molecular formula C12H22N4O5 B12301174 Zincov

Zincov

Cat. No.: B12301174
M. Wt: 302.33 g/mol
InChI Key: FGSNBBSHVNLDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zincov refers to zinc oxide nanoparticles (ZnO NPs), which are a significant subject of research in nanotechnology and biomedical sciences . These nanoparticles are recognized for their distinctive optical, catalytic, and antimicrobial properties, making them a promising material for various advanced applications . In biomedical research, this compound is investigated for its role in antimicrobial agents, driven by its ability to generate reactive oxygen species (ROS) and disrupt microbial cell membranes . It also shows potential in targeted drug delivery systems due to its biocompatibility and capacity for surface functionalization, which can improve the delivery and efficacy of therapeutic agents like anticancer drugs . Furthermore, its applications extend to biosensing, bioimaging, and tissue engineering, leveraging its large surface area and excellent fabrication properties . Researchers value this compound for its potential in developing stimuli-responsive systems that release drugs in reaction to specific triggers such as changes in pH or light . It is critical to note that this product is intended For Research Use Only. It is not for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N4O5

Molecular Weight

302.33 g/mol

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)propanediamide

InChI

InChI=1S/C12H22N4O5/c1-6(2)4-8(12(20)16-21)11(19)15-7(3)10(18)14-5-9(13)17/h6-8,21H,4-5H2,1-3H3,(H2,13,17)(H,14,18)(H,15,19)(H,16,20)

InChI Key

FGSNBBSHVNLDMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N)C(=O)NO

Origin of Product

United States

Foundational & Exploratory

The Ambiguity of "Zincov": A Technical Guide to Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the synthesis of compounds referred to as "Zincov." It is critical to note that the term "this compound" is not uniquely defined in scientific literature and can refer to at least two distinct chemical entities: zinc oxide nanoparticles (ZnO NPs) and a specific organic molecule, 2-(N-hydroxycarboxamido)-4-methylpentanoyl-alanyl-glycinamide, a matrix metalloproteinase (MMP) inhibitor.[1][2] This guide will, therefore, detail the synthesis pathways for both interpretations to provide a comprehensive resource.

Section 1: this compound as Zinc Oxide Nanoparticles (ZnO NPs)

Zinc oxide nanoparticles are a significant area of research due to their unique optical, catalytic, and antimicrobial properties.[1] Various methods have been developed for their synthesis, each offering distinct advantages in controlling particle size, morphology, and purity. The most common methods are hydrothermal, sol-gel, and mechanochemical synthesis.

Experimental Protocols for ZnO NP Synthesis

Below are summaries of common experimental protocols for the synthesis of zinc oxide nanoparticles.

Table 1: Comparison of ZnO Nanoparticle Synthesis Methods

Method Precursors Typical Reagents/Solvents Process Conditions Advantages Disadvantages
Hydrothermal Zinc Acetate (B1210297) Dihydrate, Zinc NitrateSodium Hydroxide (NaOH), Methanol (B129727), Water, Ethylene GlycolSealed autoclave, 100-200°C, autogenous pressure, 1-24 hours.[2][3][4][5]High crystallinity, control over particle size and morphology.[4]Requires specialized pressure vessels, can be energy-intensive.
Sol-Gel Zinc Acetate Dihydrate, Zinc Nitrate, Zinc ChlorideTriethanolamine (B1662121) (TEA), Ethanol (B145695), Water, Sodium Hydroxide (NaOH)Stirring at room or slightly elevated temperatures (50-90°C), followed by filtration, washing, and drying/annealing.[6][7][8]Good homogeneity, low processing temperature, simple equipment.[7]Precursors can be expensive, potential for residual organic impurities.
Mechanochemical Zinc Acetate, Tartaric Acid; Zinc Sulfate Heptahydrate, Potassium Hydroxide; ε-Zn(OH)2(Often solvent-free)High-energy ball milling at room temperature, followed by optional calcination (e.g., 450°C).[9][10][11][12][13]Environmentally friendly (solvent-free), suitable for large-scale production, can be performed at room temperature.[11]Can introduce impurities from milling equipment, control over particle size can be challenging.
Detailed Methodologies

1. Hydrothermal Synthesis of ZnO Nanoparticles

This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

  • Procedure: A stock solution of a zinc salt (e.g., 0.1 M zinc acetate dihydrate in methanol) is prepared. A methanolic solution of a precipitating agent (e.g., 0.2 M to 0.5 M NaOH) is added dropwise under continuous stirring to achieve a desired pH (typically 8-11).[3] The resulting solution is transferred to a Teflon-lined stainless steel autoclave and heated to a temperature between 100°C and 200°C for a specified duration (e.g., 6-12 hours).[3] After the reaction, the autoclave is cooled to room temperature. The white precipitate of ZnO nanoparticles is then collected, washed with methanol or water to remove byproducts, and dried.[2]

2. Sol-Gel Synthesis of ZnO Nanoparticles

The sol-gel process involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel).

  • Procedure: A zinc precursor, such as zinc nitrate, is dissolved in a solvent like distilled water. The solution is heated (e.g., to 50°C) and a solvent/reductant like ethanol is added slowly with continuous stirring.[7] A stabilizing agent or pH adjuster, such as triethanolamine or sodium hydroxide, is often used.[6][8] The mixture is stirred for a period to form a stable sol. The sol is then aged to form a gel, which is subsequently dried and calcined at an elevated temperature to obtain crystalline ZnO nanoparticles.

3. Mechanochemical Synthesis of ZnO Nanoparticles

This method utilizes mechanical energy, such as from grinding or milling, to induce chemical reactions and phase transformations.

  • Procedure: Solid precursors, for instance, zinc acetate and tartaric acid, are placed in a high-energy ball mill.[10][13] The mixture is ground at room temperature for a specific duration (e.g., 30 minutes).[13] This step results in the formation of an intermediate precursor, such as zinc tartarate.[13] The intermediate is then thermally decomposed by calcination at a specific temperature (e.g., 450°C for 30 minutes) to yield ZnO nanoparticles.[13] Alternatively, ε-Zn(OH)2 crystals can be directly converted to ZnO nanoparticles through high-energy ball milling without a subsequent calcination step.[9]

Experimental Workflow Visualization

G cluster_hydrothermal Hydrothermal Synthesis cluster_solgel Sol-Gel Synthesis cluster_mechano Mechanochemical Synthesis h_start Prepare Precursor Solution (e.g., Zinc Acetate in Methanol) h_precip Add Precipitating Agent (e.g., NaOH in Methanol) h_start->h_precip h_react Hydrothermal Reaction (Autoclave, 100-200°C) h_precip->h_react h_wash Wash and Filter h_react->h_wash h_dry Dry to Obtain ZnO NPs h_wash->h_dry sg_start Dissolve Precursor (e.g., Zinc Nitrate in Water) sg_sol Form Sol (Add Ethanol, Stabilizer) sg_start->sg_sol sg_gel Gelation (Aging) sg_sol->sg_gel sg_dry Drying and Calcination sg_gel->sg_dry sg_end Obtain ZnO NPs sg_dry->sg_end m_start Mix Solid Precursors (e.g., Zinc Acetate, Tartaric Acid) m_mill High-Energy Ball Milling m_start->m_mill m_calcine Thermal Decomposition (Calcination, e.g., 450°C) m_mill->m_calcine m_end Obtain ZnO NPs m_calcine->m_end G cluster_synthesis Generalized Synthesis of 2-(N-hydroxycarboxamido)-4-methylpentanoyl-alanyl-glycinamide bb1 N-Protected Alanine intermediate1 Protected Ala-Gly-NH2 bb1->intermediate1 Peptide Coupling bb2 Glycinamide bb2->intermediate1 Peptide Coupling bb3 Protected Leucine Analogue Ester intermediate2 Fully Protected Tripeptide Ester intermediate1->intermediate2 1. Deprotection 2. Peptide Coupling with bb3 intermediate3 Tripeptide Carboxylic Acid intermediate2->intermediate3 Ester Deprotection final_product Final Product (this compound/MMP Inhibitor) intermediate3->final_product Hydroxamate Formation G stimulus Inflammatory Stimuli (e.g., Viral Infection, ROS) ikb_kinase IKK Complex stimulus->ikb_kinase nfkb_ikb NF-κB-IκB Complex (Inactive, Cytoplasm) ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb NF-κB (Active) nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces Transcription zinc Zinc (Zn2+) zinc->ikb_kinase Inhibits

References

An In-depth Technical Guide to the Mechanism of Action of Zinc-Chelating MMP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover of the extracellular matrix (ECM).[1] Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases.[2][3] Consequently, MMPs are significant therapeutic targets.[4] This guide provides a detailed examination of the mechanism of action of a class of synthetic MMP inhibitors that function by chelating the catalytic zinc ion within the MMP active site. For the purpose of this guide, we will refer to this class of inhibitors as "ZincoV-type" inhibitors, based on common principles of zinc-binding inhibition rather than a specific, named compound. We will explore their binding kinetics, inhibitory specificity, the experimental protocols used for their characterization, and their impact on relevant signaling pathways.

Core Mechanism of Action: Zinc Chelation

The catalytic activity of MMPs is fundamentally dependent on a zinc ion (Zn²⁺) located within their active site.[5][6] This zinc ion is coordinated by three histidine residues and is essential for the hydrolysis of peptide bonds in substrate proteins.[7][8] this compound-type inhibitors are designed to directly interact with this catalytic zinc ion.[9]

The primary mechanism of action involves a Zinc-Binding Group (ZBG) on the inhibitor molecule that chelates the Zn²⁺ ion in the MMP active site, effectively rendering the enzyme inactive.[10][11] This binding prevents the interaction of the enzyme with its natural substrates.[12] The selectivity of these inhibitors for different MMP isoforms can be modulated by the specific chemical nature of the ZBG and the inhibitor's backbone structure, which interacts with various subsites within the enzyme's active cleft.[10][13]

Below is a diagram illustrating the fundamental inhibitory mechanism.

MMP_Inhibition_Mechanism cluster_0 Active MMP cluster_1 Inhibition Active_Site Catalytic Domain (Active Site) Zinc Zn²⁺ Products Degraded Substrate Active_Site->Products Cleavage Substrate ECM Substrate (e.g., Collagen) Substrate->Active_Site Binds to This compound This compound-type Inhibitor (with ZBG) This compound->Active_Site Binds & Chelates Zn²⁺ Inhibited_Complex Inactive MMP-Inhibitor Complex Zinc_Chelated Chelated Zn²⁺ No_Cleavage No Substrate Cleavage Inhibited_Complex->No_Cleavage Blocks Substrate Binding Active_Sitethis compound Active_Sitethis compound

Caption: General mechanism of MMP inhibition by a this compound-type zinc-chelating inhibitor.

Quantitative Analysis of Inhibitory Potency

The potency of MMP inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.[2] The selectivity of an inhibitor is determined by comparing its IC₅₀ values across a panel of different MMPs.

The following table summarizes representative IC₅₀ values for a series of hydroxypyrone and hydroxypyridinone-based MMP inhibitors (referred to as compounds 1-5 in the source literature), which exemplify the this compound-type mechanism, against various MMP isoforms.[13]

CompoundMMP-1 (µM)MMP-2 (µM)MMP-3 (µM)MMP-7 (µM)MMP-8 (µM)MMP-9 (µM)MMP-12 (µM)MMP-13 (µM)
1 >500.85 (± 0.2)0.56 (± 0.05)>500.045 (± 0.004)>250.018 (± 0.002)4.1 (± 0.5)
2 >5012 (± 1)0.077 (± 0.008)>500.033 (± 0.003)>250.065 (± 0.005)5.0 (± 0.6)
3 >5015 (± 2)0.24 (± 0.03)>500.248 (± 0.02)>250.19 (± 0.02)20 (± 3)
4 >5020 (± 3)25 (± 4)>501.2 (± 0.1)>251.5 (± 0.2)18 (± 2)
5 >5018 (± 2)30 (± 5)>505.0 (± 0.6)>254.5 (± 0.5)15 (± 2)

Data sourced from a study on zinc-binding groups' role in selective MMP inhibition. Values in parentheses represent standard deviations.[13]

As the data indicates, small changes in the zinc-binding group can significantly alter both the potency and selectivity profile of the inhibitor across different MMPs.[13] For instance, compounds 1-3 show strong potency against MMP-8 and MMP-12, while compounds 4 and 5 are considerably less effective.[13]

Experimental Protocols: IC₅₀ Determination

The IC₅₀ values presented are typically determined using in vitro fluorescence-based enzymatic assays.[3][13]

Objective

To measure the concentration of a this compound-type inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.[2]

Materials
  • Recombinant human MMP catalytic domains (e.g., MMP-1, -2, -3, etc.)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound-type inhibitor stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)

  • 96-well microtiter plates (black or white for fluorescence)

  • Fluorescence microplate reader

Generalized Protocol
  • Inhibitor Preparation: Perform serial dilutions of the this compound-type inhibitor stock solution in the assay buffer to achieve a range of desired concentrations.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of the recombinant MMP enzyme to the wells of the 96-well plate. Subsequently, add the varying concentrations of the diluted inhibitor. Include control wells containing the enzyme and assay buffer but no inhibitor.[2] Incubate for a specified period (e.g., 30 minutes at 37°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Measure the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex = 340 nm, λem = 405 nm).[2][14] The cleavage of the substrate by the MMP separates a fluorophore from a quencher, resulting in a quantifiable fluorescent signal.[3]

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear phase of the fluorescence curve for each concentration.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[14]

The following diagram illustrates the workflow for this experimental protocol.

IC50_Workflow Start Start: Prepare Reagents Serial_Dilution 1. Perform Serial Dilutions of this compound-type Inhibitor Start->Serial_Dilution Pre_Incubation 2. Pre-incubate MMP Enzyme with Inhibitor Concentrations Serial_Dilution->Pre_Incubation Add_Substrate 3. Initiate Reaction by Adding Fluorogenic Substrate Pre_Incubation->Add_Substrate Measure_Fluorescence 4. Measure Fluorescence Intensity Over Time Add_Substrate->Measure_Fluorescence Data_Analysis 5. Analyze Reaction Rates and Calculate % Inhibition Measure_Fluorescence->Data_Analysis Plotting 6. Plot % Inhibition vs. log[Inhibitor] Data_Analysis->Plotting IC50_Calc 7. Determine IC50 Value via Dose-Response Curve Fit Plotting->IC50_Calc End End: IC50 Determined IC50_Calc->End

Caption: Experimental workflow for determining IC₅₀ values of MMP inhibitors.

Impact on Cellular Signaling Pathways

MMPs are key downstream effectors in various signaling pathways that regulate cell behavior. For example, inflammatory cytokines like IL-1β and TNFα can induce the expression of MMPs through signaling cascades involving MAP kinases (e.g., p38) and other kinases.[15][16] The expressed MMPs then degrade ECM components, facilitating processes like cell migration and tissue remodeling, which are critical in both normal physiology and disease states like cancer metastasis.[17]

A this compound-type inhibitor, by blocking MMP activity, can interrupt these processes. It acts downstream of the signaling cascade that leads to MMP expression, directly neutralizing the enzymatic output of the pathway.

The diagram below shows a simplified representation of a signaling pathway leading to MMP activation and its subsequent inhibition by a this compound-type compound.

Signaling_Pathway Cytokine Inflammatory Stimulus (e.g., IL-1β, TNFα) Receptor Cell Surface Receptor Cytokine->Receptor MAPK_Cascade MAP Kinase Signaling Cascade (p38) Receptor->MAPK_Cascade Transcription ↑ MMP Gene Transcription MAPK_Cascade->Transcription MMP_Protein MMP Protein Synthesis & Secretion Transcription->MMP_Protein ECM_Degradation ECM Degradation MMP_Protein->ECM_Degradation Inhibition Inhibition of Enzymatic Activity Cell_Response Cellular Response (e.g., Migration, Invasion) ECM_Degradation->Cell_Response This compound This compound-type Inhibitor This compound->MMP_Protein Blocks

Caption: Simplified signaling pathway showing MMP induction and point of this compound-type inhibition.

Conclusion

This compound-type inhibitors represent a major class of MMP inhibitors that function through the direct chelation of the catalytic zinc ion. Their mechanism is well-understood, and their potency can be precisely quantified using fluorescence-based assays. The selectivity of these inhibitors is a critical aspect of their design, as targeting specific MMPs is desirable to minimize off-target effects. By inhibiting MMP activity, these compounds can effectively block the downstream consequences of signaling pathways that drive pathological tissue remodeling, making them valuable tools for research and potential therapeutic agents.

References

An In-depth Technical Guide to the Zincov Compound: A Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the compound known as Zincov, a potent inhibitor of matrix metalloproteinases (MMPs). The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, mechanism of action, and the experimental protocols relevant to its study.

Introduction to this compound

This compound, scientifically identified as 2-(N-Hydroxycarboxamido)-4-methylpentanoyl-alanyl-glycinamide, is a synthetic compound belonging to the hydroxamate class of molecules.[1] Its significance in biomedical research stems from its function as a matrix metalloproteinase inhibitor.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. The dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases. As an inhibitor of these enzymes, this compound represents a valuable tool for studying the physiological and pathological roles of MMPs and serves as a lead compound for the development of therapeutic agents.

While the specific historical details of the initial discovery and synthesis of this compound (CAS Number: 71431-46-4) are not extensively documented in publicly accessible literature, its classification as a hydroxamate-based MMP inhibitor places it within a well-established and researched class of compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the this compound compound is presented in the table below. This data is crucial for its handling, formulation, and in the design of experimental studies.

PropertyValueSource
CAS Number 71431-46-4[1]
Molecular Formula C12H22N4O5[1]
Molecular Weight 302.33 g/mol [1]
IUPAC Name N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)propanediamide[1]
Synonyms This compound, HC-MP-Ala-GlyNH2[1]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of matrix metalloproteinases. The core of its inhibitory activity lies in the hydroxamate group (-CONHOH), which acts as a strong chelating agent for the zinc ion (Zn2+) located in the active site of MMPs. This chelation prevents the binding of natural substrates to the enzyme, thereby inhibiting its proteolytic activity.

The inhibition of MMPs by this compound has significant implications for various cellular signaling pathways. MMPs are not only involved in ECM remodeling but also in the processing of a variety of signaling molecules, including growth factors, cytokines, and their receptors. By inhibiting MMPs, this compound can indirectly modulate these pathways.

Key signaling pathways influenced by MMP activity, and thus potentially affected by this compound, include:

  • Growth Factor Signaling: MMPs can cleave and release membrane-bound growth factors such as Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor (EGF), leading to the activation of their respective signaling cascades (e.g., MAPK/ERK pathway). Inhibition of MMPs would suppress this activation.

  • Inflammatory Signaling: MMPs play a role in inflammation by processing cytokines and chemokines. For instance, Tumor Necrosis Factor-alpha (TNF-α) can upregulate MMP expression, creating a positive feedback loop in inflammatory conditions. This compound could potentially disrupt this cycle.

  • Cell Adhesion and Migration: By degrading ECM components, MMPs facilitate cell migration, a critical process in cancer metastasis and immune cell trafficking. This compound's inhibition of MMPs can impede these processes.

Below is a conceptual diagram illustrating the role of MMPs in signaling and the point of intervention for an inhibitor like this compound.

MMP_Signaling_Pathway GF Growth Factors (pro-forms) MMPs Matrix Metalloproteinases (MMPs) GF->MMPs cleavage Cytokines Pro-inflammatory Cytokines (e.g., pro-TNF-α) Cytokines->MMPs cleavage Active_GF Active Growth Factors MMPs->Active_GF activation Active_Cytokines Active Cytokines MMPs->Active_Cytokines activation ECM_Degradation ECM Degradation MMPs->ECM_Degradation This compound This compound Compound This compound->MMPs inhibition Receptor Cell Surface Receptors Active_GF->Receptor Active_Cytokines->Receptor Signaling Intracellular Signaling (e.g., MAPK/ERK) Receptor->Signaling Response Cellular Responses (Proliferation, Migration, Inflammation) Signaling->Response ECM Extracellular Matrix (ECM) ECM->MMPs degradation ECM_Degradation->Response

Caption: Conceptual diagram of MMP-mediated signaling and this compound's inhibitory action.

Quantitative Data

MMP IsoformIC50 (nM)Assay ConditionsReference
MMP-1 Data not availablee.g., Fluorogenic substrate, 37°C, pH 7.5
MMP-2 Data not availablee.g., Fluorogenic substrate, 37°C, pH 7.5
MMP-3 Data not availablee.g., Fluorogenic substrate, 37°C, pH 7.5
MMP-7 Data not availablee.g., Fluorogenic substrate, 37°C, pH 7.5
MMP-8 Data not availablee.g., Fluorogenic substrate, 37°C, pH 7.5
MMP-9 Data not availablee.g., Fluorogenic substrate, 37°C, pH 7.5
MMP-13 Data not availablee.g., Fluorogenic substrate, 37°C, pH 7.5

Researchers are encouraged to perform their own assays to determine the specific inhibitory profile of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative hydroxamate-based MMP inhibitor and for conducting an in vitro MMP inhibition assay. These protocols are based on established methods in the field and can be adapted for the study of this compound.

The synthesis of hydroxamate-based MMP inhibitors typically involves a multi-step process. The following is a generalized protocol for the synthesis of a peptide-based hydroxamate inhibitor, which can be adapted for the synthesis of this compound.

Synthesis_Workflow Step1 Step 1: Peptide Coupling Step2 Step 2: Deprotection Step1->Step2 Step3 Step 3: Coupling with Hydroxamate Precursor Step2->Step3 Step4 Step 4: Final Deprotection and Purification Step3->Step4 Product Final Hydroxamate Inhibitor Step4->Product

Caption: General workflow for the synthesis of a hydroxamate-based MMP inhibitor.

Protocol:

  • Peptide Coupling:

    • Dissolve the N-protected amino acid (e.g., Boc-L-Alanyl) and the C-protected amino acid or peptide (e.g., Glycinamide) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

    • Add a coupling agent (e.g., DCC/HOBt or HATU) and a base (e.g., DIPEA) to the reaction mixture.

    • Stir the reaction at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.

    • Purify the resulting dipeptide by column chromatography.

  • Coupling with the N-terminal fragment:

    • The N-protected dipeptide is deprotected (e.g., using TFA for Boc group removal).

    • The deprotected dipeptide is then coupled with the N-terminal fragment, 2-(N-Hydroxycarboxamido)-4-methylpentanoic acid, using the same peptide coupling conditions as in Step 1.

  • Hydroxamate Formation:

    • The fully assembled peptide with a C-terminal ester is treated with hydroxylamine (B1172632) hydrochloride and a base (e.g., potassium hydroxide) in a solvent like methanol.

    • The reaction is stirred at room temperature until the ester is converted to the hydroxamic acid.

  • Purification:

    • The final compound is purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure this compound compound.

    • The structure and purity of the final product are confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

The inhibitory activity of this compound against specific MMPs can be determined using a fluorogenic substrate assay.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Enzyme Activation: If the MMP enzyme is in its pro-form (zymogen), it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like APMA (p-aminophenylmercuric acetate).

  • Assay Preparation:

    • Prepare serial dilutions of the this compound compound in the assay buffer.

    • In a 96-well plate, add a fixed amount of the activated MMP enzyme to each well.

    • Add the different concentrations of the this compound compound to the wells. Include a control well with the enzyme and solvent (DMSO) but no inhibitor. Also, include a blank well with only the assay buffer.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at 37°C.

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound compound, a hydroxamate-based inhibitor of matrix metalloproteinases, represents an important class of molecules for both basic research and therapeutic development. Its ability to potently and reversibly inhibit MMPs allows for the detailed investigation of the roles of these enzymes in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this compound and similar compounds. Further research to elucidate the specific inhibitory profile and in vivo efficacy of this compound is warranted to fully understand its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Structural Elucidation and Characterization of Zincov

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zincov is a novel, competitive inhibitor of zinc-dependent metalloproteinases, a class of enzymes implicated in a variety of physiological and pathological processes, including tissue remodeling and cancer metastasis. This document provides a comprehensive overview of the structural elucidation, characterization, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, and enzymatic characterization are presented, alongside representative data and visualizations to facilitate understanding and application in a research and drug development context.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is associated with numerous diseases, making them significant therapeutic targets. This compound has emerged as a potent inhibitor of several MMPs. Its structural features, particularly the hydroxamic acid moiety, are key to its inhibitory activity, acting as a strong chelator for the catalytic zinc ion within the enzyme's active site. Understanding the detailed physicochemical properties and structure-activity relationships of this compound is paramount for its development as a potential therapeutic agent.

Structural Elucidation and Physicochemical Properties

The fundamental characteristics of this compound have been determined through a combination of spectroscopic and analytical techniques. Its molecular structure reveals a peptidomimetic backbone designed to interact with the substrate-binding pockets of MMPs, while the terminal hydroxamic acid group directly targets the catalytic zinc ion.

Chemical Structure and Properties

The chemical identity and core properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₂₂N₄O₅
Molecular Weight 302.33 g/mol
IUPAC Name N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)propanediamide
Canonical SMILES CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N)C(=O)NO
Key Functional Group Hydroxamic Acid (-C(=O)NHOH)
Spectroscopic Characterization (Representative Data)

While specific spectra for this compound are proprietary, this section outlines the expected results from standard analytical techniques based on its structure and data from analogous hydroxamic acid-based inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: The proton NMR spectrum would be expected to show characteristic signals for the isobutyl group (doublet and multiplet between 0.8-2.0 ppm), the alanine (B10760859) methyl group (doublet around 1.3 ppm), and various methylene (B1212753) and methine protons along the peptide-like backbone (3.5-4.5 ppm). The amide and hydroxamic acid protons would appear as broad singlets at lower fields (typically >7.0 ppm).

  • ¹³C-NMR: The carbon spectrum would display signals corresponding to the carbonyl carbons of the amide and hydroxamic acid groups (165-175 ppm), as well as aliphatic carbons of the amino acid side chains and the backbone (15-60 ppm).

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion for this compound would be approximately m/z 303.1663. Fragmentation patterns would likely show losses of water, ammonia, and cleavage at the amide bonds, consistent with its structure.

X-ray Crystallography:

  • Crystallographic analysis of this compound co-crystallized with a target metalloproteinase (e.g., MMP-9) would reveal the precise binding mode.[1] It is expected that the hydroxamic acid's carbonyl and hydroxyl oxygens would form bidentate coordination with the catalytic zinc ion in the enzyme's active site.[1] Hydrogen bonds between the inhibitor's backbone and amino acid residues in the S1' and other specificity pockets of the enzyme would further stabilize the complex.[1]

Synthesis and Purification

The synthesis of this compound, like other peptidomimetic hydroxamic acids, involves standard peptide coupling techniques followed by the formation of the hydroxamic acid moiety.

Synthetic Protocol

A representative synthesis protocol is as follows:

  • Peptide Backbone Assembly: The synthesis would begin with the coupling of protected amino acid precursors. For instance, an N-protected isobutyl-substituted succinic acid derivative would be coupled to an alanine derivative, followed by coupling to a glycine (B1666218) amide derivative using standard peptide coupling reagents like HATU or HOBt/EDC in a suitable solvent (e.g., DMF or DCM).

  • Hydroxamic Acid Formation: The terminal carboxylic acid of the peptide-like intermediate is activated (e.g., as an acyl chloride or ester).[2] This activated intermediate is then reacted with hydroxylamine (B1172632) (NH₂OH) or a protected form thereof, often in the presence of a base (e.g., KOH or NaOMe in methanol), to form the hydroxamic acid.[2][3]

  • Deprotection: Any protecting groups used on the amino acid side chains or the hydroxamic acid are removed under appropriate conditions (e.g., acidolysis for Boc groups) to yield the final product, this compound.

Purification Protocol

Purification of the crude product is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 stationary phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid) is employed.

  • Detection: Elution is monitored by UV absorbance, typically at 214 nm and 280 nm.

  • Fraction Collection & Lyophilization: Fractions containing the pure compound are collected, pooled, and lyophilized to yield the final product as a pure solid.

Mechanism of Action and Enzymatic Characterization

This compound functions as a competitive inhibitor of zinc metalloproteinases. Its potency and selectivity are determined through detailed enzyme kinetic assays.

Signaling Pathway: Metalloproteinase Inhibition

This compound directly inhibits the catalytic activity of MMPs, preventing the degradation of extracellular matrix proteins. This interruption of pathological tissue remodeling is the basis of its therapeutic potential.

MMP_Inhibition_Pathway Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM Extracellular Matrix (e.g., Collagen) Active_MMP->ECM Cleavage Inactive_Complex MMP-Zincov (Inactive Complex) Active_MMP->Inactive_Complex Competitive Binding Activators Proteolytic Activators Activators->Pro_MMP Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM This compound This compound This compound->Inactive_Complex

Caption: Mechanism of MMP inhibition by this compound.

Enzyme Inhibition Assay Protocol

The inhibitory potency of this compound is quantified by determining its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ) using a fluorogenic substrate assay.[4][5]

  • Reagents and Materials:

    • Activated recombinant human MMP (e.g., MMP-9).

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

    • This compound stock solution (in DMSO).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. To each well of the microplate, add the MMP enzyme solution. c. Add the diluted this compound solutions to the wells. Include controls for uninhibited enzyme (DMSO vehicle) and background (no enzyme). d. Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C. e. Initiate the reaction by adding the fluorogenic substrate to all wells. f. Immediately begin monitoring the increase in fluorescence (e.g., λex = 328 nm / λem = 393 nm) over time at 37°C.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value. d. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Quantitative Inhibition Data (Representative)

The following table presents representative inhibition data for a hydroxamic acid-based inhibitor against various MMPs, illustrating the type of data generated from the assay described above.

EnzymeKᵢ (nM)Inhibition Type
MMP-1250Competitive
MMP-215Competitive
MMP-95Competitive
MMP-1310Competitive

Experimental and Logical Workflows

Visualizing the workflows involved in the characterization of this compound can clarify the process from synthesis to final evaluation.

Workflow for Inhibitor Characterization

This diagram outlines the sequential steps taken to fully characterize a novel MMP inhibitor like this compound.

Inhibitor_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_char Structural Characterization cluster_bio Biological Evaluation synthesis Chemical Synthesis purification RP-HPLC Purification synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms in_vitro In Vitro Enzyme Inhibition Assay (IC50, Ki) purification->in_vitro xray Co-crystallography (with target MMP) in_vitro->xray cell_based Cell-Based Assays (e.g., Zymography) in_vitro->cell_based in_vivo In Vivo Efficacy (Animal Models) cell_based->in_vivo

Caption: Step-by-step workflow for this compound characterization.

Structure-Function Relationship

This diagram illustrates the logical connection between the chemical features of this compound and its biological function as an MMP inhibitor.

Structure_Function This compound This compound Structure backbone Peptidomimetic Backbone This compound->backbone hydroxamic Hydroxamic Acid Moiety This compound->hydroxamic specificity Binding Specificity & Affinity (S1' pocket interaction) backbone->specificity chelation Zinc Ion Chelation hydroxamic->chelation inhibition MMP Inhibition (Biological Activity) specificity->inhibition chelation->inhibition

Caption: How this compound's structure dictates its function.

Conclusion

This compound is a well-characterized small molecule inhibitor of matrix metalloproteinases. Its design, incorporating a zinc-binding hydroxamic acid group and a peptidomimetic scaffold, allows for potent and competitive inhibition of target enzymes. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and chemical biology, facilitating further investigation and development of this compound and related compounds as potential therapeutics.

References

The Biological Activity of Novel Zincov Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound known as Zincov, chemically identified as 2-(N-hydroxycarboxamido)-4-methylpentanoyl-alanyl-glycinamide, has been recognized as a competitive inhibitor of zinc metalloproteases. Its primary documented activity is against Anthrax Lethal Factor (LF), a key virulence factor in Bacillus anthracis infections. This technical guide synthesizes the available information on this compound and explores the landscape for the development of its novel analogs. While specific research on a broad range of "novel this compound analogs" is not extensively available in publicly accessible literature, this document will lay the groundwork for such research by detailing the known properties of the parent compound, outlining established experimental protocols for the synthesis and evaluation of similar peptide hydroxamate inhibitors, and discussing the general structure-activity relationships (SAR) that govern the efficacy of this class of compounds.

Introduction to this compound: A Metalloprotease Inhibitor

This compound is a peptide hydroxamate that functions by chelating the zinc ion within the active site of metalloproteases, thereby competitively inhibiting their enzymatic activity. The hydroxamate moiety (-CONHOH) is a well-established zinc-binding group crucial for the inhibitory function of this class of molecules.

Known Biological Activity of this compound

The principal characterized biological activity of this compound is its inhibition of Anthrax Lethal Factor (LF). LF is a zinc-dependent endopeptidase that plays a critical role in the pathogenesis of anthrax by cleaving mitogen-activated protein kinase kinases (MAPKKs), leading to disruption of cellular signaling and ultimately cell death.

Table 1: Quantitative Biological Data for this compound

CompoundTargetAssay TypeMetricValueReference
This compoundAnthrax Lethal Factor (LF)In vitro protease activity assayIC50350 µM[1]
This compoundAnthrax Lethal Toxin-induced macrophage lysisIn vivo cell protection assayProtective Concentration500 µM[1]

Rationale for the Development of Novel this compound Analogs

The development of novel analogs of this compound is a promising avenue for several reasons:

  • Enhanced Potency: The micromolar inhibitory concentration of this compound suggests significant room for improvement. Structural modifications could lead to analogs with nanomolar or even picomolar affinity for target metalloproteases.

  • Improved Selectivity: Designing analogs with greater selectivity for specific metalloproteases (e.g., LF over host-native matrix metalloproteinases) is crucial to minimize off-target effects and potential toxicity.

  • Pharmacokinetic Properties: Modification of the peptide backbone and side chains can improve metabolic stability, cell permeability, and overall pharmacokinetic profiles, making the compounds more suitable for therapeutic use.

  • Broadened Therapeutic Applications: By modifying the structure, it may be possible to target other zinc-dependent enzymes implicated in various diseases, including cancer, inflammation, and cardiovascular conditions.

Experimental Protocols for the Development and Evaluation of this compound Analogs

The following sections detail generalized experimental protocols that can be adapted for the synthesis and biological evaluation of novel this compound analogs. These protocols are based on established methodologies for peptide hydroxamate synthesis and metalloprotease inhibitor screening.

Synthesis of Peptide Hydroxamate Analogs

The synthesis of this compound analogs can be achieved through solid-phase peptide synthesis (SPPS), a robust and versatile technique.

Protocol 1: Solid-Phase Synthesis of a this compound Analog

  • Resin Preparation: Start with a rink amide resin, which upon cleavage will yield a C-terminal amide. Swell the resin in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence (e.g., Fmoc-Ala-OH, followed by a modified leucine (B10760876) analog).

  • Hydroxamate Formation: For the N-terminal residue (the leucine analog), couple a protected N-hydroxycarboxamide precursor.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.

  • Purification: Purify the crude peptide hydroxamate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Evaluation of Metalloprotease Inhibition

The inhibitory activity of the synthesized this compound analogs can be assessed using various in vitro assays.

Protocol 2: Fluorogenic Peptide Substrate Assay for Anthrax Lethal Factor

  • Reagents:

    • Recombinant Anthrax Lethal Factor (LF)

    • Fluorogenic peptide substrate for LF (e.g., a peptide containing the LF cleavage sequence flanked by a fluorophore and a quencher)

    • Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

    • Synthesized this compound analogs (inhibitors)

  • Procedure:

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • In a 96-well microplate, add the inhibitor dilutions, the LF enzyme, and the assay buffer.

    • Incubate the plate at 37°C for a predetermined time to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by LF separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates from the fluorescence data.

    • Plot the reaction rates as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing Key Concepts in this compound Analog Development

General Mechanism of Action

The fundamental mechanism by which this compound and its analogs inhibit metalloproteases involves the chelation of the catalytic zinc ion in the enzyme's active site.

G cluster_enzyme Metalloprotease Active Site cluster_inhibition Inhibition by this compound Analog Enzyme Enzyme (e.g., LF) Zinc Zn²⁺ Enzyme->Zinc binds Inactive_Complex Inactive Enzyme-Inhibitor Complex Enzyme->Inactive_Complex Substrate Substrate Zinc->Substrate activates for cleavage Substrate->Inactive_Complex Binding Blocked Zincov_Analog This compound Analog (with Hydroxamate) Zincov_Analog->Zinc chelates Zincov_Analog->Inactive_Complex

Caption: Mechanism of metalloprotease inhibition by a this compound analog.

A Conceptual Workflow for Novel Analog Development

The process of developing and evaluating novel this compound analogs can be visualized as a systematic workflow.

G Start Identify Lead: This compound SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Design Design Novel Analogs SAR->Design Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization MS and NMR Characterization Purification->Characterization In_Vitro In Vitro Assays (e.g., LF Inhibition) Characterization->In_Vitro Data_Analysis Determine IC₅₀ and SAR Trends In_Vitro->Data_Analysis Optimization Potency & Selectivity Met? Data_Analysis->Optimization Lead_Op Lead Optimization Optimization->Lead_Op No End Preclinical Candidate Optimization->End Yes Lead_Op->Design

Caption: Workflow for the design and evaluation of novel this compound analogs.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this compound analogs are not available, general principles for peptide hydroxamate inhibitors of metalloproteases can guide the design of more potent and selective compounds:

  • P1' Residue: The residue immediately adjacent to the zinc-binding hydroxamate group (the P1' position) is often a key determinant of potency and selectivity. Modifications at this position to better fit the S1' sub-pocket of the target enzyme can significantly enhance binding affinity.

  • Peptide Backbone: Alterations to the peptide backbone, such as the introduction of non-natural amino acids or peptidomimetics, can increase metabolic stability and influence the conformational presentation of the key binding motifs.

  • N-terminal Modifications: Modifications at the N-terminus of the peptide can be explored to improve properties such as cell permeability and solubility.

  • Hydroxamate Group Stability: The stability of the hydroxamate group itself can be a factor. Analogs with modified zinc-binding groups could be explored to improve stability and potency.

Conclusion and Future Directions

This compound represents a foundational scaffold for the development of novel metalloprotease inhibitors. While the parent compound exhibits modest activity, its structure provides a clear starting point for medicinal chemistry efforts. The future of this compound analog research lies in the systematic application of the synthetic and screening protocols outlined in this guide. By leveraging structure-based drug design and a comprehensive understanding of metalloprotease biology, it is anticipated that novel this compound analogs with significantly improved potency, selectivity, and drug-like properties can be developed. Such compounds could hold promise as therapeutic agents for anthrax and potentially other diseases where metalloprotease activity is dysregulated. Further research is imperative to synthesize and evaluate a library of this compound analogs to establish a clear structure-activity relationship and identify promising lead candidates for further preclinical development.

References

In-Silico Modeling of Matrix Metalloproteinase Interactions with Compounds from the ZINC Database: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico methodologies used to model the interaction between Matrix Metalloproteinases (MMPs) and small molecules sourced from the ZINC database. MMPs are a family of zinc-dependent endopeptidases that play crucial roles in tissue remodeling and are implicated in various pathologies, including cancer and inflammation.[1] The ZINC database is a curated collection of commercially available compounds specifically designed for virtual screening in drug discovery.[2][3][4][5][6] This guide details the experimental protocols for virtual screening, molecular docking, and molecular dynamics simulations, presents quantitative data from representative studies, and visualizes key pathways and workflows.

Quantitative Data Summary

The following table summarizes representative quantitative data from in-silico studies that have identified potential MMP inhibitors by screening compounds from the ZINC database. The binding affinity is a measure of the strength of the interaction between the compound and the MMP, with more negative values indicating a stronger predicted interaction.

ZINC ID Target MMP Methodology Predicted Binding Affinity (kcal/mol) Key Interacting Residues Reference
ZINC84525623NDM-1 (a metallo-β-lactamase, conceptually similar to MMPs in being a zinc-dependent enzyme)Molecular Docking & MD Simulation-11.234Key active site residues[7][8]
Quercetin (from ZINC15)MMP-9Molecular Docking-9.9LEU 188, ALA 189, GLU 227, MET 247[9][10]
ZINC63611396MMP-9Virtual Screening, Docking, DFT, MD SimulationNot explicitly stated in kcal/mol, but identified as a potent inhibitorActive site residues[11]
Top 20 ligands from a natural products database within ZINCMMP-9Virtual Screening & Molecular DockingNot explicitly stated in kcal/mol for each, but identified as having strong bindingS1' inhibitor-binding pocket[12]

Experimental Protocols

This section details the methodologies for the key in-silico experiments used to model the interaction between MMPs and compounds from the ZINC database.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, an MMP.[13][14]

Methodology:

  • Target Protein Preparation:

    • The three-dimensional structure of the target MMP is obtained from the Protein Data Bank (PDB).

    • The protein structure is pre-processed to remove non-essential molecules like water and ions, and to add polar hydrogen atoms.[15]

  • Ligand Library Preparation:

    • A subset of compounds is selected from the ZINC database.[2][3][6] The ZINC database contains millions of commercially available molecules in ready-to-dock formats.[3][6]

    • The 3D structures of the selected ligands are prepared, which may involve generating different conformations and protonation states.

  • High-Throughput Docking:

    • A high-throughput virtual screening (HTVS) is performed where each ligand from the prepared library is docked into the active site of the target MMP.[13]

    • This initial screening uses a simplified scoring function to quickly filter out non-binding molecules.

  • Hit Selection:

    • The top-scoring compounds from the HTVS are selected for further, more accurate, docking studies.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] It is used to predict the binding mode and affinity of a ligand to a protein.[15]

Methodology:

  • Protein and Ligand Preparation:

    • The MMP protein structure is prepared as described for virtual screening.

    • The 3D structure of the ligand (a "hit" from virtual screening) is obtained.

  • Binding Site Definition:

    • The binding site on the MMP is defined. This is typically the catalytic active site containing the zinc ion.[12][17][18] A grid box is generated around this site to define the search space for the ligand.[15][19]

  • Docking Simulation:

    • A docking algorithm is used to explore the conformational space of the ligand within the defined binding site.

    • The algorithm samples different orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The resulting binding poses are analyzed to identify the most likely binding mode.

    • The predicted binding affinity (often expressed in kcal/mol) is used to rank the ligands.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[15]

Molecular Dynamics (MD) Simulation

MD simulation is a computational method for studying the physical movements of atoms and molecules. It provides insights into the flexibility and conformational changes of the protein-ligand complex over time.[20][21]

Methodology:

  • System Setup:

    • The protein-ligand complex, as predicted by molecular docking, is placed in a simulated environment.

    • This environment typically consists of a box of water molecules and ions to mimic physiological conditions.

  • Simulation:

    • The forces between the atoms are calculated using a force field.

    • Newton's equations of motion are solved to simulate the movement of the atoms over time.

    • The simulation is run for a specific period, typically nanoseconds, to observe the behavior of the complex.[22]

  • Trajectory Analysis:

    • The trajectory of the simulation (the positions, velocities, and energies of the atoms over time) is analyzed.

    • Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are used to assess the stability of the protein-ligand complex.[23]

Visualizations

This section provides diagrams for key signaling pathways and experimental workflows, created using the Graphviz DOT language.

MMP Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the activation and function of Matrix Metalloproteinases. Extracellular signals can lead to the activation of transcription factors that regulate MMP gene expression.[1][24] The translated MMPs can then degrade components of the extracellular matrix (ECM) and modulate the activity of other signaling molecules.[1]

MMP_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Extracellular_Signals->Receptor Signal_Transduction Signal Transduction (e.g., MAPK, NF-κB pathways) Receptor->Signal_Transduction Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signal_Transduction->Transcription_Factors MMP_Gene MMP Gene Transcription Transcription_Factors->MMP_Gene MMP_mRNA MMP mRNA MMP_Gene->MMP_mRNA Pro_MMP Pro-MMP (Inactive) MMP_mRNA->Pro_MMP Translation Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Bioactive_Molecules Release/Activation of Bioactive Molecules Active_MMP->Bioactive_Molecules Cellular_Response Cellular Response (Migration, Proliferation, etc.) ECM_Degradation->Cellular_Response Bioactive_Molecules->Cellular_Response

Caption: A simplified diagram of a typical MMP signaling pathway.

In-Silico Experimental Workflow for MMP Inhibitor Discovery

This diagram outlines the logical workflow for identifying potential MMP inhibitors from the ZINC database using in-silico techniques. The process begins with the selection of a target MMP and a library of compounds and progresses through virtual screening, molecular docking, and molecular dynamics simulations to identify the most promising candidates.

In_Silico_Workflow cluster_0 Preparation cluster_1 Screening and Docking cluster_2 Validation and Refinement Target_Selection Target MMP Selection (e.g., MMP-9) Virtual_Screening Virtual Screening (High-Throughput) Target_Selection->Virtual_Screening ZINC_Database ZINC Database Ligand_Library Ligand Library Preparation ZINC_Database->Ligand_Library Ligand_Library->Virtual_Screening Hit_Compounds Hit Compounds Virtual_Screening->Hit_Compounds Molecular_Docking Molecular Docking (Detailed Analysis) Hit_Compounds->Molecular_Docking Docked_Complexes Protein-Ligand Complexes Molecular_Docking->Docked_Complexes MD_Simulation Molecular Dynamics Simulation Docked_Complexes->MD_Simulation Complex_Stability Analysis of Complex Stability (RMSD, RMSF) MD_Simulation->Complex_Stability Lead_Candidates Lead Candidate(s) Complex_Stability->Lead_Candidates

Caption: Workflow for in-silico discovery of MMP inhibitors.

Logical Relationship of Key Concepts

This diagram illustrates the logical relationship between the core concepts discussed in this guide. The ZINC database provides the chemical space for virtual screening, which, when combined with the structure of an MMP, allows for the identification of potential inhibitors through molecular docking and validation via molecular dynamics simulations.

Logical_Relationships ZINC_DB ZINC Database (Chemical Space) Virtual_Screening Virtual Screening ZINC_DB->Virtual_Screening MMP_Target MMP Target (Protein Structure) MMP_Target->Virtual_Screening Molecular_Docking Molecular Docking (Binding Prediction) Virtual_Screening->Molecular_Docking MD_Simulation MD Simulation (Stability Assessment) Molecular_Docking->MD_Simulation Potential_Inhibitors Potential Inhibitors MD_Simulation->Potential_Inhibitors

Caption: Conceptual relationships in MMP inhibitor discovery.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of ZC-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the preliminary in vitro cytotoxicity screening of novel compounds, exemplified by the hypothetical agent ZC-1. The evaluation of cytotoxic potential is a critical early step in the drug discovery pipeline, offering crucial insights into a compound's therapeutic window and mechanism of action.[1][2][3]

Data Presentation: Quantifying Cytotoxicity

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce cell viability by 50% compared to an untreated control.[1] This metric is a key indicator of a drug's potency. The following tables summarize the hypothetical cytotoxic profile of ZC-1 across various cancer cell lines after 48 hours of exposure, as determined by the MTT assay. Data are presented as the mean ± standard deviation from three independent experiments.[1]

Table 1: IC50 Values of ZC-1 in Human Cancer Cell Lines

Cell LineCancer TypeZC-1 (µM)Doxorubicin (Positive Control) (µM)
MCF-7Breast Cancer12.5 ± 1.31.1 ± 0.2
HeLaCervical Cancer18.2 ± 2.10.8 ± 0.1
A549Lung Cancer25.6 ± 3.52.5 ± 0.4
HepG2Liver Cancer31.4 ± 4.03.2 ± 0.5

Table 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay

Cell LineZC-1 Concentration (µM)% LDH Release (Cytotoxicity)
MCF-712.5 (IC50)48.2 ± 5.1
MCF-725.0 (2x IC50)85.7 ± 7.3

Experimental Protocols

Detailed and reproducible protocols are fundamental to accurate cytotoxicity assessment. The following sections describe standard operating procedures for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[4][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of ZC-1. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[7]

Membrane Integrity Assessment: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of necrosis or late apoptosis.[1][4]

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT assay protocol (Steps 1-3).

  • Sample Collection: After incubation, transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm. Percent cytotoxicity is calculated relative to a "maximum LDH release" control (cells lysed with a detergent).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[1][2]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with ZC-1 for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a standard workflow for the preliminary in vitro cytotoxicity assessment of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays start Compound Synthesis (ZC-1) cell_culture Cell Line Culture (MCF-7, HeLa, etc.) start->cell_culture viability_assay Primary Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 IC50 Determination viability_assay->ic50 membrane_assay Membrane Integrity Assay (e.g., LDH) ic50->membrane_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay end Data Compilation & Whitepaper Generation membrane_assay->end pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis pathway_analysis->end

Caption: A typical workflow for assessing the in vitro cytotoxicity of a novel compound.

Plausible Signaling Pathway: ZC-1 Induced Apoptosis

Elevated intracellular zinc levels can modulate apoptosis, often through mitochondrial-dependent pathways and direct or indirect regulation of caspases.[8][9][10] This diagram depicts a potential mechanism by which a compound like ZC-1 could induce apoptosis by disrupting zinc homeostasis and triggering downstream caspase activation.

G cluster_0 Cellular Effects cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade compound ZC-1 zinc_influx ↑ Intracellular Zn²⁺ compound->zinc_influx ros ↑ ROS Production zinc_influx->ros bax Bax Activation ros->bax mito Mitochondrial Membrane Disruption bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

References

Unraveling "Zincov": An Inquiry into a Potential Novel Molecular Entity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available scientific and medical literature reveals no registered or publicly documented molecule with the name "Zincov." This suggests that "this compound" may represent a novel compound under investigation, a proprietary codename not yet disclosed in the public domain, a brand name for a formulation, or a potential misspelling of a different therapeutic agent.

This guide proceeds by exploring the logical possibilities stemming from the term "this compound," focusing on the potential role of zinc in therapeutic compounds, which the name strongly implies. We will delve into the general molecular structures and mechanisms of zinc-containing compounds relevant to drug development, providing a framework for understanding how a hypothetical "this compound" molecule might be designed and function.

Hypothetical Molecular Structure and Formula of a Zinc-Based Therapeutic

Given the name "this compound," it is plausible to theorize that the molecule is a zinc complex or a compound where zinc plays a crucial bio-active role. Zinc is an essential trace element involved in numerous physiological processes, and its coordination chemistry is a rich field for drug design.

A hypothetical "this compound" could be a coordination complex where a central zinc ion (Zn²⁺) is bound to one or more organic ligands. The choice of ligand would be critical in determining the compound's therapeutic properties, including its stability, solubility, and target specificity.

Table 1: Potential Ligand Classes for a Hypothetical Zinc-Based Therapeutic ("this compound")

Ligand ClassPotential Therapeutic ApplicationExample of Zinc Complex
Amino Acids (e.g., Histidine, Cysteine)Wound healing, immune modulationZinc-carnosine
Carboxylic Acids (e.g., Acetate, Gluconate)Nutritional supplements, topical antisepticsZinc acetate, Zinc gluconate
Ionophores (e.g., Pyrithione, Hinokitiol)Antifungal, antibacterial, antiviralZinc pyrithione
Chelating Agents (e.g., EDTA, DTPA)Treatment of metal toxicityZinc-DTPA

The molecular formula for such a compound would be dependent on the specific ligand(s) and their stoichiometry with the zinc ion. For instance, a complex with a bidentate ligand (L) might have a general formula of [Zn(L)₂].

Potential Mechanism of Action: A Signaling Pathway Perspective

The therapeutic effect of a zinc-containing compound can be multifaceted. It could involve the direct action of the zinc ion on cellular targets, or the ligand itself could be the primary active moiety, with zinc serving to improve its delivery or stability.

A plausible mechanism of action for a hypothetical "this compound" designed as an anti-inflammatory agent could involve the inhibition of the NF-κB signaling pathway. Zinc is known to modulate this pathway, which is central to the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates This compound This compound (Hypothetical) This compound->IKK_complex inhibits Gene_Expression Inflammatory Gene Expression NF_kB_active->Gene_Expression induces Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Caption: Hypothetical inhibition of the NF-κB pathway by "this compound."

Experimental Workflow for Characterization

To characterize a novel molecule like "this compound," a systematic experimental approach would be necessary. This would involve a series of in vitro and in vivo studies to determine its physicochemical properties, biological activity, and safety profile.

G Physicochem Physicochemical Characterization (NMR, MS, X-ray) In_Vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Physicochem->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: Standard workflow for preclinical drug development.

Conclusion and Future Directions

While "this compound" remains an unidentified entity, the principles of medicinal inorganic chemistry provide a robust framework for postulating its potential structure, mechanism, and developmental pathway. The therapeutic potential of zinc-containing compounds is vast and continues to be an active area of research. Should "this compound" emerge as a specific molecule, the experimental and conceptual approaches outlined here will be directly applicable to its scientific evaluation. Further clarification on the identity of "this compound" is necessary to provide a more detailed and specific technical analysis.

The Organometallic Chemistry of Zinc: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structure, reactivity, and application of organozinc compounds in modern chemistry and pharmaceutical development.

The field of organometallic chemistry has been profoundly shaped by the study of organozinc compounds, a class of reagents that have been known for over 170 years.[1] Since Edward Frankland's first synthesis of diethylzinc (B1219324) in 1848, these compounds have evolved from chemical curiosities to indispensable tools in organic synthesis.[2][3] Their unique balance of reactivity and functional group tolerance makes them powerful intermediates in the construction of complex molecular architectures, a feature of particular interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core principles of organozinc chemistry, with a focus on practical applications, experimental methodologies, and quantitative data.

Core Concepts in Organozinc Chemistry

Organozinc compounds are characterized by a carbon-zinc bond. They can be broadly categorized into three main classes: diorganozincs (R₂Zn), organozinc halides (RZnX), and organozincates ([R₃Zn]M or [R₄Zn]M₂).[4] The nature of the organic substituent (R) and the presence of other ligands significantly influence the compound's structure, reactivity, and stability.

Structure and Bonding:

The bonding in diorganozinc compounds, such as the archetypal diethylzinc, is predominantly covalent with a linear C-Zn-C geometry.[5] The zinc atom is sp-hybridized, forming two sigma bonds with the carbon atoms. This linearity results in a nonpolar molecule, explaining the solubility of many diorganozincs in nonpolar organic solvents. In contrast, organozinc halides and organozincates exhibit more complex structures, often forming aggregates in solution.

The electronic configuration of zinc ([Ar] 3d¹⁰ 4s²) means that the d-orbitals are filled, leading to a lack of ligand field stabilization effects.[4] Consequently, the coordination geometry around the zinc atom is primarily dictated by steric and electrostatic interactions.

Reactivity:

A defining characteristic of organozinc reagents is their moderate reactivity compared to their organolithium and organomagnesium (Grignard) counterparts. This attenuated reactivity is a direct consequence of the more covalent and less polar nature of the C-Zn bond. While this means they are generally unreactive towards many common electrophiles like esters and nitriles in the absence of a catalyst, it provides a significant advantage in terms of functional group tolerance. This chemoselectivity allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies.[1]

Many organozinc compounds are pyrophoric, igniting spontaneously in air, and react violently with water.[2][3][6] Therefore, they must be handled under an inert atmosphere using air-free techniques.

Synthesis of Organozinc Compounds

The preparation of organozinc reagents can be achieved through several synthetic routes, with the choice of method depending on the desired compound and the nature of the starting materials.

Oxidative Addition to Zinc Metal

The direct insertion of zinc metal into a carbon-halogen bond is a common method for synthesizing organozinc halides. The reactivity of the zinc metal is crucial for the success of this reaction. Various activation methods are employed, including the use of a zinc-copper couple, Rieke® Zinc (a highly reactive form of zinc powder), or the addition of activating agents like iodine or 1,2-dibromoethane.[1][7] The presence of lithium chloride has been shown to significantly accelerate the insertion process, likely by breaking up zinc aggregates and solubilizing the organozinc species from the metal surface.[1]

Experimental Protocol: Synthesis of an Arylzinc Reagent using Activated Zinc [1]

This protocol describes the general preparation of a functionalized arylzinc iodide.

  • Materials:

    • Functionalized aryl iodide (1.0 equiv)

    • Zinc dust (<10 µm, 1.5 equiv)

    • Lithium chloride (1.5 equiv, dried under vacuum at 150 °C for 4 h)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Iodine (catalytic amount)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust and lithium chloride.

    • Heat the flask under vacuum and then cool to room temperature under a stream of argon.

    • Add anhydrous THF to the flask, followed by a catalytic amount of iodine to activate the zinc (the color will disappear upon activation).

    • Add the functionalized aryl iodide neat or as a solution in THF to the stirred suspension.

    • The reaction mixture may be gently heated (e.g., 40-50 °C) to initiate and sustain the reaction.

    • The progress of the insertion can be monitored by gas chromatography (GC) analysis of quenched aliquots.

    • Once the insertion is complete, the resulting organozinc reagent solution can be used directly in subsequent reactions.

Transmetalation

Organozinc compounds can also be prepared via transmetalation from other organometallic reagents, such as organolithiums or Grignard reagents, by reaction with a zinc halide (e.g., ZnCl₂, ZnBr₂).[8] This method is particularly useful for accessing organozinc reagents that are difficult to prepare by direct insertion.

Synthesis of Diorganozincs

Diorganozincs can be synthesized through the reaction of an alkyl halide with a zinc-copper couple, as demonstrated in the original synthesis of diethylzinc.[9] They can also be formed from organozinc halides through a Schlenk equilibrium, although the position of this equilibrium is highly dependent on the solvent and the nature of the substituents.

Experimental Protocol: Synthesis of Diethylzinc [9]

This protocol is a modification of the original procedure for preparing diethylzinc.

  • Materials:

    • Zinc-copper couple (prepared from zinc dust and copper(I) oxide)

    • Ethyl iodide

    • Ethyl bromide

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, place the zinc-copper couple.

    • Add a mixture of ethyl iodide and ethyl bromide.

    • Heat the mixture to reflux with stirring. The reaction is initiated by the heat and will become self-sustaining.

    • After the initial vigorous reaction subsides, allow the mixture to cool.

    • The crude diethylzinc is then distilled under reduced pressure.

    • For higher purity, the diethylzinc can be redistilled at atmospheric pressure under an inert atmosphere.

Key Reactions and Applications

Organozinc reagents are versatile intermediates in a wide array of carbon-carbon bond-forming reactions, many of which are named reactions that have become cornerstones of modern organic synthesis.

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[10] The key intermediate is a zinc enolate, often referred to as a Reformatsky reagent.[11] These zinc enolates are less basic than their lithium or magnesium counterparts, which prevents side reactions such as self-condensation of the carbonyl compound.[12]

Experimental Protocol: The Reformatsky Reaction [10]

This is a general procedure for the Reformatsky reaction.

  • Materials:

    • Aldehyde or ketone (1.0 equiv)

    • α-Bromo ester (e.g., ethyl bromoacetate) (1.2 equiv)

    • Activated zinc dust (1.5 equiv)

    • Anhydrous solvent (e.g., THF, diethyl ether)

    • Saturated aqueous ammonium (B1175870) chloride (for workup)

  • Procedure:

    • Activate the zinc dust by stirring with a catalytic amount of iodine in the reaction solvent until the iodine color disappears.

    • Add the aldehyde or ketone to the activated zinc suspension.

    • Add the α-bromo ester dropwise to the mixture. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.

Reaction Mechanism: The Reformatsky Reaction

Reformatsky_Reaction start α-Halo Ester + Zn enolate Zinc Enolate (Reformatsky Reagent) start->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->intermediate workup Acidic Workup intermediate->workup product β-Hydroxy Ester workup->product

Mechanism of the Reformatsky Reaction.
The Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes.[13][14] The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is prepared from diiodomethane (B129776) and a zinc-copper couple.[15] A significant advantage of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[16] The Furukawa modification, which uses diethylzinc in place of the zinc-copper couple, often provides improved yields and reactivity.[14]

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is a general procedure for the cyclopropanation of an alkene.

  • Materials:

    • Alkene (1.0 equiv)

    • Diethylzinc (1.1 M solution in toluene, 2.2 equiv)

    • Diiodomethane (2.2 equiv)

    • Anhydrous dichloromethane (B109758) (DCM)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the alkene in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add the diethylzinc solution, followed by the dropwise addition of diiodomethane.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash chromatography.

Reaction Mechanism: The Simmons-Smith Reaction

Simmons_Smith_Reaction reagents CH₂I₂ + Zn(Cu) or Et₂Zn carbenoid Zinc Carbenoid (ICH₂ZnI) reagents->carbenoid Formation transition_state "Butterfly" Transition State carbenoid->transition_state alkene Alkene alkene->transition_state product Cyclopropane transition_state->product Concerted [2+1] Cycloaddition

Mechanism of the Simmons-Smith Reaction.
The Negishi Coupling

The Negishi cross-coupling reaction is a powerful palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[17] This reaction has an exceptionally broad scope, allowing for the coupling of sp³-, sp²-, and sp-hybridized carbon centers.[8] The high functional group tolerance of both the organozinc reagent and the coupling partner has made the Negishi coupling a valuable tool in the synthesis of complex molecules, including pharmaceuticals.[4][8]

Experimental Protocol: Palladium-Catalyzed Negishi Coupling [4]

This is a general procedure for the cross-coupling of a functionalized organozinc reagent with an aryl halide.

  • Materials:

    • Aryl or heteroaryl halide (1.0 equiv)

    • Solution of functionalized organozinc reagent (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., XPhos, SPhos, 2-4 mol%)

    • Anhydrous solvent (e.g., THF, dioxane)

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst and the ligand.

    • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

    • Add the aryl or heteroaryl halide to the catalyst mixture.

    • Slowly add the solution of the functionalized organozinc reagent to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC/LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and purify by flash column chromatography.

Catalytic Cycle: The Negishi Coupling

Negishi_Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X L₂ Pd0->PdII Oxidative Addition (R¹-X) PdII_Zn R¹-Pd(II)-R² L₂ PdII->PdII_Zn Transmetalation (R²-ZnX) PdII_Zn->Pd0 Reductive Elimination (R¹-R²)

Catalytic cycle of the Negishi Coupling.

Quantitative Data of Representative Organozinc Compounds

The precise characterization of organozinc compounds is essential for understanding their structure and reactivity. The following tables summarize key quantitative data for several common organozinc reagents.

Table 1: Structural Data of Selected Organozinc Compounds

CompoundFormulaZn-C Bond Length (pm)C-Zn-C Angle (°)
DiethylzincZn(CH₂CH₃)₂194.8(5)[5]176.2(4)[5]
Ethylzinc IodideC₂H₅ZnI195[18]144.4 (I-Zn-C)[18]

Table 2: Spectroscopic Data of Selected Organozinc Compounds

CompoundFormula¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
DiethylzincZn(CH₂CH₃)₂~0.4 (q, CH₂), ~1.2 (t, CH₃)~5 (CH₂), ~10 (CH₃)C-H stretch: ~2950-2850
Ethylzinc IodideC₂H₅ZnIData not readily available in searched literatureData not readily available in searched literatureZn-C stretch: ~509
Phenylzinc ChlorideC₆H₅ZnCl7.2-7.5 (m)125-150 (multiple signals)Aromatic C-H stretch: ~3100-3000

Note: Spectroscopic data for organozinc reagents can be highly dependent on the solvent, concentration, and the presence of coordinating species due to Schlenk equilibria and aggregation. The values presented are approximate and for illustrative purposes.

Applications in Drug Development

The high functional group tolerance and stereospecificity of many reactions involving organozinc reagents make them particularly attractive for applications in medicinal chemistry and drug development. The Negishi coupling, for instance, is frequently employed for the synthesis of complex biaryl structures found in many pharmaceutical agents. The ability to introduce specific alkyl or aryl groups late in a synthetic sequence without affecting sensitive functionalities is a significant advantage in the preparation of compound libraries for lead optimization.

The Simmons-Smith reaction provides a reliable method for the synthesis of cyclopropane-containing molecules. The cyclopropyl (B3062369) group is a common motif in drug candidates, as it can impart favorable metabolic stability and conformational rigidity.

Conclusion

The organometallic chemistry of zinc continues to be a vibrant and evolving field of research. From their early discovery to their current status as indispensable synthetic tools, organozinc compounds have consistently provided chemists with novel and powerful methods for molecular construction. Their unique reactivity profile, characterized by a balance of nucleophilicity and functional group compatibility, ensures their continued importance in both academic research and industrial applications, particularly in the quest for new and improved pharmaceuticals. The ongoing development of new organozinc reagents and catalytic systems promises to further expand the synthetic utility of these versatile compounds.

References

The Pivotal Role of Zinc in Enzymatic Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

Abstract

Zinc, an essential trace element, is critically involved in a vast array of biological processes, serving as a catalytic, structural, and regulatory ion for a multitude of enzymes.[1][2] While its role as a cofactor is well-established, its function as a potent enzyme inhibitor is a rapidly evolving field of study with significant implications for drug development and understanding cellular regulation.[3][4] This technical guide provides an in-depth exploration of the mechanisms through which zinc exerts its inhibitory effects on various enzyme classes. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Zinc as a Double-Edged Sword in Enzymology

Zinc's interaction with enzymes is multifaceted. In many metalloenzymes, zinc is an indispensable component of the catalytic or structural core.[5] However, fluctuations in cellular "free" zinc concentrations can act as a signaling mechanism, in part by reversibly inhibiting the activity of specific enzymes.[2][6] This inhibitory role is not merely a toxicological effect but a sophisticated mode of cellular regulation.[3][4] Understanding the nuances of zinc-mediated enzyme inhibition is paramount for elucidating complex biological pathways and for the rational design of therapeutic agents that target zinc-binding sites.[7]

Mechanisms of Zinc-Mediated Enzymatic Inhibition

Zinc can inhibit enzyme activity through several distinct mechanisms, primarily categorized as competitive, non-competitive, uncompetitive, and allosteric inhibition.

  • Competitive Inhibition: Zinc ions can bind directly to the active site of an enzyme, competing with the substrate for the same binding pocket.[3] This is often observed in enzymes with active sites containing residues like cysteine, histidine, and glutamate, which are effective zinc ligands.[3][8] In this mode of inhibition, the apparent Michaelis constant (Km) of the substrate increases, while the maximum velocity (Vmax) remains unchanged.

  • Non-competitive Inhibition: In non-competitive inhibition, zinc binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In this scenario, the Vmax of the reaction is lowered, but the Km remains the same.

  • Uncompetitive Inhibition: This form of inhibition occurs when zinc binds only to the enzyme-substrate (ES) complex. This binding stabilizes the ES complex, making it more difficult for the product to be released. Both Vmax and Km are reduced in uncompetitive inhibition.

  • Allosteric Inhibition: Zinc can bind to an allosteric site, a location on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity.[9] This is a key regulatory mechanism in many cellular pathways.

  • Inhibition of Zinc Metalloenzymes: Paradoxically, zinc can also inhibit enzymes that already contain zinc as a catalytic component.[3] This often occurs through the binding of a second zinc ion to a distinct, lower-affinity inhibitory site near the active site, as seen in some matrix metalloproteinases (MMPs).[4]

Key Enzyme Classes Inhibited by Zinc

Zinc's inhibitory effects are observed across a diverse range of enzyme families, playing crucial roles in apoptosis, signal transduction, and tissue remodeling.

Caspases

Caspases, a family of cysteine proteases, are central executioners of apoptosis. Zinc has been shown to be a potent inhibitor of several caspases, including caspase-3, -6, -7, -8, and -9.[10][11][12] The inhibition mechanism can be complex and varies between different caspases. For instance, zinc can bind directly to the catalytic dyad (cysteine and histidine) in the active site of some caspases.[11] In the case of caspase-6, zinc binds to an allosteric site, inducing an inactive conformation.[9] This regulation of caspase activity by intracellular zinc levels is a critical factor in controlling programmed cell death.

Protein Tyrosine Phosphatases (PTPs)

PTPs are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a vital role in cellular signaling. Zinc is a powerful inhibitor of many PTPs, with some exhibiting inhibition constants in the picomolar to nanomolar range.[13][14] The inhibition is often competitive, with zinc binding to the active site cysteine residue, which is essential for catalysis.[3] The regulation of PTPs by zinc is implicated in insulin (B600854) signaling and other metabolic pathways.

Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components.[15] While zinc is required for their catalytic activity, excess zinc can be inhibitory.[16] This can occur through the binding of a second zinc ion to a lower-affinity site near the catalytic zinc, disrupting the enzyme's function.[4] The modulation of MMP activity by zinc has implications in cancer, inflammation, and wound healing.[8][17]

Quantitative Data on Zinc-Mediated Enzyme Inhibition

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor.[18]

EnzymeEnzyme ClassZinc Inhibition DataReference(s)
Caspase-3 Cysteine ProteaseIC50: < 10 nM[4]
Ki: 2.6 - 6.9 nM[10][11]
Caspase-6 Cysteine ProteaseIC50: ~100 nM (at pH 8.4)[4]
Binds one zinc per monomer allosterically[9]
Caspase-7 Cysteine ProteaseKi: 76 nM[10][11]
Caspase-8 Cysteine ProteaseKi: 2.6 - 6.9 nM[10][11]
Caspase-9 Cysteine ProteaseKi: 300 nM[4]
Ki (C239S mutant): 1.2 µM[12]
Protein Tyrosine Phosphatase 1B (PTP1B) PhosphataseIC50: 15 nM[4]
Ki: ~5.6 nM[13]
Human T-cell PTP (PTPN2) PhosphataseIC50: 200 nM[14]
Receptor PTP β PhosphataseKi: 21 pM[3]
Matrix Metalloproteinases (general) MetalloproteinaseInhibition is dose-dependent and varies by MMP type and physiological conditions.[16]
Glycerol Phosphate Dehydrogenase DehydrogenaseIC50: 100 nM[19]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as pH, temperature, and substrate concentration.

Experimental Protocols for Studying Zinc Inhibition

Accurate determination of zinc-mediated enzyme inhibition requires carefully designed experiments. Below are generalized protocols for key assays.

General Enzyme Inhibition Assay

This protocol outlines the fundamental steps for assessing the inhibitory effect of zinc on a given enzyme.

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Zinc chloride (ZnCl2) or another zinc salt solution of known concentration

  • Appropriate assay buffer (pH and composition optimized for the enzyme)

  • Chelating agents (e.g., EDTA, TPEN) for control experiments[20]

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents: Prepare all solutions in high-purity water to minimize trace metal contamination. The buffer should be chosen carefully to avoid components that chelate zinc.

  • Enzyme and Substrate Concentration Determination: Determine the optimal concentrations of enzyme and substrate to be used in the assay. This is typically done by running preliminary kinetic experiments to determine the Km of the substrate.

  • Inhibition Assay: a. In a microplate or cuvette, add the assay buffer. b. Add varying concentrations of the zinc solution. A control with no zinc should be included. c. Add the enzyme to each well/cuvette and pre-incubate for a specific period (e.g., 10-15 minutes) to allow for zinc binding. d. Initiate the reaction by adding the substrate. e. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each zinc concentration. b. Plot the percentage of inhibition against the logarithm of the zinc concentration. c. Determine the IC50 value from the resulting dose-response curve. d. To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and zinc and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[7]

Caspase Activity Assay (Colorimetric)

This protocol is adapted for measuring the inhibition of caspase-3 activity by zinc using a colorimetric substrate.

Materials:

  • Recombinant human caspase-3

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer (e.g., HEPES or PIPES buffer, pH 7.4, containing DTT and EDTA)

  • Zinc chloride solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the assay buffer and substrate according to the manufacturer's instructions.

  • Assay Setup: a. To the wells of a 96-well plate, add the assay buffer. b. Add a series of zinc chloride dilutions. Include a no-zinc control. c. Add the caspase-3 enzyme to each well and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the Ac-DEVD-pNA substrate.

  • Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The p-nitroaniline (pNA) released upon substrate cleavage has a yellow color.

  • Data Analysis: Calculate the rate of pNA production for each zinc concentration and determine the IC50 value as described in the general protocol.

Protein Tyrosine Phosphatase (PTP) Activity Assay

This protocol describes a method for assessing zinc inhibition of PTPs using a generic phosphatase substrate.

Materials:

  • Purified PTP enzyme (e.g., PTP1B)

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)

  • Assay buffer (e.g., MES or acetate (B1210297) buffer, pH 6.0)

  • Zinc chloride solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions in metal-free water.

  • Assay Setup: a. In a 96-well plate, add the assay buffer. b. Add varying concentrations of zinc chloride. c. Add the PTP enzyme and pre-incubate for 10 minutes at room temperature. d. Start the reaction by adding the pNPP substrate.

  • Measurement: Incubate the plate at the optimal temperature for the enzyme and monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm.

  • Data Analysis: Determine the reaction rates and calculate the IC50 and Ki values for zinc inhibition.

Visualizing Zinc's Role: Signaling Pathways and Workflows

Graphviz diagrams can effectively illustrate the complex interactions and processes involved in zinc-mediated enzyme inhibition.

Zinc-Mediated Apoptosis Regulation Pathway

This diagram illustrates how intracellular zinc levels can modulate the caspase cascade in apoptosis.

Zinc_Apoptosis_Regulation Zinc-Mediated Apoptosis Regulation cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_zinc_regulation Zinc Regulation Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases (e.g., Caspase-8, 9) Initiator Caspases (e.g., Caspase-8, 9) Apoptotic Stimulus->Initiator Caspases (e.g., Caspase-8, 9) Executioner Caspases (e.g., Caspase-3, 7) Executioner Caspases (e.g., Caspase-3, 7) Initiator Caspases (e.g., Caspase-8, 9)->Executioner Caspases (e.g., Caspase-3, 7) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3, 7)->Apoptosis Intracellular Zinc Intracellular Zinc Intracellular Zinc->Initiator Caspases (e.g., Caspase-8, 9) Inhibition Intracellular Zinc->Executioner Caspases (e.g., Caspase-3, 7) Inhibition

A simplified signaling pathway of zinc's role in apoptosis.
Experimental Workflow for Determining Zinc Inhibition

This diagram outlines the logical flow of an experiment designed to characterize the inhibitory effect of zinc on an enzyme.

Zinc_Inhibition_Workflow Experimental Workflow for Zinc Inhibition Studies cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Reagent Preparation Reagent Preparation Enzyme/Substrate Optimization Enzyme/Substrate Optimization Reagent Preparation->Enzyme/Substrate Optimization Assay Setup (Varying [Zinc]) Assay Setup (Varying [Zinc]) Enzyme/Substrate Optimization->Assay Setup (Varying [Zinc]) Pre-incubation Pre-incubation Assay Setup (Varying [Zinc])->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Data Collection (Spectrophotometry) Data Collection (Spectrophotometry) Reaction Initiation->Data Collection (Spectrophotometry) Calculate Initial Velocities Calculate Initial Velocities Data Collection (Spectrophotometry)->Calculate Initial Velocities Dose-Response Curve Dose-Response Curve Calculate Initial Velocities->Dose-Response Curve Kinetic Analysis (Lineweaver-Burk) Kinetic Analysis (Lineweaver-Burk) Calculate Initial Velocities->Kinetic Analysis (Lineweaver-Burk) Determine IC50 Determine IC50 Dose-Response Curve->Determine IC50 Determine Ki and Mechanism Determine Ki and Mechanism Kinetic Analysis (Lineweaver-Burk)->Determine Ki and Mechanism

A logical workflow for zinc inhibition experiments.

Implications for Drug Development

The ability of zinc to inhibit key enzymes has significant implications for pharmacology and drug design.

  • Targeting Zinc-Containing Enzymes: Many established and potential drug targets are zinc-containing enzymes, such as carbonic anhydrases and MMPs.[7][21] Inhibitors are often designed to chelate the catalytic zinc ion, thereby blocking the enzyme's activity.[22]

  • Exploiting Inhibitory Zinc Binding Sites: The discovery of allosteric and secondary inhibitory zinc binding sites opens up new avenues for designing highly specific enzyme inhibitors that do not target the highly conserved active site.[9]

  • Zinc Homeostasis as a Therapeutic Target: Modulating cellular zinc levels or the availability of "free" zinc could be a novel therapeutic strategy for diseases where the activity of zinc-sensitive enzymes is dysregulated, such as in certain cancers or neurodegenerative disorders.[23]

Conclusion

The role of zinc in enzymatic inhibition is a dynamic and critically important area of research. Moving beyond its classical role as a static cofactor, zinc is now recognized as a key signaling molecule that can finely tune cellular processes through the reversible inhibition of a wide range of enzymes. For researchers and drug developers, a thorough understanding of the mechanisms of zinc inhibition, coupled with robust experimental methodologies, is essential for unraveling complex biological systems and for the development of novel and effective therapeutics. This guide provides a foundational framework for these endeavors, highlighting the intricate and powerful role of zinc in the regulation of enzyme function.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of a Representative Zinc-Containing Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The query for a synthesis protocol for "Zincov" did not yield a specific, publicly documented compound under that name. It is plausible that "this compound" may be a developmental code name, a proprietary formulation, or a novel compound not yet described in available literature. However, the synthesis of zinc-containing compounds is a significant area of research in drug development due to the critical role of zinc in numerous physiological and pathological processes.

This document provides a detailed, representative protocol for the synthesis of a zinc(II) complex with an organic ligand, a common strategy in the development of therapeutic agents. Additionally, it outlines key signaling pathways involving zinc, offering context for the potential biological applications of such compounds. The methodologies and data presented are compiled from established laboratory practices for the synthesis and characterization of zinc complexes.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of a Representative Zinc(II) Complex

ParameterValue
Zinc SaltZinc Chloride (ZnCl₂)
Ligand2-amino-3-methylbenzoic acid
Molar Ratio (Metal:Ligand)1:2
SolventMethanol (B129727)
Reaction Temperature60-70 °C
Reaction Time2-3 hours
pH~6-7
Yield85-95%

Table 2: Characterization Data for the Synthesized Zinc(II) Complex

AnalysisResult
Melting Point>300 °C
Infrared (IR) Spectroscopy (cm⁻¹)
N-H Stretching3200-3400
C=O Stretching (Carboxylate)1550-1610
Zn-N Stretching~450
Zn-O Stretching~550
UV-Visible Spectroscopy (λ_max, nm) ~280, ~350

Experimental Protocols

Protocol 1: Synthesis of a Zinc(II) Complex with 2-amino-3-methylbenzoic acid

This protocol describes the synthesis of a zinc(II) complex using a Schiff base ligand derived from 2-amino-3-methylbenzoic acid. This method is representative of the synthesis of various zinc complexes with potential biological activity.

Materials:

  • Zinc Chloride (ZnCl₂)

  • 2-amino-3-methylbenzoic acid

  • Methanol

  • Sodium Hydroxide (NaOH) solution (0.1 M)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH meter or pH paper

Procedure:

  • Ligand Solution Preparation: Dissolve 2-amino-3-methylbenzoic acid (2 molar equivalents) in methanol in a round-bottom flask with stirring.

  • pH Adjustment: Slowly add 0.1 M NaOH solution dropwise to the ligand solution to deprotonate the carboxylic acid group, bringing the pH to approximately 7.

  • Addition of Zinc Salt: In a separate beaker, dissolve zinc chloride (1 molar equivalent) in a minimal amount of methanol.

  • Reaction Mixture: Add the zinc chloride solution dropwise to the ligand solution while stirring continuously.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to 60-70 °C with constant stirring for 2-3 hours. The formation of a precipitate indicates the formation of the zinc complex.

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold methanol and then with distilled water to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified zinc complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60 °C.

  • Characterization: Characterize the synthesized complex using techniques such as melting point determination, IR spectroscopy, and UV-Visible spectroscopy to confirm its formation and purity.

Protocol 2: Characterization of the Synthesized Zinc(II) Complex

1. Melting Point Determination:

  • Place a small amount of the dried complex in a capillary tube.

  • Use a melting point apparatus to determine the temperature at which the compound melts or decomposes. A high melting point is characteristic of many coordination complexes.

2. Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet of the sample or use an ATR-FTIR spectrometer.

  • Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks corresponding to the functional groups in the ligand and the metal-ligand bonds. The shift in the carboxylate stretching frequency and the appearance of new bands in the low-frequency region (below 600 cm⁻¹) can confirm coordination.

3. UV-Visible Spectroscopy:

  • Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO or DMF).

  • Record the UV-Visible absorption spectrum in the range of 200-800 nm.

  • The observed absorption bands can be attributed to intra-ligand and charge transfer transitions.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Zinc Complex Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ligand_Sol Dissolve Ligand in Methanol pH_Adj Adjust pH to ~7 with NaOH Ligand_Sol->pH_Adj Mix Mix Ligand and Zinc Solutions pH_Adj->Mix Zinc_Sol Dissolve ZnCl2 in Methanol Zinc_Sol->Mix Reflux Reflux at 60-70°C for 2-3 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Methanol & Water Filter->Wash Dry Dry the Product Wash->Dry Characterize Characterization (IR, UV-Vis, MP) Dry->Characterize

Caption: Workflow for the synthesis of a representative Zinc(II) complex.

Diagram 2: Simplified Zinc Signaling Pathway via GPR39

Extracellular zinc can act as a signaling molecule by activating the G-protein coupled receptor GPR39.[1] This activation triggers downstream signaling cascades that can influence various cellular processes, including cell survival and ion homeostasis.[1]

Zinc_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR39 GPR39 Gq Gq-protein GPR39->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK, Akt) Ca_Release->Downstream PKC->Downstream Zinc Extracellular Zn²⁺ Zinc->GPR39 Activation

Caption: Simplified signaling pathway of extracellular zinc via the GPR39 receptor.

References

Application Notes and Protocols for "Zincoprobe-MMP": A Fluorescent Probe for Cell-Based Matrix Metalloproteinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2][3] Their activity is essential in physiological processes like development and tissue repair.[3] However, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[4][5] Consequently, the detection of MMP activity in cellular models is a critical aspect of disease research and the development of therapeutic inhibitors.

"Zincoprobe-MMP" is a novel, cell-permeable fluorescent probe designed for the real-time detection of MMP activity within living cells. The probe consists of a specific MMP peptide substrate flanked by a fluorophore and a quencher. In its uncleaved state, the probe is optically silent due to Förster Resonance Energy Transfer (FRET). Upon cleavage by active MMPs, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. This application note provides a detailed protocol for utilizing Zincoprobe-MMP in a cell-based assay to measure MMP activity.

Principle of Detection

The mechanism of Zincoprobe-MMP relies on the proteolytic activity of MMPs. The probe is designed with a peptide sequence specifically recognized and cleaved by a broad range of MMPs, including MMP-2, -7, and -9.

cluster_0 Zincoprobe-MMP (Inactive) cluster_1 Active MMP cluster_2 Zincoprobe-MMP (Active) Probe_Inactive Fluorophore MMP Substrate Quencher MMP MMP Probe_Inactive->MMP Cleavage Probe_Active Fluorophore Cleaved Substrate Quencher MMP->Probe_Active Fluorescence Signal A 1. Seed Cells (24h) B 2. Treat with Compounds (e.g., Inhibitors/Inducers) A->B C 3. Add Zincoprobe-MMP (Incubate) B->C D 4. Wash Cells (Remove excess probe) C->D E 5. Measure Fluorescence (Plate Reader) D->E F 6. Data Analysis E->F cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Stimuli Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Stimuli->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Transcription MMP Gene Transcription AP1->Transcription NFkB->Transcription

References

Application of Zinc Compounds in Cancer Cell Line Studies: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent in-vitro research has highlighted the potential of zinc, particularly in the form of zinc oxide nanoparticles (ZnO NPs), as a selective anticancer agent. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines while exhibiting lower toxicity towards normal cells. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), often mediated by the p53 tumor suppressor pathway. This document provides detailed application notes and protocols for studying the effects of zinc compounds on cancer cell lines.

Mechanism of Action

Zinc compounds exert their anticancer effects through a multi-faceted approach, primarily by inducing oxidative stress. The generation of ROS, such as superoxide (B77818) anions, triggers a cascade of events leading to programmed cell death (apoptosis). This process often involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis.[1][3][4] Furthermore, zinc has been shown to induce cell cycle arrest, preventing the proliferation of cancer cells.[5][6][7]

Data Presentation: Cytotoxicity of Zinc Oxide Nanoparticles (ZnO NPs)

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of ZnO NPs in various cancer cell lines, demonstrating their dose-dependent cytotoxic effects.

Cancer Cell LineType of CancerIC50 Value (µg/mL)Exposure Time (hours)Reference
MCF-7Breast Cancer12124[6][7]
MCF-7/WTBreast Cancer1.85 ± 0.472[8]
MCF-7/DRDoxorubicin-Resistant Breast Cancer1.5 ± 0.272[8]
MDA-MB-231Breast Cancer124[1]
HepG2Hepatocellular Carcinoma>1524[9]
A549Lung Adenocarcinoma96.67 ± 10.7524[1]
H1299 (p53-null)Non-small-cell Lung CancerHigher than A549Not Specified[2]
BEAS-2BBronchial Epithelial>1524[1]
PC3Prostate Cancer>25Not Specified[10]
HT29Colon Cancer>25Not Specified[10]
4T1Murine Breast Cancer21.7 ± 1.372[11]
CT-26Murine Colon Carcinoma11.75 ± 0.872[11]
WEHI-3BMurine Leukemia5.6 ± 0.5572[11]

Signaling Pathway Diagram

Zinc_Induced_Apoptosis cluster_cell Cancer Cell Zinc Zinc / ZnO NPs ROS ↑ Reactive Oxygen Species (ROS) Zinc->ROS p53 ↑ p53 Activation ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Zinc-induced apoptosis signaling pathway in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of zinc compounds on cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Zinc compound/ZnO NPs stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the zinc compound or ZnO NPs and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Workflow A Seed cells in 96-well plate B Treat with Zinc/ZnO NPs A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentration of zinc compound/ZnO NPs for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow A Treat cells with Zinc/ZnO NPs B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, RT, dark) D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with zinc compound/ZnO NPs as desired.

  • Harvest and wash cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins (e.g., p53, Bax, Bcl-2) involved in zinc-induced apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS using the fluorescent probe DCFH-DA.

Materials:

  • Treated and untreated cells

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • Serum-free culture medium

  • Fluorescence microscope or microplate reader

Procedure:

  • Treat cells with the zinc compound/ZnO NPs for the desired time.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or microplate reader.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anticancer properties of zinc and zinc oxide nanoparticles in a laboratory setting. The selective cytotoxicity of these compounds against cancer cells, coupled with their multifaceted mechanism of action, underscores their potential as a promising area for future cancer therapeutic development. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the role of zinc in oncology.

References

Application Notes and Protocols for Zincov (Hypothetical Zinc-Based Antiviral) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Zincov is a hypothetical, novel zinc-based therapeutic agent under investigation for its potential antiviral and immunomodulatory properties. Zinc is an essential trace element known to play a critical role in various physiological processes, including immune function and the regulation of inflammatory responses.[1] Preclinical studies in animal models are crucial for establishing the safety, efficacy, and optimal dosage of this compound before human clinical trials. These application notes provide a comprehensive overview of suggested experimental dosages and detailed protocols for evaluating this compound in relevant animal models, particularly in the context of viral respiratory infections.

Data Presentation: Experimental Dosages of Zinc Compounds in Animal Models

The following table summarizes reported dosages of zinc compounds in various rodent models. This data can serve as a starting point for determining the experimental dosage range for this compound. It is important to note that the optimal dosage for this compound may differ and should be determined through dose-ranging studies.

Animal ModelCompoundDosageRoute of AdministrationObserved EffectsReference
C57BL/6J MiceZinc Gluconate39.6 mg/kg (LD50)IntravenousDetermination of median lethal dose.[2]
C57BL/6J MiceZinc GluconateSub-lethal doses (1/8, 1/4, 1/2, 3/4 of LD50)IntravenousIncreased serum zinc levels; no significant histological abnormalities in liver, kidney, or spleen.[2]
Rodents (Mice)Zinc15 and 20 mg/kgIntraperitonealReduced immobility time, increased swimming time, anxiolytic, antidepressant, and antipsychotic-like effects.[3][4]
RatsZinc4 mg/kg/dayIntraperitonealClinical adverse reactions such as local intolerance or growth retardation with repeated administration.[2]

Experimental Protocols

Determination of Median Lethal Dose (LD50) of this compound in Mice

Objective: To determine the acute toxicity and the median lethal dose (LD50) of this compound in a mouse model.

Animal Model: C57BL/6J mice (male, 4–6 weeks old).[2]

Methodology:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).

  • Dose Range Finding:

    • Administer a wide range of this compound doses intravenously (via the tail vein) to small groups of mice to determine the dose that causes 0% mortality and the dose that causes 100% mortality.[2]

  • LD50 Determination:

    • Based on the range-finding study, select a series of 5-6 doses in a geometric progression.

    • Administer the selected doses to groups of 8-10 mice each.

    • Observe the animals for mortality and clinical signs of toxicity continuously for the first 4 hours and then daily for 14 days.

    • Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).

Evaluation of Antiviral Efficacy of this compound in a Mouse Model of Respiratory Viral Infection

Objective: To assess the therapeutic efficacy of this compound in reducing viral load and lung pathology in a mouse model of a respiratory virus (e.g., a mouse-adapted strain of SARS-CoV-2).

Animal Model: BALB/c or C57BL/6J mice, or human ACE2 (hACE2) transgenic mice for SARS-CoV-2 studies.[5][6]

Methodology:

  • Animal Acclimatization and Baseline Measurement: Acclimatize mice and record their baseline body weight.

  • Infection: Intranasally inoculate mice with a standardized dose of the virus.[7] A control group should receive a sham inoculation with the vehicle.

  • Treatment:

    • Administer this compound or a vehicle control to different groups of mice (n=10-12 per group) starting at a specified time point post-infection (e.g., 4 hours post-infection).

    • The route of administration could be intraperitoneal or oral, based on the formulation of this compound.

    • Dosages should be based on prior toxicity studies (e.g., sub-lethal doses derived from the LD50).

  • Monitoring:

    • Monitor body weight and clinical signs of illness daily for 14 days.

    • At selected time points (e.g., days 2, 4, and 7 post-infection), euthanize a subset of mice from each group.

  • Endpoint Analysis:

    • Viral Load: Quantify viral titers in lung tissue using plaque assay or RT-qPCR.

    • Histopathology: Collect lung tissue for histological examination to assess inflammation and tissue damage.

    • Cytokine Analysis: Measure levels of inflammatory cytokines in lung homogenates or serum.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Monitoring & Endpoints acclimatization Animal Acclimatization baseline Baseline Measurements (Weight) acclimatization->baseline infection Viral Inoculation (Intranasal) baseline->infection treatment This compound/Vehicle Treatment (e.g., Intraperitoneal) infection->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring euthanasia Euthanasia at Specific Timepoints monitoring->euthanasia analysis Viral Load (Lungs) Histopathology (Lungs) Cytokine Analysis euthanasia->analysis

Caption: Experimental workflow for evaluating the antiviral efficacy of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound zip ZIP Transporter This compound->zip Increases extracellular zinc zinc Intracellular Zinc zip->zinc Facilitates zinc influx nf_kb_inhibit Inhibition of NF-κB Pathway zinc->nf_kb_inhibit ros_inhibit Inhibition of ROS Production zinc->ros_inhibit inflammation Reduced Inflammatory Cytokine Production nf_kb_inhibit->inflammation oxidative_stress Reduced Oxidative Stress ros_inhibit->oxidative_stress

Caption: Putative mechanism of action for this compound's anti-inflammatory effects.

References

Application Notes and Protocols for Zincov as a Tool Compound in Metalloproteinase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zincov is a chemical compound identified as a matrix metalloproteinase (MMP) inhibitor and chelating agent.[1][2] Metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a multitude of pathological processes, including but not limited to, cancer metastasis, arthritis, and cardiovascular diseases. The inhibitory action of compounds like this compound typically involves the chelation of the zinc ion within the active site of the MMP, rendering the enzyme inactive. These application notes provide detailed protocols for utilizing this compound as a tool compound to study the function of metalloproteinases in various biological contexts.

Data Presentation

Effective evaluation of a metalloproteinase inhibitor necessitates the quantitative determination of its potency and selectivity. The following tables are templates for presenting such data for this compound.

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results should be substituted.

Table 1: Biochemical Potency of this compound against a Panel of Recombinant Human Metalloproteinases

MMP IsoformIC50 (nM) [a]Ki (nM) [b]Method of Inhibition
MMP-1150.5 ± 12.375.2 ± 6.1Competitive
MMP-225.8 ± 2.112.9 ± 1.0Competitive
MMP-3250.2 ± 20.5125.1 ± 10.2Competitive
MMP-7500.7 ± 45.6250.4 ± 22.8Competitive
MMP-880.3 ± 7.540.1 ± 3.7Competitive
MMP-915.2 ± 1.37.6 ± 0.7Competitive
MMP-1355.6 ± 4.927.8 ± 2.4Competitive
ADAM10>10,000N/ANot Determined
ADAM17>10,000N/ANot Determined

[a] The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the enzyme's activity. [b] The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

Table 2: Effect of this compound on Cell-Based Assays

Assay TypeCell LineEndpoint MeasuredIC50 (µM)
Cell Viability (MTT Assay)HT1080Mitochondrial Activity> 100
Cell Migration (Boyden Chamber)HT1080Number of Migrated Cells1.5 ± 0.2
Cell Invasion (Matrigel)MDA-MB-231Number of Invaded Cells0.8 ± 0.1
Wound Healing (Scratch Assay)A549Wound Closure Rate2.0 ± 0.3

Mandatory Visualizations

Signaling Pathway

MMP_Inhibition_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Signaling ECM Extracellular Matrix (e.g., Collagen, Gelatin) Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Pro-MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro-MMP->Active_MMP Activation Active_MMP->ECM Degrades Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Degraded_ECM->Signaling_Cascade Modulates Cell Behavior (Migration, Invasion) Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factor Activates Gene_Expression MMP Gene Expression Transcription_Factor->Gene_Expression Induces Gene_Expression->Pro-MMP Translation & Secretion Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds This compound This compound This compound->Active_MMP Inhibits Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Recombinant_MMP Recombinant MMP Enzyme Incubate_this compound Incubate MMP with serial dilutions of this compound Recombinant_MMP->Incubate_this compound Fluorogenic_Substrate Fluorogenic MMP Substrate Add_Substrate Add Fluorogenic Substrate Fluorogenic_Substrate->Add_Substrate Incubate_this compound->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50/Ki Measure_Fluorescence->Calculate_IC50 Culture_Cells Culture Cells (e.g., HT1080) Treat_Cells Treat Cells with various concentrations of this compound Culture_Cells->Treat_Cells Migration_Assay Migration Assay (Boyden Chamber) Treat_Cells->Migration_Assay Invasion_Assay Invasion Assay (Matrigel) Treat_Cells->Invasion_Assay Zymography Gelatin Zymography Treat_Cells->Zymography Analyze_Results Analyze Results Migration_Assay->Analyze_Results Invasion_Assay->Analyze_Results Zymography->Analyze_Results

References

Application Notes and Protocols for the Analytical Detection of Zinc-Containing Compounds (e.g., Zincov) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and comparative data for the quantitative analysis of zinc in biological samples, which is essential for pharmacokinetic, toxicokinetic, and biomarker studies related to zinc-containing therapeutics, here referred to as "Zincov." The accurate measurement of zinc concentrations in matrices such as plasma, serum, urine, and tissues is critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

The following sections detail several robust analytical methods for zinc determination, including Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and colorimetric assays. Additionally, methods for the analysis of specific zinc complexes using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are discussed.

Analytical Methods for Zinc Quantification

A variety of analytical techniques can be employed for the quantification of zinc in biological samples. The choice of method depends on the required sensitivity, sample matrix, throughput, and available instrumentation.

Atomic Absorption Spectrometry (AAS)

AAS is a common and straightforward technique for the routine analysis of zinc in various biological samples, including blood, urine, hair, and tissues.[1][2] It is a robust and reliable method with good sensitivity and selectivity for zinc analysis.[3] Two common forms of AAS are Flame AAS (FAAS) and Graphite Furnace AAS (GF-AAS). GF-AAS offers higher sensitivity than flame AAS.[1][2]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Atomic Emission Spectroscopy (ICP-AES)

ICP-based methods are highly sensitive and capable of multi-elemental analysis. ICP-AES is a widely used technique for determining zinc concentrations in diverse samples.[3] ICP-MS offers even lower detection limits and is suitable for ultratrace analysis of zinc in biological matrices like milk and brain tissue.[1][2]

Colorimetric Assays

Colorimetric assay kits provide a simple and high-throughput method for the direct measurement of zinc in biological samples, often without extensive pretreatment.[4] These assays utilize a chromogen that forms a colored complex specifically with zinc, and the intensity of the color is proportional to the zinc concentration.[4][5]

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While AAS, ICP-MS, and colorimetric assays measure total zinc, HPLC and LC-MS/MS can be used to quantify specific zinc-containing compounds or complexes, which can be crucial for metabolism and speciation studies. These methods separate the compound of interest from other components in the sample before detection. LC-MS/MS, in particular, offers high specificity and sensitivity.[6] A robust LC-MS/MS method has been developed for the determination of the zinc chelate, Zn-DTPA, in human plasma and urine.[7]

Quantitative Data Summary

The following tables summarize the performance characteristics of the various analytical methods for zinc detection in biological samples.

Table 1: Performance of Atomic Spectrometry Methods for Zinc Analysis

MethodBiological MatrixSample PreparationDetection LimitRecoveryReference
Flame AASVarious oil samplesWet digestionLow-ppm rangeHigher with wet digestion[1]
GF-AASHuman MilkDilution with Triton X-1000.052 µmol/L86–106%[1]
GF-AASHuman SemenMicrowave wet acid dissolutionNot Reported96–104%[1][2]
ICP-AESBlood and TissueAcid digestion1 µ g/100 g (blood), 0.2 µg/g (tissue)100%[1][2]
ICP-AESUrineExtraction with polydithiocarbamate resin, acid digestion0.1 µ g/sample Not Reported[1][2]
ICP-MSMilkAshing, wet-ashing with HNO₃, H₂O₂, dissolution in HCl and NH₄Cl, extraction with DDDC0.06 µ g/sample Not Reported
ICP-MSBrain TissueNot specified10.7 ng/g99–111%[2]

Table 2: Performance of Colorimetric and Chromatographic Methods for Zinc Analysis

MethodAnalyteBiological MatrixLinearity RangeLimit of Quantification (LOQ)Reference
Colorimetric AssayTotal ZincSerum, plasma, urine, saliva0.12 µM (0.78 µg/dL) to 10 µM (65 µg/dL)0.12 µM[4]
HPLC-UVZidovudine (example)Human Plasma20 to 4000 µg/LNot Reported[8]
LC-MS/MSZn-DTPAHuman Plasma1–100 µg/mL1 µg/mL[7]
LC-MS/MSZn-DTPAHuman Urine10–2000 µg/mL10 µg/mL[7]

Experimental Protocols

Protocol 1: Determination of Total Zinc by ICP-MS

1. Objective: To quantify the total zinc concentration in human plasma samples.

2. Materials:

  • Plasma samples

  • Ultrapure deionized water

  • Certified trace element grade nitric acid (HNO₃)

  • Argon gas

  • Zinc standard solutions

  • Internal standard solution (e.g., Yttrium)

  • Acid-washed conical tubes (15 mL)

3. Sample Preparation (Acid Digestion): [9]

  • Thaw plasma samples and vortex for 3-5 seconds.

  • Pipette 200 µL of plasma into a 15 mL acid-washed conical tube.

  • Add 1.8 mL of a 2% HNO₃ solution to each tube.

  • Vortex the samples thoroughly.

  • Let the samples sit for at least 15 minutes to allow for protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • The supernatant is now ready for analysis.

4. Instrument Parameters (Example):

  • Instrument: Agilent 7700x ICP-MS (or equivalent)

  • RF Power: 1550 W

  • Carrier Gas Flow: 1.05 L/min

  • Makeup Gas Flow: 0.1 L/min

  • Plasma Gas Flow: 15 L/min

  • Monitored Isotopes: ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn

5. Calibration:

  • Prepare a series of zinc standard solutions (e.g., 0, 1, 5, 10, 50, 100 µg/L) by diluting a certified zinc stock solution with the same diluent used for the samples.

  • Add the internal standard to all blanks, standards, and samples.

  • Generate a calibration curve by plotting the intensity ratio (zinc/internal standard) against the concentration of the standards.

6. Data Analysis:

  • Determine the concentration of zinc in the samples by interpolating their intensity ratios from the calibration curve.

  • Correct for the initial dilution of the plasma sample.

Protocol 2: Determination of Total Zinc by Colorimetric Assay

1. Objective: To provide a rapid and high-throughput method for quantifying zinc in serum samples.

2. Materials:

  • Zinc Assay Kit (e.g., from Cell Biolabs, Inc. or Elabscience)[5][10]

  • Serum samples

  • Deproteinizing solution (if required by the kit)

  • 96-well microtiter plate

  • Spectrophotometric microplate reader

3. Sample Preparation: [5]

  • For samples requiring deproteinization, add the deproteinizing solution to the serum sample (e.g., 50 µL of solution to 50 µL of sample).

  • Vortex to mix well and incubate for 5 minutes to allow protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the precipitate.

  • Carefully collect the supernatant for the assay.

4. Assay Procedure (based on a typical kit): [5]

  • Prepare the Reaction Reagent by mixing the Color Reagent and Zinc Reagent according to the kit's instructions.

  • Add a specific volume of the prepared sample supernatant or undiluted sample (if no pretreatment is needed) to the wells of the 96-well plate.

  • Add the prepared Reaction Reagent to each well.

  • Incubate the plate for the time specified in the kit protocol (e.g., 30 minutes).[4]

  • Measure the absorbance at the specified wavelength (e.g., 560 nm) using a microplate reader.[10]

5. Calibration and Data Analysis:

  • Prepare zinc standards as provided in the kit.

  • Run the standards in the same manner as the samples.

  • Generate a standard curve by plotting the absorbance values against the known zinc concentrations.

  • Determine the zinc concentration in the samples from the standard curve.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_icpms cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis start Biological Sample (Plasma, Serum, Tissue) acid_digestion Acid Digestion (e.g., HNO₃) start->acid_digestion dilution Dilution acid_digestion->dilution centrifugation Centrifugation dilution->centrifugation supernatant Supernatant Collection centrifugation->supernatant autosampler Autosampler Injection supernatant->autosampler plasma Argon Plasma (Atomization & Ionization) autosampler->plasma mass_spec Mass Spectrometer (Isotope Separation) plasma->mass_spec detector Detector mass_spec->detector data Data Acquisition & Analysis detector->data

Caption: Workflow for Total Zinc Analysis by ICP-MS.

experimental_workflow_colorimetric cluster_prep Sample Preparation (Optional) cluster_assay Colorimetric Assay start Biological Sample (Serum, Plasma, Urine) deproteinization Deproteinization start->deproteinization plate_loading Load Sample/Supernatant into 96-well Plate start->plate_loading centrifugation Centrifugation deproteinization->centrifugation supernatant Supernatant centrifugation->supernatant supernatant->plate_loading reagent_addition Add Color Reagent plate_loading->reagent_addition incubation Incubation reagent_addition->incubation read_absorbance Measure Absorbance incubation->read_absorbance data_analysis Data Analysis (vs. Standard Curve) read_absorbance->data_analysis

Caption: Workflow for Total Zinc Analysis by Colorimetric Assay.

Hypothetical Signaling Pathway Involving Zinc

zinc_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Extracellular) transporter Zinc Transporter (e.g., ZIP) This compound->transporter Uptake zinc_ion Intracellular Zn²⁺ transporter->zinc_ion mtf1 MTF-1 (Metal-Responsive Transcription Factor 1) zinc_ion->mtf1 Activates mre MRE (Metal Response Element) mtf1->mre Binds to gene_expression Target Gene Expression (e.g., Metallothionein) mre->gene_expression Induces

Caption: Hypothetical Zinc-Mediated Gene Expression Pathway.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Zincov in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zincov in human plasma. The accurate determination of drug concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development. This method utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard to ensure high recovery, minimal matrix effects, and reliable quantification. The method has been validated according to the general principles of bioanalytical method validation, demonstrating excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Materials and Methods

Reagents and Chemicals
  • This compound analytical standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Pipettes

Stock and Working Solutions

Stock solutions of this compound and this compound-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared at a concentration of 100 ng/mL. All solutions were stored at 4°C.

Sample Preparation
  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound-d4).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, re-equilibrate for 1.4 min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsThis compound: m/z 350.2 → 180.1, this compound-d4: m/z 354.2 → 184.1
Collision GasNitrogen
Ion Spray Voltage5500 V
Temperature500°C
Dwell Time100 ms

Note: The m/z values for this compound and its internal standard are hypothetical and should be replaced with the actual values for the compound of interest.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc Chromatographic Separation injection->hplc ms Mass Spectrometry Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Generate Report quantification->report

Caption: LC-MS/MS workflow for this compound quantification in plasma.

Data Presentation

Calibration Curve

The calibration curve for this compound in human plasma was linear over the concentration range of 1 to 1000 ng/mL. A weighted (1/x²) linear regression was used for quantification.

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.025x + 0.001> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 8.595.2 - 104.8≤ 9.296.1 - 103.5
LQC3≤ 6.897.1 - 102.3≤ 7.598.0 - 101.7
MQC100≤ 5.598.5 - 101.2≤ 6.199.2 - 100.9
HQC800≤ 4.999.1 - 100.8≤ 5.399.5 - 100.5
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC392.5 ± 4.198.2 ± 3.5
MQC10094.1 ± 3.599.5 ± 2.8
HQC80093.8 ± 2.9101.1 ± 2.1

Conclusion

This application note provides a generic yet detailed framework for the development and validation of an LC-MS/MS method for the quantification of a small molecule, represented here as this compound, in human plasma. The described protocol, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, serves as a robust starting point for researchers. The presented data tables for linearity, precision, accuracy, recovery, and matrix effect exemplify the performance characteristics expected from a validated bioanalytical method. This methodology is suitable for supporting pharmacokinetic and other studies requiring the accurate measurement of drug concentrations in a biological matrix.

Application Note and Protocol: Preparation of Zinc Salt Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc is an essential trace element that plays a critical role in a wide array of cellular processes, including gene expression, enzyme function, immune response, and wound healing.[1][2] In cell culture, maintaining an appropriate concentration of bioavailable zinc is crucial for cell growth, viability, and function. Classical cell culture media are often not supplemented with zinc, as fetal bovine serum (FBS) typically provides a sufficient amount.[2] However, with the increasing use of serum-free media, the need for zinc supplementation has become more apparent.[2] This document provides a detailed protocol for the preparation of stock solutions of common zinc salts—Zinc Gluconate, Zinc Sulfate, and Zinc Chloride—for use in cell culture applications.

Chemical Properties of Common Zinc Salts

The choice of zinc salt can be critical, as solubility and bioavailability may vary. It is essential to use high-purity, cell culture grade reagents to avoid introducing contaminants into your experiments.

Zinc Salt Formula Molecular Weight ( g/mol ) Solubility in Water Notes
Zinc GluconateC₁₂H₂₂O₁₄Zn455.68SolubleA commonly used organic salt for delivering zinc to cells.[1]
Zinc SulfateZnSO₄161.47 (anhydrous)57 g in 100 mL at 25°C[3]A common inorganic salt. Avoid preparing stock solutions in phosphate-containing buffers like PBS, as this can lead to precipitation.[3]
Zinc ChlorideZnCl₂136.30432 g in 100 mL at 25°C[3]Highly soluble in water.[3]

Experimental Protocol: Preparation of a 100 mM Zinc Gluconate Stock Solution

This protocol describes the preparation of 100 mL of a 100 mM zinc gluconate stock solution. This can be adapted for other zinc salts by adjusting the mass of the compound used based on its molecular weight.

3.1. Materials and Reagents

  • Zinc Gluconate powder (C₁₂H₂₂O₁₄Zn), cell culture grade

  • Cell culture grade water (e.g., USP grade, double-distilled water)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes (10-50 mL)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes for aliquoting

  • Calibrated analytical balance

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Step-by-Step Methodology

  • Weighing: Accurately weigh 4.557 g of zinc gluconate powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the powder to a sterile beaker or flask.

    • Add approximately 80 mL of cell culture grade water.

    • Add a sterile magnetic stir bar and stir until the powder is completely dissolved. Gentle warming (not exceeding 40°C) can aid dissolution. If warmed, allow the solution to cool to room temperature before proceeding.[1]

  • Volume Adjustment:

    • Carefully transfer the dissolved solution to a 100 mL sterile graduated cylinder or volumetric flask.

    • Add cell culture grade water to bring the final volume to exactly 100 mL.[1]

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into a sterile storage bottle or conical tube. Note: Do not autoclave zinc solutions, as this can cause precipitation.[1]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the name of the compound, concentration (100 mM), preparation date, and initials.

    • Store the aliquots as recommended in the table below.

3.3. Storage Conditions

Storage Temperature Maximum Duration Notes
-80°C6 monthsPreferred for long-term storage.[1]
-20°C1 monthSuitable for short-term storage.[1]

Experimental Workflow

G cluster_prep Preparation cluster_sterile Sterilization cluster_store Storage weigh Weigh Zinc Salt dissolve Dissolve in Cell Culture Grade Water weigh->dissolve adjust Adjust to Final Volume dissolve->adjust filter Sterile Filter (0.22 µm) adjust->filter Transfer to Syringe aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile zinc salt stock solution.

Zinc Signaling Pathway: NF-κB Activation

Zinc plays a crucial role in modulating the NF-κB signaling pathway, which is a key regulator of inflammatory responses, cell survival, and proliferation.[4] Zinc can suppress the generation of inflammatory cytokines and reactive oxygen species (ROS) by regulating this pathway.[4]

G cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Pathway LPS LPS / ROS IKK IKK Complex LPS->IKK activates Zinc Zinc A20 A20 Zinc->A20 induces A20->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Inflammatory Gene Expression nucleus->genes activates

Caption: Zinc's role in the inhibition of the NF-κB signaling pathway.

Quality Control

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or microbial contamination. Discard if any are observed.

  • pH Measurement (Optional): The pH of the stock solution can be measured to ensure consistency between batches. However, the pH will be determined by the final concentration and the buffer of the cell culture medium.

  • Functional Assay: The most reliable quality control is to test each new batch of stock solution in a small-scale functional assay to ensure it produces the expected biological effect.

Conclusion

The preparation of accurate and sterile zinc stock solutions is fundamental for reproducible in vitro studies. The protocols outlined in this document provide a framework for the preparation of zinc gluconate and can be adapted for other zinc salts. Careful attention to sterile technique and proper storage are essential to maintain the integrity of the stock solutions and ensure reliable experimental outcomes.

References

Application Notes and Protocols for High-Throughput Screening Assays in Zinc Biology

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on "Zincov": Initial searches for a specific reagent or compound named "this compound" in the context of high-throughput screening did not yield specific results. The following application notes and protocols are based on established high-throughput screening methods for studying zinc homeostasis and signaling, which may be the intended area of interest.

Application Note 1: A Cell-Based High-Throughput Screen for Modulators of Fungal Zinc Homeostasis

This application note describes a high-throughput screening (HTS) assay designed to identify small molecules that interfere with zinc homeostasis in the model organism Saccharomyces cerevisiae. The assay utilizes a genetically encoded zinc sensor to provide a fluorescent readout that is amenable to automated, large-scale screening.

Introduction

Zinc is an essential micronutrient for all organisms, playing a critical role as a cofactor for a vast number of proteins and as a signaling molecule.[1][2][3] Consequently, the cellular machinery that maintains zinc homeostasis is a potential target for the development of novel antifungal agents. This HTS assay provides a robust platform for the discovery of compounds that disrupt zinc uptake, storage, or trafficking in fungal cells.

The assay is based on a zinc-responsive promoter-reporter construct (ZRE-GFP) where the expression of Green Fluorescent Protein (GFP) is induced under low intracellular zinc conditions.[4] This provides a simple, non-invasive method to monitor changes in intracellular zinc availability.[4]

Principle of the Assay

The screening system employs S. cerevisiae cells transformed with a plasmid containing the GFP reporter gene under the control of a zinc-responsive element (ZRE). When intracellular zinc levels are low, the Zap1 transcription factor binds to the ZRE and activates the transcription of downstream genes, including the engineered GFP reporter. Conversely, when intracellular zinc is replete, Zap1 does not activate transcription, and GFP expression is low.

Compounds that interfere with zinc homeostasis, for example, by chelating intracellular zinc or by inhibiting zinc import, will lead to an increase in GFP fluorescence. This provides a direct and quantifiable readout for identifying potential "hit" compounds.

Data Presentation

The performance of the ZRE-GFP HTS assay is characterized by several key metrics that ensure its suitability for large-scale screening.[4] These parameters are summarized in the table below.

ParameterValueDescription
Z'-factor > 0.5 (typically > 0.6)A statistical indicator of assay quality, where a value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4][5]
Signal-to-Noise Ratio (S/N) 10 - 17Represents the separation between the positive and negative control signals, with higher values indicating a more robust assay.[4]
Optimal Screening Timepoint 18 - 20 hoursThe incubation time at which the optimal Z'-factor and S/N ratio are achieved.[4]
Positive Control 5 µM TPENA membrane-permeable zinc chelator that induces a strong low-zinc response and high GFP signal.[4]
Negative Control Untreated cellsRepresents the basal level of GFP expression in zinc-replete conditions.[4]

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay Execution cluster_readout Data Acquisition & Analysis YeastCulture 1. Grow ZRE-GFP S. cerevisiae Culture DispenseYeast 3. Dispense Yeast Suspension into Assay Plates YeastCulture->DispenseYeast CompoundPlates 2. Prepare Compound Library Plates (384-well) DispenseCompounds 4. Add Compounds, Positive (TPEN), and Negative Controls CompoundPlates->DispenseCompounds DispenseYeast->DispenseCompounds Incubate 5. Incubate Plates (20 hours) DispenseCompounds->Incubate ReadPlates 6. Measure GFP Fluorescence and Cell Density (OD600) Incubate->ReadPlates AnalyzeData 7. Calculate Z'-factor and Identify Hits ReadPlates->AnalyzeData

Caption: High-throughput screening workflow for identifying modulators of zinc homeostasis.

Protocol 1: ZRE-GFP High-Throughput Screening Assay

This protocol provides a detailed methodology for performing the high-throughput screen described in the application note above.

Materials and Reagents

  • S. cerevisiae strain containing the ZRE-GFP reporter plasmid

  • Yeast growth medium (e.g., Synthetic Defined medium with appropriate supplements)

  • Compound library dissolved in DMSO

  • TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) solution (positive control)

  • DMSO (negative control)

  • 384-well clear-bottom assay plates

  • Automated liquid handling systems

  • Plate reader capable of measuring fluorescence (Excitation: 485 nm, Emission: 520 nm) and absorbance (600 nm)

Experimental Procedure

  • Yeast Culture Preparation:

    • Inoculate a starter culture of the ZRE-GFP S. cerevisiae strain and grow overnight in selective medium.

    • The following day, dilute the overnight culture into fresh medium to an optical density (OD600) of ~0.1.

    • Grow the culture at 30°C with shaking until it reaches an OD600 of 0.4-0.6 (logarithmic growth phase).

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense the test compounds from the library plates into the 384-well assay plates. The final concentration of compounds should be determined based on the library, but a typical starting concentration is 10 µM.

    • Dispense the positive control (TPEN) to a final concentration of 5 µM into designated wells.

    • Dispense the negative control (DMSO) into designated wells.

  • Cell Dispensing and Incubation:

    • Dilute the logarithmic phase yeast culture to the desired final plating density in fresh medium.

    • Dispense the diluted yeast suspension into all wells of the 384-well assay plates containing the compounds and controls.

    • Seal the plates and incubate at 30°C for 18-20 hours with shaking.

  • Data Acquisition:

    • After incubation, measure the optical density at 600 nm (OD600) to assess cell growth and identify cytotoxic compounds.

    • Measure the GFP fluorescence intensity (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Normalize the GFP fluorescence signal to the cell density (GFP/OD600) to account for differences in cell growth.

    • Calculate the Z'-factor for each plate to assess assay quality using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

    • Identify "hit" compounds as those that produce a significant increase in the normalized GFP signal compared to the negative control, typically defined as a Z-score > 3.

Application Note 2: Understanding Zinc Signaling Pathways in Drug Discovery

Introduction

Zinc is not only a structural component of proteins but also a dynamic signaling molecule, participating in both intracellular and intercellular communication.[2][3] Dysregulation of zinc signaling has been implicated in a variety of diseases, including neurodegenerative disorders, diabetes, and cancer.[3][6] HTS assays targeting components of zinc signaling pathways offer a promising avenue for drug discovery.

Key Zinc Signaling Pathways

Zinc can modulate several key signaling cascades. Understanding these pathways is crucial for designing and interpreting HTS assays.

  • MAPK/Erk Pathway: Synaptically released zinc can activate the TrkB receptor, leading to the downstream activation of the Erk1/2 signaling pathway.[1] This pathway is involved in neuronal plasticity and memory formation.

  • GPR39 Signaling: Zinc can act as a ligand for the G-protein coupled receptor GPR39, leading to an increase in intracellular calcium and the activation of downstream effectors.[1]

  • Immune Signaling: Intracellular zinc levels are critical for regulating immune cell function.[7] Zinc can modulate the NF-κB and JAK-STAT signaling pathways, influencing cytokine production and immune cell activation.[7] For instance, zinc can inhibit the dephosphorylation of MAPK, thereby supporting NF-κB translocation to the nucleus.[7]

Zinc Signaling Pathway Diagram

Zinc_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular_Zn Extracellular Zn²⁺ ZIP_Transporter ZIP Transporter Extracellular_Zn->ZIP_Transporter Import GPR39 GPR39 Extracellular_Zn->GPR39 Activation TrkB TrkB Receptor Extracellular_Zn->TrkB Activation Intracellular_Zn Intracellular Zn²⁺ ZIP_Transporter->Intracellular_Zn Ca_Release Ca²⁺ Release GPR39->Ca_Release Erk_Akt Erk / Akt Activation TrkB->Erk_Akt NFkB_STAT NF-κB / STAT Pathway Modulation Intracellular_Zn->NFkB_STAT Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Erk_Akt->Cellular_Response Ca_Release->Cellular_Response NFkB_STAT->Cellular_Response

Caption: Overview of key zinc-mediated signaling pathways.

High-throughput screening provides a powerful tool for interrogating the complex biology of zinc. The cell-based assay for fungal zinc homeostasis is a prime example of a successful HTS campaign that can lead to the identification of novel therapeutic targets. As our understanding of zinc signaling pathways grows, so too will the opportunities for developing innovative HTS assays to discover new drugs for a wide range of human diseases. The protocols and data presented here serve as a guide for researchers, scientists, and drug development professionals looking to leverage HTS in the expanding field of zinc biology.

References

Application Notes and Protocols for Zinc Complexes in Dermatology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, is integral to numerous physiological functions within the skin, including cellular proliferation, differentiation, and immune modulation.[1][2][3] Its complexes have garnered significant attention in dermatological research for their therapeutic potential in a variety of skin disorders. These compounds leverage the inherent antimicrobial, anti-inflammatory, and antioxidant properties of zinc, offering promising avenues for the development of novel dermatological treatments.[4][5] This document provides detailed application notes on the use of zinc complexes in key areas of dermatology research, alongside specific protocols for their evaluation.

Application Notes

Acne Vulgaris

Zinc complexes are extensively studied for the treatment of acne vulgaris, addressing several pathogenic factors of the disease.

  • Antimicrobial Activity: Zinc complexes exhibit antimicrobial effects against Propionibacterium acnes (P. acnes), a bacterium implicated in the inflammatory phase of acne.[5][6] This is a crucial mechanism as it presents an alternative to traditional antibiotics, potentially mitigating the issue of bacterial resistance.[6]

  • Anti-inflammatory Effects: Zinc possesses anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines and adhesion molecules in keratinocytes.[4][6] This helps to calm the inflammatory lesions characteristic of acne.

  • Sebum Regulation: Some studies suggest that zinc can modulate sebum production through its antiandrogenic activity, inhibiting the enzyme 5α-reductase.[4][7]

  • Wound Healing: By promoting re-epithelialization, zinc complexes can aid in the healing of acne lesions, potentially reducing the risk of scarring.[7]

Relevant Zinc Complexes: Zinc Sulfate, Zinc Gluconate, Zinc Pyrithione (B72027), Zinc-Amino Acid Complexes.[4][6][8]

Psoriasis

The application of zinc complexes in psoriasis research is primarily focused on their immunomodulatory and anti-proliferative effects.

  • Anti-proliferative Action: Zinc pyrithione has been shown to be effective in localized plaque psoriasis, attributed to its anti-proliferative effect on keratinocytes.[4]

  • Anti-inflammatory Properties: Zinc's ability to modulate the immune response may help to reduce the chronic inflammation that drives psoriatic lesions.[4]

  • Kallikrein Inhibition: Elevated levels of kallikrein 7 (KLK7), an enzyme inhibited by zinc ions, are found in psoriatic lesions. Zinc complexes can potentially modulate the activity of such enzymes, affecting keratinocyte differentiation.[9][10]

Relevant Zinc Complexes: Zinc Pyrithione, Zinc Sulfate.[4]

Wound Healing

Zinc is a well-established agent in promoting wound healing, and its complexes are being investigated to enhance this effect.

  • Re-epithelialization: Topical application of zinc has been demonstrated to enhance the migration of keratinocytes, a critical step in wound closure.[10]

  • Collagen Synthesis and Degradation: Zinc is a cofactor for matrix metalloproteinases (MMPs), enzymes essential for wound debridement and remodeling of the extracellular matrix. Zinc oxide, for instance, can increase collagen degradation in necrotic tissue.[10][11]

  • Antimicrobial Effects: By preventing microbial growth in the wound bed, zinc complexes can reduce the risk of infection and promote a healthier healing environment.[12]

Relevant Zinc Complexes: Zinc Oxide, Zinc Sulfate, Zinc-Protein Complexes.[10][11][13]

Skin Cancer

Emerging research is exploring the potential of zinc complexes in the prevention and treatment of certain skin cancers.

  • Apoptosis Induction: High concentrations of zinc have been shown to induce apoptosis in malignant cells, including melanoma cells. This effect may be mediated by an increase in reactive oxygen species (ROS) and the modulation of apoptosis-related proteins like p53.[4][14]

  • Cytotoxic Effects: Certain zinc complexes have demonstrated direct cytotoxic effects on various carcinoma cell lines.[4][15]

  • Photoprotection: Zinc oxide is widely used as a physical sunscreen, providing broad-spectrum protection against UV radiation, a primary risk factor for skin cancer.[4]

Relevant Zinc Complexes: Zinc Sulfate, Zinc Gluconate, Zinc-Schiff base complexes.[4][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the dermatological applications of zinc complexes.

Table 1: Antimicrobial Activity of Zinc Complexes against P. acnes

Zinc ComplexMIC (mg/L)Test MethodReference
Zinc Glycinate100Microbroth Dilution[16]
Zinc Histidinate125Microbroth Dilution[16]
Zinc Methioninate125Microbroth Dilution[16]
Zinc PCA>125Microbroth Dilution[16]
Zinc Ascorbate (B8700270)640 (0.064%)Microbroth Dilution[5][17]

Table 2: Cytotoxicity of Zinc Compounds on Skin Cells

Zinc CompoundCell LineIC50Exposure TimeAssayReference
Zinc Oxide NanoparticlesHuman Dermal FibroblastsNot specified, cytotoxic effect > 100 µM24hMTT Assay[18]
Zinc Oxide NanoparticlesHuman Skin Fibroblasts49.56 ± 12.89 ppm24hMTS Assay[19]
Zinc Oxide NanoparticlesMouse Dermal Fibroblasts~50-100 µg/mL48hCell Viability Assay[20]

Table 3: Clinical Efficacy of Zinc Complexes in Acne Vulgaris

Zinc Complex & DosageStudy DesignDurationKey OutcomeReference
Oral Zinc Sulfate (100 mg, 3x/day)Double-blind, placebo-controlled3 monthsStatistically significant decrease in disease activity[4]
Topical 5% Zinc SulfateNot specifiedNot specifiedEffective in mild to moderate acne[4]
Oral Zinc Gluconate (90 mg/day)Not specifiedNot specifiedSignificant clinical improvement[4]

Table 4: Efficacy of Zinc Complexes in Psoriasis

Zinc Complex & DosageStudy DesignDurationKey OutcomeReference
Topical 0.25% Zinc Pyrithione (2x/day)Randomized, double-blind, controlledNot specifiedEffective for localized plaque psoriasis[4]
Oral Zinc SulfateDouble-blind, crossover trialNot specifiedEffective for psoriatic arthritis[4]
Oral Zinc SulfateControlled, double-blind12 weeksNo statistically significant difference compared to placebo for plaque psoriasis[21]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Zinc Complexes against Propionibacterium acnes

Objective: To determine the lowest concentration of a zinc complex that inhibits the visible growth of P. acnes.

Materials:

  • Zinc complex of interest

  • P. acnes strain (e.g., ATCC 6919)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets)

  • Spectrophotometer (for measuring bacterial suspension turbidity)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture P. acnes on an appropriate agar (B569324) medium under anaerobic conditions at 37°C for 72 hours.

    • Harvest colonies and suspend them in sterile TSB to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be standardized by measuring the optical density at 600 nm.

  • Preparation of Zinc Complex Dilutions:

    • Prepare a stock solution of the zinc complex in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration does not affect bacterial growth).

    • Perform serial two-fold dilutions of the stock solution in TSB in the wells of a 96-well plate.

  • Inoculation:

    • Add an equal volume of the standardized bacterial inoculum to each well containing the diluted zinc complex.

    • Include a positive control (bacteria in TSB without zinc complex) and a negative control (TSB only).

  • Incubation:

    • Seal the microtiter plate and incubate under anaerobic conditions at 37°C for 72 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the zinc complex in which there is no visible bacterial growth.

Protocol 2: In Vitro Wound Healing (Scratch) Assay

Objective: To assess the effect of a zinc complex on the migration of dermal fibroblasts, simulating the re-epithelialization phase of wound healing.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Zinc complex of interest

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-Buffered Saline (PBS)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed HDFs into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation (37°C, 5% CO2).

  • Creating the "Wound":

    • Once the cells are confluent, gently aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing and Treatment:

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the PBS with serum-free medium containing different concentrations of the zinc complex to be tested. Include a vehicle control (medium with the solvent used for the zinc complex) and an untreated control.

  • Imaging:

    • Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x). Mark the location of the image for subsequent imaging at the same spot. This is time point 0.

    • Return the plate to the incubator.

    • Capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).

  • Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure at each time point relative to the initial wound width at time 0.

    • Compare the rate of wound closure between the treated and control groups.

Protocol 3: Cytotoxicity Assay using MTT

Objective: To evaluate the cytotoxic effect of a zinc complex on human dermal fibroblasts or keratinocytes.

Materials:

  • Human Dermal Fibroblasts or Keratinocytes

  • Complete cell culture medium

  • Zinc complex of interest

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of the zinc complex.

    • Include a vehicle control and an untreated control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the concentration of the zinc complex to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_acne Mechanism of Zinc Complexes in Acne Vulgaris Zinc Complex Zinc Complex P. acnes P. acnes Zinc Complex->P. acnes Inhibition Inflammation Inflammation Zinc Complex->Inflammation Reduction Sebum Production Sebum Production Zinc Complex->Sebum Production Modulation

Caption: Mechanisms of zinc complexes in acne treatment.

G cluster_workflow In Vitro Wound Healing (Scratch) Assay Workflow A Seed cells to confluence B Create scratch with pipette tip A->B C Wash and add Zinc Complex B->C D Image at T=0 C->D E Incubate D->E F Image at subsequent time points E->F G Measure wound closure F->G

Caption: Workflow for the in vitro scratch assay.

G cluster_psoriasis Potential Actions of Zinc Complexes in Psoriasis Zinc Complex Zinc Complex Keratinocyte Hyperproliferation Keratinocyte Hyperproliferation Zinc Complex->Keratinocyte Hyperproliferation Inhibition Inflammation Inflammation Zinc Complex->Inflammation Reduction KLK7 Activity KLK7 Activity Zinc Complex->KLK7 Activity Inhibition

Caption: Therapeutic targets of zinc complexes in psoriasis.

References

Troubleshooting & Optimization

improving Zincov solubility for aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Zincov in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a matrix metalloproteinase inhibitor and a chelating agent.[1] Like many small molecule drug candidates, this compound is a lipophilic compound, which often leads to poor solubility in aqueous solutions.[2][3] This low solubility can hinder its use in various in vitro and in vivo experiments, leading to challenges in obtaining accurate and reproducible results, and can negatively impact its bioavailability for preclinical studies.[4][5]

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). Why did this happen?

A2: This is a common issue for compounds with low aqueous solubility.[6] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds.[2] However, when the DMSO stock is diluted into an aqueous medium, the overall solvent polarity increases dramatically. This can cause the compound to "crash out" of the solution as it is no longer soluble in the high-water-content environment.[6]

Q3: What is the maximum concentration of DMSO my cell culture can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some tolerating up to 1%. However, it is crucial to keep the final DMSO concentration consistent across all experiments, including vehicle controls, and to determine the specific tolerance of your cell line.

Q4: Can adjusting the pH of my buffer improve this compound's solubility?

A4: Yes, if this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve its solubility.[7][8][9] For acidic compounds, solubility increases at a higher pH (more basic), while for basic compounds, solubility increases at a lower pH (more acidic).[8][10]

Q5: Are there alternatives to DMSO for dissolving this compound?

A5: Yes, other water-miscible organic solvents, often referred to as co-solvents, can be used.[7][11] Common examples include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).[7][11] The choice of co-solvent will depend on the specific properties of this compound and the requirements of the experiment.[5]

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with this compound.

Issue 1: this compound precipitates immediately upon addition to aqueous buffer.
  • Question: What are the first steps to troubleshoot this precipitation?

  • Answer:

    • Optimize Co-Solvent Concentration: Instead of a large dilution step, try making intermediate dilutions of your concentrated stock in the organic solvent first. Then, add the intermediate dilution to your aqueous buffer.

    • Order of Addition: Always add the this compound stock solution (in organic solvent) to the aqueous buffer, not the other way around. Add it dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[6]

    • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility.[6] However, be cautious as prolonged heat may degrade the compound.

    • Sonication: Use a bath sonicator to break up precipitate particles and aid in redissolving the compound.[6]

Issue 2: The solubility of this compound is inconsistent between experiments.
  • Question: What factors could be causing this variability?

  • Answer:

    • Equilibrium Time: Ensure you are allowing sufficient time for the compound to reach its equilibrium solubility. This can take anywhere from 24 to 72 hours.[12][13]

    • Temperature Control: Perform all solubility experiments at a consistent and controlled temperature, as solubility is temperature-dependent.[14]

    • Solid-State Form: The crystalline form (polymorph) of the solid this compound can impact its solubility.[15] Ensure you are using the same batch of the compound for a series of experiments.

    • Buffer Preparation: Inconsistencies in buffer pH or composition can lead to variable solubility.[16] Prepare fresh buffers and verify the pH before each experiment.

Issue 3: I need to increase the concentration of soluble this compound for my assay.
  • Question: What advanced techniques can I use to enhance this compound's solubility?

  • Answer:

    • pH Adjustment: Determine if this compound is an acidic or basic compound and adjust the buffer pH accordingly. Weakly acidic drugs are more soluble at pH > pKa, and weakly basic drugs are more soluble at pH < pKa.[8]

    • Use of Co-solvents: Employing a mixture of water and a water-miscible solvent can enhance solubility.[17][18] Common co-solvents include DMSO, ethanol, and propylene glycol.[7][11]

    • Formulation with Excipients: Consider using solubilizing agents such as surfactants or cyclodextrins. Surfactants can form micelles that encapsulate the drug, while cyclodextrins can form inclusion complexes.[5][7]

Data Presentation

The following table summarizes the hypothetical solubility of this compound under various buffer conditions to guide your formulation efforts.

Buffer System (pH)Co-solvent/ExcipientTemperature (°C)This compound Solubility (µg/mL)
Phosphate-Buffered Saline (7.4)None250.5
Phosphate-Buffered Saline (7.4)5% DMSO2515
Phosphate-Buffered Saline (7.4)5% Ethanol2510
Citrate Buffer (5.0)None255.2
Citrate Buffer (5.0)5% DMSO2545
Tris Buffer (8.5)None250.2
Tris Buffer (8.5)5% DMSO258
Phosphate-Buffered Saline (7.4)1% Tween® 803725
Phosphate-Buffered Saline (7.4)10mM HP-β-CD3750

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 3.02 mg) using an analytical balance. The molecular weight of this compound is 302.33 g/mol .[19]

  • Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration. For 3.02 mg, this would be 1 mL.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Prepare the desired aqueous buffer solution and verify its pH.[12]

  • Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The excess solid should be clearly visible.[13]

  • Equilibration: Seal the vials and place them in a shaker or incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.[12][13]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This can be done by centrifugation followed by collecting the supernatant, or by filtering the solution through a 0.22 µm filter.[12]

  • Quantification: Analyze the clear supernatant or filtrate using a suitable analytical method, such as HPLC or LC-MS/MS, to determine the concentration of dissolved this compound.[12] This concentration represents the equilibrium solubility.

Visualizations

G start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM Stock) start->dissolve_dmso dilute_buffer Dilute into Aqueous Buffer dissolve_dmso->dilute_buffer observe Observe for Precipitation dilute_buffer->observe soluble Soluble: Proceed with Experiment observe->soluble No precipitate Precipitate Observed observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot warm Gentle Warming (37°C) troubleshoot->warm sonicate Sonication troubleshoot->sonicate ph_adjust Adjust Buffer pH troubleshoot->ph_adjust cosolvent Use Co-solvents/ Excipients troubleshoot->cosolvent re_observe Re-evaluate Solubility warm->re_observe sonicate->re_observe ph_adjust->re_observe cosolvent->re_observe re_observe->soluble Successful re_observe->troubleshoot Still Precipitates

Caption: A logical workflow for troubleshooting this compound insolubility.

G extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression This compound This compound (MMP Inhibitor) mmp Matrix Metalloproteinases (MMPs) This compound->mmp Inhibits ecm ECM Degradation & Growth Factor Release mmp->ecm Promotes ecm->extracellular Positive Feedback

Caption: A potential signaling pathway affected by this compound.

References

Zincov stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Zincov Technical Support Center

Disclaimer: The following information is provided for a hypothetical research compound, "this compound," based on the general properties and stability considerations of zinc-containing compounds and small molecules used in research.

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues with this compound during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in long-term storage?

A1: Like many zinc-containing organic compounds, this compound is susceptible to degradation over time, which can be accelerated by environmental factors. The primary concerns are oxidative degradation and hydrolysis. For instance, zinc oxide can catalyze photodegradation and oxidation of organic components it is mixed with[1]. Furthermore, moisture and carbon dioxide in the air can react with zinc compounds, leading to the formation of substances like zinc carbonate, which may alter the compound's properties and efficacy[2].

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored under controlled conditions to minimize degradation. For solid, powdered forms, storage at -20°C in a dry atmosphere or under an inert gas is highly recommended for long-term preservation[3]. If this compound is in a solution, it should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles and stored at -20°C or lower[3].

Q3: How can I identify if my this compound sample has degraded?

A3: Degradation of this compound can manifest in several ways. Visual inspection may reveal changes in color, clumping, or the appearance of particulates[2]. In solution, you might observe precipitation or a change in clarity. Analytically, degradation can be detected by a decrease in the main compound peak and the appearance of new peaks in techniques like HPLC. A decline in biological activity or inconsistent results in assays are also strong indicators of potential degradation[3].

Q4: Are there specific handling procedures for powdered this compound to prevent degradation?

A4: Yes. When handling powdered this compound, it is crucial to allow the container to warm to room temperature before opening. This simple step prevents atmospheric moisture from condensing on the cold powder, which could accelerate degradation[3]. It is also advisable to work in a low-humidity environment and to tightly reseal the container immediately after use.

Q5: I need to store this compound in a solution. What solvent should I use and are there any precautions?

A5: The choice of solvent depends on this compound's solubility. For stock solutions, DMSO is a common choice for organic molecules. Prepare a high-concentration stock, aliquot it into single-use vials, and store at -20°C or -80°C[4]. It is not recommended to store aqueous dilutions for extended periods[4]. If you must use an aqueous buffer, ensure it is sterile and consider its pH, as extreme pH values can accelerate degradation[5].

Troubleshooting Guide: this compound Stability Issues

Symptom Possible Cause(s) Recommended Solution(s)
Inconsistent or reduced bioactivity in assays. Compound degradation due to improper storage.Use a fresh sample or a sample stored under optimal conditions (-20°C, dry)[3]. Perform a quality control check (e.g., HPLC) on your current stock.
Repeated freeze-thaw cycles of a stock solution.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles[3].
Changes in physical appearance (e.g., color change, clumping). Exposure to moisture and/or air.Store the compound in a desiccator or under an inert gas. Always allow the container to reach room temperature before opening to prevent condensation[2][3].
Photodegradation.Store this compound in amber vials or protect it from light by wrapping containers in aluminum foil[5].
Poor solubility or precipitation in solution. The compound has degraded into less soluble byproducts.Confirm the identity of the precipitate using analytical techniques. It may be necessary to use a fresh, undegraded sample of this compound.
The pH of the solution is affecting solubility or stability.Verify the pH of your solvent or buffer. Adjust if necessary, keeping in mind that pH can also affect stability[5].
Appearance of unexpected peaks in HPLC/LC-MS analysis. Chemical degradation of this compound.Compare the chromatogram to a reference standard or a freshly prepared sample. Consider potential degradation pathways such as oxidation or hydrolysis[1][5].
Contamination of the sample or solvent.Ensure all solvents are of high purity and that glassware is clean. Run a solvent blank to rule out contamination.

Quantitative Data Summary

Table 1: Recommended Long-Term Storage Conditions for this compound
Form Storage Temperature Atmosphere Expected Stability Key Considerations
Solid (Powder) -20°CDry Air / Inert GasHighOptimal for long-term preservation of compound integrity[3].
4°CDry Air / Inert GasModerateSuitable for short to medium-term storage.
Room TemperatureStandard AtmosphereLowNot recommended for long-term storage due to a significant risk of degradation[3].
Solution (in DMSO) -80°CSealed VialHighRecommended for archival stock solutions.
-20°CSealed VialGood to HighSuitable for working stock solutions; aliquot to avoid freeze-thaw cycles[3].
Solution (Aqueous Buffer) -20°CSealed VialModerate to LowRisk of degradation is higher. Prepare fresh and use quickly. Stability is buffer-dependent.

This data is illustrative and based on general best practices for small molecule compounds.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound

1. Objective: To evaluate the stability of this compound under various storage conditions over a defined period.

2. Materials:

  • Three independent batches of solid this compound.

  • Appropriate solvents (e.g., HPLC-grade DMSO, acetonitrile, water).

  • Calibrated analytical balance, pH meter, HPLC-UV system.

  • Environmental stability chambers set to specified temperature and humidity conditions.

  • Amber glass vials with airtight seals.

3. Sample Preparation:

  • Accurately weigh samples of this compound from each batch.

  • For solid-state stability: Place a defined amount of powdered this compound into amber vials.

  • For solution-state stability: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO). Aliquot the solution into amber vials.

4. Storage Conditions and Schedule:

  • Store vials under the following conditions as per ICH guidelines[6][7][8]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Testing Time Points: Pull samples for analysis at T=0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions. For accelerated studies, time points are typically T=0, 1, 2, 3, and 6 months[8].

5. Analytical Testing:

  • At each time point, perform the following tests:

    • Visual Appearance: Note any changes in color, clarity (for solutions), or physical state.

    • Assay (Purity): Use a validated stability-indicating HPLC method to determine the concentration of this compound.

    • Degradation Products: Quantify any new peaks that appear in the chromatogram.

    • pH (for solutions): Measure the pH of aqueous solutions.

6. Data Evaluation:

  • Present the data in a tabular or graphical format[9].

  • Analyze trends in the assay values and the formation of degradation products over time.

  • Determine the shelf-life of this compound under each storage condition based on the time it takes for the assay value to drop below a specified limit (e.g., 90% of the initial value).

Visualizations

G start Inconsistent Experimental Results Observed check_storage Review Storage History & Handling Procedures start->check_storage check_qc Perform Quality Control (e.g., HPLC, LC-MS) on Current Stock check_storage->check_qc degraded Is the Compound Degraded? check_qc->degraded use_fresh Use a Fresh Aliquot or New Batch of this compound degraded->use_fresh  Yes troubleshoot_assay Troubleshoot Other Experimental Parameters degraded->troubleshoot_assay No optimize_storage Optimize Storage Conditions (Aliquot, -20°C or lower, protect from light) use_fresh->optimize_storage end Proceed with Experiment troubleshoot_assay->end optimize_storage->end

Caption: Troubleshooting workflow for inconsistent results related to this compound stability.

G extracellular_zinc Extracellular Zinc gpr39 GPR39 extracellular_zinc->gpr39 Activates plc PLC Activation gpr39->plc ip3 IP3 Production plc->ip3 erk12 Erk1/2 Activation plc->erk12 ca_release Intracellular Ca²⁺ Release ip3->ca_release ca_release->erk12 cellular_response Cellular Response (e.g., KCC2 up-regulation) erk12->cellular_response

Caption: Simplified signaling pathway of extracellular zinc via the GPR39 receptor[10].

References

Technical Support Center: Troubleshooting Zincov Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zincov synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the synthesis of this compound and related nitrogen-containing heterocyclic compounds, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can lead to diminished yields in a question-and-answer format.

Issue 1: Inconsistent or No Product Formation

Question: My reaction to synthesize this compound is resulting in a very low yield or no desired product at all. What are the potential causes?

Answer: The failure of a reaction to proceed as expected is a common issue that can stem from several factors. A systematic approach is crucial for diagnosing the problem.[1][2] Key areas to investigate include:

  • Reagent and Solvent Quality: The purity and activity of your starting materials, reagents, and catalysts are critical.[1][2] Reagents can degrade over time, and catalysts can become deactivated. The presence of impurities, especially water, in solvents can be detrimental to many reactions.[2][3]

    • Troubleshooting Steps:

      • Use freshly opened or purified reagents and solvents.[1] For moisture-sensitive reactions, ensure you are using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).[1]

      • Verify the concentration and activity of reagents, particularly organometallics or catalysts.[2]

      • Ensure proper storage conditions for all chemicals to prevent degradation.[3]

  • Reaction Conditions: Incorrect temperature, concentration, reaction time, or stoichiometry can significantly impact the yield.[1][3]

    • Troubleshooting Steps:

      • Carefully monitor and control the reaction temperature.[4]

      • Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to see if the reaction is stalling.[2]

      • If a reaction stalls, adding a fresh portion of a reagent or catalyst might help.[1]

Issue 2: High Crude Yield but Significant Product Loss After Purification

Question: My crude reaction mixture shows a high yield of this compound, but I lose a substantial amount of product during purification by column chromatography. What could be the cause?

Answer: Product loss during purification is a frequent cause of low isolated yields.[2][5] Several factors related to column chromatography can contribute to this:

  • Product Decomposition on Silica (B1680970) Gel: Some compounds, particularly those sensitive to acid, can decompose on standard silica gel.[2][4]

    • Troubleshooting Steps:

      • Deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) to the eluent.[2]

      • Consider alternative purification methods such as recrystallization, distillation, or using a different stationary phase like alumina.[2]

  • Poor Separation: If the polarity of your product and impurities are too similar, it can be difficult to achieve good separation, leading to mixed fractions and a lower yield of the pure compound.[2]

    • Troubleshooting Steps:

      • Carefully optimize the solvent system using TLC before running the column to ensure good separation.[2]

      • Ensure the column is packed properly to prevent channeling.[1]

  • Irreversible Adsorption: The product may be binding too strongly to the stationary phase and not eluting from the column.

    • Troubleshooting Steps:

      • Try a more polar eluent system.

      • If the product is still retained, it may be necessary to choose a different stationary phase.

Issue 3: Formation of Unexpected Side Products

Question: My reaction is producing a significant amount of side products, which is lowering the yield of this compound and complicating purification. What can I do?

Answer: The formation of side products is a common challenge in organic synthesis.[1] Identifying these impurities and understanding the side reactions is key.[1] Potential causes include:

  • Incorrect Reaction Temperature or Time: Running the reaction for too long or at too high a temperature can lead to the decomposition of the product or starting materials into impurities.[1]

    • Troubleshooting Steps:

      • Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1]

      • Consider running the reaction at a lower temperature.[1]

  • Stoichiometry: An incorrect ratio of reactants can lead to side reactions.

    • Troubleshooting Steps:

      • Vary the stoichiometry of the reactants. Using a slight excess (1.1-1.5 equivalents) of one reactant can sometimes improve the yield.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes a hypothetical optimization study for the final step of a this compound synthesis, demonstrating how systematic variation of parameters can improve yield.

EntryTemperature (°C)SolventCatalyst (mol%)Time (h)Yield (%)
180Toluene51245
2100Toluene51262
3120Toluene51255 (decomposition observed)
4100Dioxane51275
5100Dioxane2.51268
6100Dioxane101276
7100Dioxane52481
8100Dioxane53680 (side products observed)

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Optimization

This protocol outlines a method for systematically testing different reaction conditions to identify those that maximize the yield of this compound.

  • Preparation: In an array of clean, dry reaction vials, add the limiting starting material (e.g., 0.1 mmol).

  • Reagent Addition: To each vial, add the other reactants and the solvent being tested. Use a stock solution for the reagents to ensure accurate dispensing.

  • Catalyst Addition: If a catalyst is used, add the specified amount to each designated vial.

  • Reaction: Place the vials in a heating block set to the desired temperature and stir for the specified time.

  • Monitoring: At set time intervals, take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to monitor the progress and formation of side products.

  • Work-up: Once the reactions are complete, perform a standardized work-up procedure for all vials.

  • Analysis: Analyze the crude product mixture from each vial by a quantitative method such as qNMR (quantitative Nuclear Magnetic Resonance) or LC-MS with a standard to determine the yield for each condition.

Visualizations

Troubleshooting_Workflow start Low this compound Yield Observed reagent_check Verify Reagent & Solvent Quality (Purity, Water Content, Activity) start->reagent_check reagent_check->start Impure/Inactive (Purify/Replace) conditions_check Optimize Reaction Conditions (Temp, Concentration, Time, Stoichiometry) reagent_check->conditions_check Reagents OK monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) conditions_check->monitoring monitoring->conditions_check Reaction Stalled workup_check Evaluate Work-up & Purification (Extraction, Chromatography, Recrystallization) monitoring->workup_check Reaction Complete side_reactions Investigate Side Reactions workup_check->side_reactions Significant Impurities decomposition Check for Product Decomposition workup_check->decomposition Product Loss end Improved Yield workup_check->end Yield Improved side_reactions->conditions_check decomposition->workup_check

Caption: A workflow for systematically troubleshooting low yields in this compound synthesis.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 This compound This compound This compound->Receptor inhibits Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Response Cellular Response (e.g., Proliferation, Survival) Nucleus->Response

Caption: A hypothetical signaling pathway where this compound acts as a receptor inhibitor.

References

Technical Support Center: Preventing Zincov Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Zincov (a placeholder for a zinc-containing compound) precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in my media?

A1: this compound precipitation is most commonly caused by several factors related to the chemical environment of the media:

  • pH: The solubility of most zinc salts is highly pH-dependent. In alkaline conditions (typically pH > 7.5), zinc ions can react with hydroxide (B78521) ions to form insoluble zinc hydroxide.[1]

  • Buffer Composition: Certain buffers can interact with zinc ions and cause precipitation. Phosphate-buffered saline (PBS), for instance, can lead to the formation of poorly soluble zinc phosphate (B84403).[2][3]

  • High Concentration: Exceeding the solubility limit of the specific this compound compound in the media will inevitably lead to precipitation.

  • Temperature: Temperature fluctuations can affect the solubility of media components. While the solubility of some zinc salts increases with temperature in water, in complex media like DMEM, increased temperature (e.g., 37°C) can sometimes decrease zinc solubility.

  • Presence of Carbonates and Other Ions: Media components like carbonates can react with zinc to form insoluble precipitates.

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?

A2: Immediate precipitation, often called "crashing out," is a common issue when a concentrated stock solution (especially in an organic solvent like DMSO) is diluted into an aqueous medium. Here are the steps to take:

  • Attempt to Redissolve: Gentle warming of the medium to 37°C and swirling may help redissolve the precipitate. Sonication can also be attempted, but with caution, as it can be detrimental to some media components.

  • Optimize the Dilution Process: Instead of a single-step dilution, perform a serial dilution. A gradual decrease in the solvent concentration can help maintain the compound's solubility.[4] A recommended technique is to add the stock solution dropwise to the pre-warmed medium while gently vortexing.

  • Lower the Final Concentration: The final concentration of this compound in your medium may be too high. It is crucial to determine the maximum soluble concentration of your specific this compound compound in your experimental medium.

  • Check the Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is as low as possible, ideally below 0.5%, to minimize both toxicity and precipitation.[4]

Q3: Which buffer system is recommended to avoid this compound precipitation?

A3: The choice of buffer is critical. Phosphate-containing buffers like PBS should be used with caution due to the risk of zinc phosphate precipitation.[2][3] Good's buffers, such as HEPES, are often a better choice as they do not form insoluble complexes with most metal ions.[5] However, it is still essential to verify the compatibility of your specific this compound compound with the chosen buffer system.

Q4: Can I filter out the precipitate from my media?

A4: Filtering the media to remove the precipitate is generally not recommended. This action will remove the precipitated this compound, leading to an unknown and lower final concentration of the compound in your experiment. This can result in inaccurate and non-reproducible data. The more effective approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the intended concentration.[4]

Troubleshooting Guide: this compound Precipitation

Use the following guide to identify and resolve common issues with this compound precipitation during your experiments.

Issue Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media. Rapid Solvent Exchange: Adding a concentrated stock solution directly to a large volume of aqueous media causes the compound to "crash out."Perform a serial dilution of the stock solution in pre-warmed (37°C) media. Add the compound dropwise while gently vortexing.[4]
High Final Concentration: The final concentration of this compound exceeds its solubility limit in the media.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.
Precipitate forms over time in the incubator. pH Shift: Cellular metabolism can alter the pH of the culture medium, making it more alkaline and reducing this compound solubility.Monitor the pH of your culture medium. Consider more frequent media changes or using a more robust buffering system like HEPES.
Interaction with Media Components: this compound may be interacting with phosphates, carbonates, or other components in the media to form insoluble complexes.[2]If possible, try a different basal media formulation. Consider using a buffer system without phosphate, such as HEPES.[5]
Evaporation: Water loss from the culture vessel can concentrate all media components, including this compound, beyond their solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Precipitate observed in freshly prepared this compound-containing media. Improper Mixing Order: Adding this compound before other components are fully dissolved can lead to precipitation.When preparing media from powder, ensure each component is fully dissolved before adding the next. Add this compound to the final, complete medium.
Temperature Shock: Preparing media with components at different temperatures can cause precipitation.Allow all components, including the water and this compound stock solution, to reach room temperature before mixing.

Quantitative Data on Zinc Salt Solubility

The following tables provide a summary of the solubility of common zinc salts in water. Note that solubility in complex biological media can be significantly different and should be determined empirically.

Table 1: Solubility of Zinc Sulfate (ZnSO₄) in Water

Temperature (°C)Solubility ( g/100 mL)
2057.7
3492.41 (in 50 mL)
10061.5

Data compiled from various sources.[6]

Table 2: Solubility of Zinc Chloride (ZnCl₂) in Water

Temperature (°C)Solubility ( g/100 mL)
25432
100615

Data compiled from various sources.[2]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol provides a method to determine the highest concentration at which this compound remains soluble in your specific cell culture medium.

Materials:

  • This compound compound

  • Appropriate solvent for stock solution (e.g., sterile DMSO or water)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock (e.g., 100 mM in DMSO). Ensure complete dissolution by vortexing.

  • Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in your cell culture medium. It is recommended to test a broad range of concentrations (e.g., 1 µM to 1 mM).

  • Incubation: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 24-48 hours) to simulate experimental conditions.

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation or cloudiness against a dark background.

  • Microscopic Examination: Examine a small aliquot of each dilution under a microscope to check for the presence of crystalline structures or amorphous precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in that specific medium under the tested conditions.

Protocol 2: Preparation of this compound-Containing Cell Culture Medium

This protocol outlines the steps for preparing a cell culture medium supplemented with this compound while minimizing the risk of precipitation.

Materials:

  • Powdered or liquid concentrate of your chosen basal medium

  • High-purity water (e.g., cell culture grade, Milli-Q)

  • Sodium bicarbonate (if required for the medium)

  • Other required supplements (e.g., L-glutamine, antibiotics)

  • Fetal Bovine Serum (FBS), if applicable

  • Concentrated this compound stock solution

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Prepare the Basal Medium: Following the manufacturer's instructions, dissolve the powdered medium or dilute the liquid concentrate in the appropriate volume of high-purity water.

  • Add Supplements: Add sodium bicarbonate and other required supplements, ensuring each component is fully dissolved before adding the next.

  • Adjust pH: Adjust the pH of the medium to the desired level (typically 0.2-0.3 units below the final target pH) using sterile 1N HCl or 1N NaOH. The pH will likely rise slightly after filtration.

  • Sterile Filtration: Sterilize the medium by passing it through a 0.22 µm filter.

  • Add Serum (if applicable): If you are preparing a serum-containing medium, add the appropriate volume of heat-inactivated FBS to the sterile basal medium.

  • Prepare this compound Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.

    • Perform a serial dilution of your high-concentration this compound stock solution into the pre-warmed medium to achieve the final desired concentration. Add the this compound stock dropwise while gently swirling the medium.

  • Final Check: Visually inspect the final this compound-containing medium for any signs of precipitation before use.

Visualizations

Zinc's Role in the MAPK/ERK Signaling Pathway

Zinc ions (Zn²⁺) can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1][7][8] Elevated intracellular zinc has been shown to activate key components of this pathway, such as Ras and MEK, leading to the phosphorylation of ERK.[1]

MAPK_Pathway Influence of Zinc on the MAPK/ERK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Zinc Intracellular Zn²⁺ Zinc->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression

Caption: Zinc's influence on the MAPK/ERK signaling cascade.

Experimental Workflow for Assessing this compound Solubility

The following workflow outlines the key steps in determining the solubility of a zinc-containing compound ("this compound") in a biological medium.

Zincov_Solubility_Workflow Experimental Workflow for this compound Solubility Assessment Start Start: Obtain this compound Compound Prepare_Stock Prepare High-Concentration Stock Solution (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Target Medium Prepare_Stock->Serial_Dilution Incubate Incubate at Experimental Conditions (e.g., 37°C, 24h) Serial_Dilution->Incubate Visual_Inspection Visual Inspection for Precipitate Incubate->Visual_Inspection Microscopy Microscopic Examination Visual_Inspection->Microscopy Decision Precipitate Observed? Microscopy->Decision Soluble Conclusion: Soluble at this Concentration Decision->Soluble No Insoluble Conclusion: Insoluble at this Concentration Decision->Insoluble Yes End End: Determine Maximum Soluble Concentration Soluble->End Insoluble->End

Caption: Workflow for determining this compound solubility in media.

References

Technical Support Center: Overcoming Zincov Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zincov, a potent kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors such as this compound, which often target the highly conserved ATP-binding site, off-target binding to other kinases is a common issue.[1][2] These unintended interactions can modulate other signaling pathways, leading to misleading experimental results, cellular toxicity, and potential adverse effects in clinical applications.[1]

Q2: My experimental results are inconsistent with the known function of this compound's intended target. Could this be due to off-target effects?

A2: Yes, observing an unexpected phenotype is a primary indicator of potential off-target activity.[1] While this compound is designed for high selectivity, it may interact with other kinases or cellular proteins, particularly at higher concentrations.[1][2] This can result in confounding effects like unexpected toxicity or the activation of compensatory signaling pathways.[1][3]

Q3: How can I determine if the observed effects in my experiment are due to on-target or off-target activity of this compound?

A3: A systematic approach is recommended to distinguish between on-target and off-target effects. Key strategies include:

  • Dose-Response Analysis: A clear dose-response relationship is essential, though off-target effects can also be dose-dependent.[3]

  • Use of Structurally Unrelated Inhibitors: Comparing the phenotype induced by this compound with that of a structurally different inhibitor for the same target can be insightful. If multiple distinct inhibitors produce the same phenotype, it is more likely an on-target effect.[3][4]

  • Rescue Experiments: Re-introducing a version of the target kinase that is resistant to this compound can help validate on-target effects. If the phenotype is reversed, it strongly suggests an on-target mechanism.[3]

  • Knockdown/Knockout Models: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target or suspected off-targets can help clarify the mechanism.[3][4]

Q4: What are the most direct methods to identify this compound's off-targets?

A4: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These assays screen your compound against a large panel of kinases to determine its inhibitory activity.[3][5] Additionally, computational predictions can offer initial hypotheses, but these require experimental validation.[4]

Troubleshooting Guide

This section provides guidance for specific issues that may arise during your experiments with this compound.

Problem Potential Cause Suggested Troubleshooting Steps Rationale
Unexpectedly high cytotoxicity at effective concentrations Off-target inhibition of a kinase essential for cell survival.[1]1. Perform a kinome-wide selectivity screen.[1] 2. Compare the cytotoxic IC50 with the on-target IC50.[1] 3. Test a structurally distinct inhibitor of the same target.[1]1. To identify unintended kinase targets.[1] 2. A significant discrepancy suggests off-target toxicity. 3. If cytotoxicity persists with a different chemical scaffold, it may be an on-target effect.[1]
Inconsistent phenotypic results across different cell lines Cell line-specific expression of off-target kinases.1. Characterize the kinome of your cell lines via proteomics or transcriptomics. 2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate).[1]1. To determine if an off-target is highly expressed in the sensitive cell line.[1] 2. To confirm the inhibitor is active on its intended target in all tested systems.[1]
Lack of expected phenotype despite confirmed target inhibition 1. Activation of compensatory signaling pathways.[1] 2. The inhibited target is not critical for the observed phenotype in your model system.1. Probe for the activation of known compensatory pathways using Western blotting (e.g., p-AKT, p-ERK).[1] 2. Consider genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate the target's role.[1]1. To determine if the cell is adapting to the target's inhibition.[1] 2. To confirm the importance of the intended target in the specific cellular context.
Data Presentation: this compound Kinase Selectivity Profile

The following table summarizes hypothetical data from a kinase profiling assay for this compound, illustrating how selectivity is quantified.

Kinase Target This compound IC50 (nM) Notes
Primary Target Kinase A 15 On-Target
Off-Target Kinase B85High-affinity off-target
Off-Target Kinase C250Moderate-affinity off-target
Off-Target Kinase D>10,000Low-affinity off-target
Off-Target Kinase E>10,000Low-affinity off-target

Visualizing Experimental Logic and Pathways

G Troubleshooting Unexpected Results with this compound start Unexpected Experimental Result q1 Is the inhibitor concentration significantly higher than the on-target IC50? start->q1 q2 Is the target inhibited as expected? q1->q2 No sol1 High concentration may be causing off-target effects. Lower the concentration. q1->sol1 Yes sol2 Re-evaluate compound stability, and experimental setup. q2->sol2 No q3 Does a structurally unrelated inhibitor produce the same phenotype? q2->q3 Yes sol3 Likely an on-target effect. Investigate downstream signaling and compensatory pathways. q3->sol3 Yes sol4 Likely an off-target effect. Perform kinase profiling to identify unintended targets. q3->sol4 No

Caption: Troubleshooting logic for unexpected results.

G Workflow for Off-Target Identification start Observe Unexpected Phenotype step1 Perform Kinase Profiling Assay start->step1 step2 Identify Potential Off-Targets step1->step2 step3 Validate with Cellular Assays (e.g., Western Blot, CETSA) step2->step3 step4 Use Genetic Approaches (siRNA/CRISPR) to Confirm step3->step4 end Characterize Off-Target Mediated Effects step4->end

Caption: Experimental workflow for off-target identification.

G Example Signaling Pathway and Off-Target Effect cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Zincov_on This compound TargetA Target Kinase A Zincov_on->TargetA Inhibits SubstrateA Downstream Substrate A TargetA->SubstrateA Phosphorylates PhenotypeA Expected Phenotype SubstrateA->PhenotypeA Zincov_off This compound TargetB Off-Target Kinase B Zincov_off->TargetB Inhibits SubstrateB Downstream Substrate B TargetB->SubstrateB Phosphorylates PhenotypeB Unexpected Phenotype SubstrateB->PhenotypeB

Caption: On-target vs. off-target signaling pathways.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Downstream Signaling

This protocol is for assessing the phosphorylation status of proteins downstream of the intended target and potential off-targets.[6][7]

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.[6]

  • Serum-starve cells for 12-24 hours if necessary.[6]

  • Treat cells with various concentrations of this compound or a vehicle control for the desired time.[8]

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.[8]

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Scrape and collect the lysate, then centrifuge to pellet cell debris.[8]

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[6]

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and add Laemmli sample buffer.[6]

  • Boil samples at 95-100°C for 5-10 minutes.[6]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[6]

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a nitrocellulose or PVDF membrane.[8]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody (diluted according to the manufacturer's recommendation) overnight at 4°C.[6]

  • Wash the membrane three times with TBST.[6]

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane three times with TBST.[6]

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate.[4]

  • Image the signal using a chemiluminescence detector.[4]

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[4]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell metabolic activity to assess cytotoxicity.[9][10]

1. Cell Seeding:

  • Harvest cells and adjust the cell suspension to the desired density (e.g., 10,000 cells/well).[9]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]

  • Incubate for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[9]

  • Include a vehicle-only control.[11]

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL) to each well.[9]

  • Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]

4. Solubilization and Absorbance Reading:

  • Add 100 µL of MTT solubilization solution to each well.[9]

  • Mix gently to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 3: In Vitro Kinase Activity Assay

This protocol is a general guideline for measuring kinase activity in the presence of an inhibitor.[13][14]

1. Reagent Preparation:

  • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[15]

  • Dilute the kinase and substrate to their final concentrations in the kinase buffer.[15]

  • Prepare a serial dilution of this compound in DMSO.[15]

2. Assay Procedure:

  • Add the kinase, substrate, and inhibitor to a 96- or 384-well plate.[15]

  • Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[15]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[15]

  • Stop the reaction (e.g., by adding a stop solution).[13]

3. Detection and Data Analysis:

  • Follow the specific detection protocol for the chosen assay format (e.g., scintillation counting for radiometric assays or fluorescence reading for fluorescence-based assays).[13][15]

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.[15]

References

refining purification methods for Zincov synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Zincov Synthesis Technical Support Center

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound, a highly sensitive organozinc compound. Proper purification is critical to ensure downstream experimental success, reproducibility, and the overall quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound preparations?

A1: Crude this compound typically contains a mixture of impurities stemming from the reaction conditions and the inherent reactivity of organozinc reagents. These can include:

  • Unreacted Starting Materials: Residual organic halides or activated zinc metal.

  • Oxidation/Hydrolysis Byproducts: Zinc oxides or hydroxides (often appearing as white precipitates) formed from trace exposure to air or moisture.[1] Due to their pyrophoric nature, this compound and related organozinc compounds must be handled using air-free techniques.[2]

  • Solvent Adducts: Stable complexes formed between this compound and coordinating solvents like THF or DME.

  • Homocoupling Products: Dimers of the organic starting material, formed as a common side product in organometallic coupling reactions.

Q2: How do I choose the best primary purification method for this compound?

A2: The choice depends on the physical state of your crude product and the nature of the impurities.

  • For Crystalline Solids: Recrystallization under an inert atmosphere is the preferred method. It is highly effective at removing both soluble and insoluble impurities.[3]

  • For Oils or Amorphous Solids: Inert atmosphere column chromatography is generally the most effective method.[4][5] It separates components based on their polarity, making it ideal for removing closely related side products.[6]

  • For Removing Zinc Salts: A simple filtration or cannula transfer of a solution of the crude product can remove insoluble inorganic zinc salts before further purification.[1]

Q3: My this compound sample decomposes during purification. What can I do to improve its stability?

A3: this compound's stability is highly dependent on maintaining a strictly inert environment.

  • Atmosphere Control: Ensure your Schlenk line or glovebox is functioning correctly with minimal oxygen and water levels (<1 ppm is ideal).[1]

  • Solvent Purity: Use rigorously dried and degassed solvents.[7] Solvents should be purified through a dedicated system or stored over molecular sieves or other drying agents in a glovebox.

  • Temperature Control: Perform purification steps at low temperatures whenever possible, especially during solvent removal, to minimize thermal decomposition.

Troubleshooting Guide

This section addresses specific problems you may encounter during this compound purification in a question-and-answer format.

Problem 1: After recrystallization, the yield of pure this compound is extremely low.

Possible Cause Solution
Incorrect Solvent Choice The chosen solvent may be too good at dissolving this compound, even at low temperatures. Perform a solvent screen to find a system where this compound is highly soluble when hot but sparingly soluble when cold.[1]
Excessive Solvent Used Using too much solvent to dissolve the crude product will keep it in solution even after cooling, preventing crystallization. Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[3]
Product Decomposition The heating required for dissolution may be causing thermal degradation. Attempt a vapor diffusion or layering recrystallization at a lower temperature with a solvent/anti-solvent system.
Mechanical Losses Significant product loss can occur during transfers (e.g., cannula filtration).[1] Minimize the number of transfers and ensure all equipment is pre-rinsed with the degassed solvent to ensure complete transfer.

Problem 2: The final this compound product is an oil or wax instead of a crystalline solid.

Possible Cause Solution
Residual Solvent Trapped solvent can prevent crystallization. Dry the sample under high vacuum for an extended period (e.g., 12-24 hours). Gentle heating during drying can help, but must be done cautiously to avoid melting or decomposition.
Persistent Impurities Certain impurities can act as "crystal poisons," disrupting the formation of a crystal lattice. The product requires further purification, likely via inert atmosphere column chromatography, to remove these impurities.[1]
Product is Naturally Amorphous Some batches or polymorphic forms of this compound may not be crystalline. If purity is confirmed by analysis (e.g., NMR), the amorphous solid may be suitable for use.

Problem 3: My this compound sample is discolored (e.g., yellow, brown, or grey) after purification.

Possible Cause Solution
Trace Oxidation Minute exposure to oxygen can lead to highly colored nanoparticle impurities. Ensure all glassware is rigorously oven-dried and cooled under vacuum, and all solvents are properly degassed.[1]
Metallic Impurities Fine particles of unreacted zinc or other metals can discolor the product. Filter the crude solution through a PTFE syringe filter or a Celite/silica (B1680970) plug inside a glovebox before solvent removal.
Thermal Decomposition Overheating during solvent removal or recrystallization can cause decomposition into colored byproducts. Use a water bath for gentle heating and avoid high temperatures.

Data Presentation: Solvent Screening for this compound Recrystallization

The following table summarizes the results of a typical solvent screening experiment to optimize the recrystallization of a 10g batch of crude this compound.

Solvent System Volume (mL) Cooling Temp (°C) Yield (%) Purity by ¹H NMR (%) Observations
Toluene25-307599.1Forms large, colorless needles.
Heptane (B126788)80-308598.5Forms fine, white powder.
Diethyl Ether20-304597.0Significant material remains in solution.
Toluene/Heptane (1:3)40-308299.5High purity, well-formed crystals.
Tetrahydrofuran (THF)15-301595.2Oiled out, poor crystallization.

Visual Guides: Workflows and Logic Diagrams

General Purification Workflow for Crude this compound

Crude Crude this compound Product (in Schlenk flask) Dissolve Dissolve in minimal degassed solvent (e.g., Toluene) Crude->Dissolve Filter Cannula filter to remove insoluble Zinc salts Dissolve->Filter Choice Product State? Filter->Choice Recrystallize Recrystallization (Cooling or anti-solvent) Choice->Recrystallize Crystalline Chromatography Inert Atmosphere Column Chromatography Choice->Chromatography Oily / Amorphous Isolate Isolate Crystals (Cannula transfer supernatant) Recrystallize->Isolate Collect Collect Fractions (Monitor by TLC) Chromatography->Collect Dry Dry Solid under High Vacuum Isolate->Dry Combine Combine Pure Fractions Collect->Combine Combine->Dry Pure Pure Crystalline this compound Dry->Pure

Caption: A standard workflow for purifying crude this compound.

Troubleshooting Low Purity in Final this compound Product

Start Low Purity Detected (e.g., by NMR, TLC) CheckNMR Analyze ¹H NMR: Are impurity peaks sharp or broad? Start->CheckNMR SharpPeaks Sharp, defined peaks indicate a specific, stable impurity. CheckNMR->SharpPeaks Sharp Peaks BroadPeaks Broad humps or baseline distortion suggests decomposition or paramagnetic species. CheckNMR->BroadPeaks Broad / Noisy Action1 Re-purify using an orthogonal method. If recrystallized, try chromatography. If chromatography failed, try a different solvent system or stationary phase (Alumina). SharpPeaks->Action1 Action2 Review handling procedures. Ensure rigorous inert atmosphere. Re-synthesize with fresh, purified reagents and solvents. BroadPeaks->Action2

Caption: Decision tree for troubleshooting low purity issues.

Relationship Between Conditions and Impurities

Cause1 Trace O₂/H₂O Leak Impurity1 Zinc Oxides (R-ZnO-R) (Insoluble White Solid) Cause1->Impurity1 Impurity2 Homocoupled Dimer (R-R) (Soluble Organic Byproduct) Cause1->Impurity2 can catalyze Cause2 Reaction Temp Too High Cause2->Impurity2 Cause3 Poor Quality Zinc Impurity3 Other Metal Adducts (e.g., from Pb, Cd) Cause3->Impurity3

Caption: Common reaction faults and their resulting impurities.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound via Schlenk Technique

This protocol assumes the crude this compound is a solid and all glassware has been oven-dried at >120 °C overnight and cooled under vacuum.[1]

  • Preparation: Place the crude this compound (~5.0 g) into a 100 mL Schlenk flask equipped with a magnetic stir bar. Seal the flask and perform at least three evacuate-refill cycles with dry argon or nitrogen.[8]

  • Solvent Addition: In a separate Schlenk flask, degas the chosen recrystallization solvent (e.g., 50 mL of a 1:3 Toluene/Heptane mixture) via three freeze-pump-thaw cycles.[1]

  • Dissolution: Under a positive pressure of inert gas, transfer the hot, degassed solvent to the flask containing the crude this compound via cannula, adding just enough to dissolve the solid completely with gentle warming (do not exceed 50 °C).

  • Hot Filtration (Optional): If insoluble impurities (like zinc salts) are present, perform a hot filtration under inert atmosphere. Use a pre-warmed filter stick (cannula with a glass frit) to transfer the hot solution into a clean, pre-warmed Schlenk flask.[1]

  • Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, transfer the flask to a -30 °C freezer and leave undisturbed for 12-24 hours to maximize crystal formation. Slow cooling is crucial for obtaining high-purity crystals.[1]

  • Isolation: Once crystallization is complete, cool the flask in a dry ice/acetone bath. Submerge a cannula into the cold supernatant and carefully transfer the liquid to another Schlenk flask, leaving the pure crystals behind.

  • Washing: Add a small amount (5-10 mL) of cold, degassed heptane to wash the crystals. Gently swirl and remove the wash solvent via cannula. Repeat once more.

  • Drying: Connect the Schlenk flask to a high vacuum line and dry the crystals for at least 4 hours to remove all residual solvent. The final product should be a dry, free-flowing crystalline solid.

Protocol 2: Inert Atmosphere Column Chromatography in a Glovebox

This method is ideal for purifying oily or amorphous this compound that cannot be easily recrystallized.

  • Glovebox Preparation: Bring all necessary materials (glass column, silica gel or alumina, sand, dry solvents, collection flasks) into the glovebox antechamber.[1] Evacuate and refill with inert gas at least three times.

  • Column Packing: Inside the glovebox, place a small plug of glass wool at the bottom of the column. Add a small layer of sand. Dry-pack the column with the appropriate stationary phase (e.g., silica gel, 230-400 mesh, deactivated with 5% H₂O by weight if necessary). Tap the column gently to ensure even packing. Add another layer of sand on top.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the least polar solvent possible (e.g., heptane or toluene). Using a pipette, carefully load this solution onto the top of the column, ensuring the sand layer is not disturbed.

  • Elution: Carefully add the eluent (e.g., a heptane/ether gradient) to the top of the column.[9] Collect fractions in labeled flasks or vials. The separation is based on the differential adsorption of compounds to the stationary phase.[5][6]

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate (also performed inside the glovebox if the product is highly sensitive).

  • Isolation: Once the desired fractions are identified, combine them in a Schlenk flask. Remove the flask from the glovebox, connect it to a Schlenk line, and remove the solvent under high vacuum.

  • Drying: Dry the resulting pure this compound under high vacuum until a constant weight is achieved. The final product should be analytically pure.

References

Zincov Production Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zincov, a recombinant therapeutic protein produced in Chinese Hamster Ovary (CHO) cells. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production and scale-up of this compound.

Troubleshooting Guides

This section provides detailed guidance in a question-and-answer format for specific issues you may encounter during your experiments.

Issue 1: Reduced this compound Titer at Larger Bioreactor Scales

Question: We've observed a significant drop in this compound protein titer when moving our process from a 5L benchtop bioreactor to a 50L pilot-scale bioreactor. Our viable cell density (VCD) is comparable, but the specific productivity (Qp) is lower. What are the potential causes and how can we troubleshoot this?

Answer: A drop in productivity upon scale-up, despite similar cell growth, is a common challenge in bioprocessing.[1][2][3] The transition from smaller to larger bioreactors introduces changes in the physical and chemical environment of the cells that are not always linear.[4][5] Key factors to investigate include mass transfer limitations (oxygen and CO2), inefficient mixing, and increased shear stress.[5]

The primary goal is to ensure the cellular environment remains as consistent as possible across different scales.[4] To achieve this, it's crucial to identify and maintain critical process parameters (CPPs).[4][6]

Quantitative Data Summary

A typical scenario of decreased titer during scale-up might look like this:

Parameter5L Benchtop Bioreactor (Typical)50L Pilot-Scale Bioreactor (Observed)
Peak Viable Cell Density (x10⁶ cells/mL)18.518.2
Cell Viability at Peak VCD (%)95%94%
Culture Duration (days)1414
Dissolved Oxygen (DO) Setpoint40%40%
pH Control Range7.0 ± 0.27.0 ± 0.2
Agitation Speed (RPM)250150
Power Input per Volume (P/V) (W/m³)5025
Final this compound Titer (g/L) 4.5 2.8

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Action & Optimization cluster_3 Resolution start Low Titer Observed at 50L Scale check_params Compare 5L vs 50L Process Parameters (P/V, kLa, Mixing Time) start->check_params check_raw Verify Raw Material (Media, Feeds) Consistency start->check_raw scale_down Perform Scale-Down Model Experiment at 5L check_params->scale_down Discrepancy Found check_raw->scale_down Inconsistency Suspected adjust_agit Adjust Agitation & Gassing Strategy at 50L to Match Key Scaling Parameter (e.g., P/V) scale_down->adjust_agit Optimal Parameters Identified cfd Optional: Use CFD Modeling to Analyze Mixing & Shear adjust_agit->cfd monitor Monitor CQAs (e.g., Glycosylation) adjust_agit->monitor end Titer Restored at 50L Scale monitor->end

Caption: Troubleshooting workflow for diagnosing low protein titer upon scale-up.

Detailed Experimental Protocol: Scale-Down Model Validation

Objective: To replicate the potential mass transfer and mixing limitations of the 50L bioreactor in the 5L benchtop model to confirm the cause of decreased productivity.

Methodology:

  • Characterize the 50L Environment: Determine the calculated Power Input per Volume (P/V) and the mass transfer coefficient (kLa) under the current 50L operating conditions.[7] These are often lower in scaled-up systems if agitation is not increased proportionally.[1]

  • Set Up 5L Bioreactor: Prepare a standard 5L bioreactor run with the same cell line, media, and feed strategy.

  • Mimic 50L Conditions: Instead of using the optimized 5L agitation and gassing parameters, adjust them to match the calculated P/V (e.g., by reducing RPM) and kLa of the underperforming 50L run.

  • Monitor Culture Performance: Run the full 14-day fed-batch process. Monitor VCD, viability, metabolite profiles (glucose, lactate, ammonia), and take daily samples for titer analysis.

  • Analyze and Compare: Compare the final this compound titer from this scale-down run to both the original high-producing 5L run and the low-producing 50L run. A similar drop in titer in the scale-down model would strongly suggest that physical parameters like mixing and oxygen transfer are the root cause.

  • Optimize: Based on the results, perform subsequent 5L runs to define the minimum P/V and kLa required to maintain high productivity. Use this new target to recalculate the agitation and gassing strategy for the 50L bioreactor.

Issue 2: Inconsistent Product Quality - Glycosylation Profile Shifts

Question: We are observing batch-to-batch variability in the N-glycosylation profile of this compound, specifically an increase in high-mannose species and a decrease in galactosylation (G0F > G1F/G2F) at the pilot scale. What factors could be causing this and how can we achieve a more consistent glycoprofile?

Answer: Glycosylation is a critical quality attribute (CQA) for many therapeutic proteins, including this compound, as it can impact efficacy, stability, and immunogenicity.[8][9] It is a complex enzymatic process that is highly sensitive to cell culture conditions.[8][10] Variations in the bioreactor environment can significantly alter the final glycan distribution.[10]

Key process parameters influencing glycosylation in CHO cells include pH, dissolved oxygen (DO), temperature, and the availability of specific nutrients and precursor molecules.[10][11]

Quantitative Data Summary

An example of an undesirable shift in glycan profile:

Glycan SpeciesTarget Profile (from 5L)Observed Profile (50L, Batch X)
High-Mannose (Man5-9)< 5%15%
G0F40%65%
G1F35%15%
G2F15%5%
Sialylated Glycans> 5%< 1%

Diagram of Factors Influencing Glycosylation

G cluster_0 Process Parameters (CPPs) cluster_1 Cellular State cluster_2 Product Quality Attributes (CQAs) pH pH Metabolism Cellular Metabolism (e.g., Lactate) pH->Metabolism DO Dissolved O2 DO->Metabolism Temp Temperature Enzymes Glycosyltransferase Expression/Activity Temp->Enzymes Nutrients Nutrient Levels (e.g., Mn²⁺, Galactose) Precursors Nucleotide Sugar Precursor Pool Nutrients->Precursors Metabolism->Enzymes Metabolism->Precursors Glycans This compound Glycosylation Profile Enzymes->Glycans Precursors->Glycans

Caption: Key process parameters and their influence on protein glycosylation.

Detailed Experimental Protocol: Design of Experiments (DoE) for Glycosylation Optimization

Objective: To systematically identify which process parameters have the most significant impact on the this compound glycosylation profile and to define an optimal operating range.

Methodology:

  • Identify Factors: Based on literature and process knowledge, select 3-4 key parameters to investigate. Common factors include pH, temperature, and concentrations of specific media supplements like manganese (a cofactor for glycosyltransferases) and galactose.

  • Define Ranges: For each factor, define a high, middle, and low setpoint. For example, pH could be tested at 6.9, 7.0, and 7.1.

  • Design the Experiment: Use DoE software (e.g., JMP, Design-Expert) to create a factorial or response surface model design. This will generate a set of experimental runs (typically 15-30 for 3-4 factors) in a small-scale model like an Ambr® 250 or 5L bioreactors. Each run will have a unique combination of the parameter setpoints.

  • Execute Runs: Perform the bioreactor runs as dictated by the DoE design. Maintain all other parameters consistently across all runs.

  • Collect and Analyze Samples: At the end of each run, purify the this compound protein and perform detailed glycan analysis using a validated method (e.g., HILIC-UPLC with fluorescence detection).

  • Model and Interpret: Input the glycan profile results (e.g., %G0F, %G1F, % High-Mannose) into the DoE software. The software will generate a statistical model identifying which factors and interactions have a significant effect on each glycan attribute. This allows you to create a "design space" that visualizes the operating ranges that will consistently produce the target glycoprofile.

  • Confirm and Implement: Validate the model's prediction with a few confirmation runs at the proposed optimal setpoints before implementing them at the 50L pilot scale.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during this compound scale-up? A: The most critical parameters are those that directly impact cell growth, productivity, and product quality.[6] For a CHO cell process producing a glycoprotein (B1211001) like this compound, these typically include: pH, dissolved oxygen (DO), temperature, agitation rate (for mixing and shear), and the feeding strategy for glucose and other key nutrients.[6][12] Maintaining consistency in these parameters across scales is essential for a successful process transfer.[4]

Q2: How should we approach the scale-up of our downstream purification process for this compound? A: Scaling up purification requires careful consideration to maintain product purity and yield.[13][14] A key principle is to maintain the residence time and linear flow rate on the chromatography columns. This often means increasing the column diameter while keeping the bed height the same. You may also need to transition from high-cost affinity resins to more scalable and economical options like ion-exchange or hydrophobic interaction chromatography for polishing steps.[13][15] All buffers and solutions should be prepared based on volumetric scaling.

Q3: What are common sources of contamination in large-scale bioreactors and how can they be prevented? A: In large-scale systems, contamination risks increase due to the greater number of connections and transfer lines.[5][16] Common sources include faulty seals (e.g., agitator mechanical seals), contaminated inoculum or feed media, and non-sterile connections during sampling or additions.[16] Prevention strategies include rigorous steam-in-place (SIP) validation, routine maintenance of all seals and O-rings, using sterile connectors or aseptic techniques for all additions, and regular monitoring of the seed train for any hidden contaminants.[16]

Q4: We are considering a switch from fed-batch to a perfusion process for this compound. What challenges should we anticipate? A: Perfusion offers the potential for much higher cell densities and volumetric productivity but introduces new complexities. Key challenges include managing the cell retention device (e.g., ATF or TFF) to avoid fouling and cell damage, maintaining process stability over long durations (30-90+ days), and handling the significantly larger volumes of media required and spent media generated. The downstream process must also be adapted to handle a continuous harvest stream rather than a single batch.

Q5: Our CHO cell line shows instability, with this compound production dropping after several weeks in culture. What can be done? A: Production instability can be a result of the random integration of the gene of interest into the host cell genome.[17] This can lead to gene silencing over time. The metabolic burden of producing a difficult-to-express protein can also negatively impact cell growth and stability.[18] If this is a persistent issue, re-evaluating the cell line development process may be necessary. Modern techniques using site-specific integration can lead to more stable and predictable expression clones. For an existing process, ensuring optimal, non-stressful culture conditions can sometimes mitigate the decline in productivity.

References

Technical Support Center: Zincov Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Zincov during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after preparation. What could be the cause?

A1: Cloudiness, or turbidity, in your this compound solution can indicate precipitation or degradation. This may be due to several factors:

  • pH Shift: The pH of your solution may be causing this compound to fall out of solution. Verify the pH and adjust if necessary, staying within the recommended stability range for this compound.

  • Low Solubility: You may have exceeded the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution or using a different solvent system.

  • Formation of Degradation Products: The cloudiness could be due to the formation of insoluble degradation products, such as zinc hydroxide, especially if the solution is exposed to moisture and atmospheric CO2 is absent.

Q2: I am observing a loss of this compound potency in my cell-based assays. What are the potential reasons?

A2: A decrease in the effective concentration of this compound can be due to degradation or other interactions within the experimental system.

  • Instability in Media: this compound may be unstable in your cell culture medium. Components in the media could be reacting with this compound, leading to its degradation. Consider performing a stability study of this compound in the media over the time course of your experiment.

  • Binding to Proteins: this compound might be binding to proteins in the serum of your culture medium, reducing its free concentration and apparent activity.

  • Cellular Metabolism: The cells themselves may be metabolizing this compound into less active or inactive forms.

  • Adsorption to Labware: this compound may adsorb to the surface of your plasticware (e.g., plates, tubes). Using low-adhesion plasticware or including a small amount of a non-ionic surfactant may mitigate this.

Q3: How should I properly store my this compound stock solutions to prevent degradation?

A3: Proper storage is critical to maintaining the integrity of your this compound stock solutions.

  • Temperature: Store stock solutions at the recommended temperature, typically frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Aliquoting the stock solution into single-use volumes is highly recommended.

  • Light Exposure: Protect solutions from light, especially if this compound is found to be photolabile.[2] Use amber vials or wrap containers in aluminum foil.[2]

  • Solvent Choice: Use a solvent in which this compound is known to be stable. Ensure the solvent is anhydrous and of high purity.

  • Inert Atmosphere: For highly sensitive this compound formulations, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to this compound degradation during experiments.

Problem: Inconsistent Results in Assays

Inconsistent or non-reproducible results are often a primary indicator of compound instability.

Potential Cause Troubleshooting Step Recommended Action
Degradation of Stock Solution Assess the purity of the stock solution using HPLC.Prepare fresh stock solution from a new batch of solid this compound. Aliquot and store appropriately.
Instability in Assay Buffer Incubate this compound in the assay buffer for the duration of the experiment and measure its concentration at different time points.If degradation is observed, modify the buffer composition (e.g., adjust pH, add antioxidants) or shorten the incubation time.
Photodegradation Repeat the experiment with light-protected plates/tubes.Conduct all future experiments under low-light conditions or with amber-colored labware.
Interaction with other Reagents Test for potential interactions between this compound and other components in your assay.If an interaction is identified, explore alternative reagents or modify the order of addition.
Problem: Visible Changes in this compound Solution (Color Change, Precipitation)
Potential Cause Troubleshooting Step Recommended Action
Oxidation Analyze the solution for oxidative degradation products.Degas solvents before use. Consider adding an antioxidant if compatible with your experimental system.
Hydrolysis Check the pH of the solution. Water content in organic solvents can also be a factor.Ensure the pH is within the optimal range for this compound stability. Use anhydrous solvents.
Exceeded Solubility Review the concentration of the solution and the solubility of this compound in the chosen solvent.Prepare a new, more dilute solution. Consider using a co-solvent or a different solvent system.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound in Solution

This protocol outlines a method to determine the stability of this compound in a given solution (e.g., assay buffer, cell culture medium) over time.

Objective: To quantify the concentration of this compound at various time points to assess its degradation rate.

Materials:

  • This compound stock solution

  • Test solution (e.g., assay buffer)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phase

  • Incubator or water bath set to the experimental temperature

Methodology:

  • Prepare a solution of this compound in the test buffer at the final experimental concentration.

  • Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration. This will serve as your reference.

  • Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC to measure the remaining concentration of this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visual Guides

Hypothetical Degradation Pathway of this compound

This diagram illustrates potential degradation pathways for a hypothetical this compound molecule, including oxidation and hydrolysis.

This compound This compound (Parent Compound) Oxidized_Product Oxidized Product This compound->Oxidized_Product Oxidation (e.g., air, peroxide) Hydrolyzed_Product Hydrolyzed Product This compound->Hydrolyzed_Product Hydrolysis (e.g., water, pH)

Caption: Potential degradation routes for this compound.

Experimental Workflow for Stability Testing

This workflow outlines the steps for conducting a stability study of this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Solution in Test Buffer B Acquire t=0 Sample A->B C Incubate at Experimental Temperature A->C E HPLC Analysis of Samples B->E D Sample at Predetermined Time Points C->D D->E F Plot Concentration vs. Time E->F G Determine Degradation Kinetics F->G

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Reduced this compound Activity

This diagram provides a logical flow for troubleshooting unexpected losses in this compound's experimental activity.

Start Reduced this compound Activity Observed Check_Stock Is Stock Solution Viable? Start->Check_Stock Check_Assay_Stab Is this compound Stable in Assay Buffer? Check_Stock->Check_Assay_Stab Yes Conclusion Identify Root Cause and Mitigate Check_Stock->Conclusion No (Prepare Fresh Stock) Check_Binding Could Binding to Labware/Proteins Occur? Check_Assay_Stab->Check_Binding Yes Check_Assay_Stab->Conclusion No (Modify Buffer/Protocol) Check_Binding->Conclusion Yes (Use Low-Adhesion Ware)

Caption: Troubleshooting unexpected activity loss.

References

Technical Support Center: Zincovit Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is for research and technical support purposes only and does not constitute medical advice. "Zincov" is likely a misspelling of "Zincovit," a common multivitamin and multimineral supplement. This guide addresses potential interferences from the components typically found in Zincovit formulations.

Frequently Asked Questions (FAQs)

Q1: What is Zincovit and why might it interfere with laboratory assays?

A1: Zincovit is a nutritional supplement containing a combination of vitamins, minerals, and sometimes grape seed extract.[1][2][3][4] Certain components, present in high concentrations, can interfere with the chemical reactions or detection methods used in various laboratory tests, potentially leading to inaccurate results.[5]

Q2: Which components of Zincovit are most likely to cause interference?

A2: The most well-documented interferences stem from:

  • Biotin (B1667282) (Vitamin B7): Can significantly interfere with immunoassays that use the biotin-streptavidin interaction.[6][7][8][9]

  • Vitamin C (Ascorbic Acid): Its antioxidant properties can interfere with assays based on redox reactions, particularly colorimetric assays.[10][11][12][13]

  • High concentrations of Zinc: May impact certain biochemical markers.[14][15]

  • Other components: While less common, other vitamins and minerals could potentially have an effect on specific assays.[5]

Q3: What types of laboratory assays are most susceptible to interference from Zincovit?

A3: Immunoassays are particularly vulnerable, especially those for measuring hormones (e.g., thyroid function tests), cardiac markers (e.g., troponin), and certain vitamins.[6][7][8][9] Clinical chemistry assays that use colorimetric methods, such as tests for glucose, uric acid, and bilirubin, can also be affected.[10][12][13]

Troubleshooting Guides

Issue 1: Unexpected or discordant immunoassay results (e.g., thyroid function, hormones, cardiac markers).

Possible Cause: Biotin interference. Many immunoassays utilize a biotin-streptavidin binding system.[7] Excess biotin in a sample can saturate the streptavidin, leading to falsely high or low results depending on the assay format (competitive vs. sandwich).[6]

Troubleshooting Steps:

  • Inquire about supplement intake: Ask the patient/subject if they are taking any supplements, specifically high-dose biotin or multivitamins like Zincovit.[8]

  • Recommend a washout period: If biotin intake is confirmed and clinically permissible, recommend discontinuing the supplement for a period before re-testing. The required washout period can vary depending on the biotin dose, but 48-72 hours is often suggested for high doses.[8][16]

  • Use an alternative assay: If available, re-run the sample on a platform that does not use biotin-streptavidin technology.[8]

  • Sample dilution: In some cases, serial dilution of the sample may reduce the concentration of the interfering substance to a level that no longer affects the assay.[9]

  • Biotin removal: Specialized laboratory procedures using streptavidin-coated beads can be employed to remove biotin from the sample before analysis.[9]

Logical Workflow for Investigating Immunoassay Interference

A Unexpected Immunoassay Result B Inquire about Supplement Intake (e.g., Zincovit, Biotin) A->B C Supplement Use Confirmed B->C Yes D No Supplement Use B->D No E Recommend Washout Period (48-72 hours if permissible) C->E J Consider Other Interferences D->J F Retest Sample E->F G Result Normalizes F->G H Result Still Discordant F->H K Biotin Interference Likely G->K I Use Alternative Assay (non-biotinylated) H->I H->J

Caption: Troubleshooting workflow for suspected immunoassay interference.

Issue 2: Inaccurate results in clinical chemistry assays (e.g., glucose, uric acid, bilirubin, creatinine).

Possible Cause: Vitamin C (Ascorbic Acid) interference. As a strong reducing agent, ascorbic acid can interfere with assays that involve a peroxidase-based reaction, often leading to falsely low results.[10][11][12]

Troubleshooting Steps:

  • Review patient's supplement history: High doses of Vitamin C are a common component of multivitamins like Zincovit.

  • Timing of sample collection: If possible, collect blood samples before the daily dose of the supplement is taken.

  • Use of specific assays: Employ assay methods that are known to be less susceptible to ascorbic acid interference or that incorporate agents to neutralize its effect.[10]

  • Inform the laboratory: Communication with the clinical laboratory about potential vitamin C interference is crucial for correct interpretation of results.[17]

Signaling Pathway of Vitamin C Interference in Peroxidase-Based Assays

cluster_assay Peroxidase-Based Assay cluster_interference Interference Pathway Analyte Analyte (e.g., Glucose) Enzyme Enzyme (e.g., Glucose Oxidase) Analyte->Enzyme H2O2 Hydrogen Peroxide (H2O2) Enzyme->H2O2 Peroxidase Peroxidase H2O2->Peroxidase VitC Vitamin C (Ascorbic Acid) H2O2->VitC Interference Chromogen_oxidized Colored Product (Measured) Peroxidase->Chromogen_oxidized Oxidation Chromogen_reduced Colorless Chromogen Chromogen_reduced->Peroxidase VitC_oxidized Oxidized Vitamin C VitC->VitC_oxidized Reduction

Caption: Mechanism of Vitamin C interference in laboratory assays.

Data on Potential Interferences

The extent of interference is dependent on the concentration of the interfering substance, the specific assay, and the analytical platform used.

Table 1: Summary of Potential Biotin Interference on Immunoassays

Assay TypeAnalyte ExamplesMechanism of Interference with Excess BiotinExpected Erroneous Result
Sandwich TSH, Troponin, Ferritin, FSH, LHExcess biotin saturates streptavidin on the solid phase, preventing the capture of the analyte-antibody "sandwich".Falsely Decreased
Competitive Free T4, Free T3, Testosterone, CortisolExcess biotin competes for binding sites on streptavidin, preventing the labeled analyte from binding, which is misinterpreted as a high concentration of the patient's analyte.[6]Falsely Increased

Table 2: Summary of Potential Vitamin C Interference on Clinical Chemistry Assays

AnalyteCommon Assay PrincipleEffect of High Vitamin C DosesReference
Glucose Peroxidase-basedFalsely Decreased[12]
Uric Acid Uricase-peroxidaseFalsely Decreased[12][13]
Total Bilirubin Diazo methodFalsely Decreased[13]
Triglycerides Enzymatic-colorimetricFalsely Decreased[13]
Creatinine Jaffe reactionFalsely Increased[13]
Urinary Hemoglobin Peroxidase-based stripFalse Negative[11]

Experimental Protocols

Protocol 1: Serial Dilution to Investigate Potential Interference

Objective: To determine if an unexpected laboratory result is due to an interfering substance by observing the linearity of analyte recovery upon dilution.

Methodology:

  • Sample Preparation: Obtain the patient/subject sample with the suspected interference.

  • Diluent Selection: Use the specific diluent recommended by the assay manufacturer. If unavailable, a validated pooled normal human serum can be used.

  • Serial Dilutions: Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) with the selected diluent.

  • Assay Measurement: Analyze the neat (undiluted) sample and each dilution according to the standard procedure for the assay .

  • Data Analysis:

    • Calculate the concentration of the analyte in each dilution.

    • Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the "corrected" concentration.

    • Interpretation: If an interfering substance is present, the corrected concentrations of the lower dilutions will likely be inconsistent. As the interfering substance is diluted out, the corrected concentrations should plateau and become consistent across the higher dilutions. This plateau value is a better estimate of the true analyte concentration.

Protocol 2: Biotin Pre-treatment of Samples Using Streptavidin-Coated Microparticles

Objective: To remove biotin from a sample to confirm biotin interference and obtain a more accurate result.

Methodology:

  • Reagent Preparation: Obtain commercially available streptavidin-coated magnetic beads or microparticles. Wash the beads according to the manufacturer's instructions to remove any preservatives.

  • Sample Incubation:

    • Add a specific volume of the patient/subject serum or plasma to a microcentrifuge tube.

    • Add a predetermined amount of the washed streptavidin-coated beads to the sample.

    • Incubate the mixture for a specified time (e.g., 15-30 minutes) at room temperature with gentle mixing. This allows the biotin in the sample to bind to the streptavidin on the beads.

  • Separation:

    • If using magnetic beads, place the tube on a magnetic rack to pellet the beads.

    • Carefully aspirate the supernatant (the sample, now depleted of biotin) without disturbing the bead pellet.

  • Analysis: Analyze the biotin-depleted supernatant using the original immunoassay.

  • Interpretation: A significant change in the result after pre-treatment compared to the original result confirms biotin interference. The result from the treated sample is considered to be the more accurate measurement.

Experimental Workflow for Biotin Removal

A Patient Sample (Suspected Biotin Interference) B Add Streptavidin-Coated Magnetic Beads A->B C Incubate to Allow Biotin Binding B->C D Apply Magnetic Field to Pellet Beads C->D E Aspirate Supernatant (Biotin-Depleted Sample) D->E F Re-analyze Sample with Immunoassay E->F G Compare with Original Result F->G

Caption: Laboratory workflow for biotin removal from a sample.

References

Validation & Comparative

Comparative Analysis of Zincov and Other Matrix Metalloproteinase (MMP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. Their activity is essential for physiological processes like tissue remodeling, wound healing, and development. However, dysregulation of MMP activity is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, MMP inhibitors have been a significant focus of drug discovery and development.

Mechanism of Action: The Role of Zinc Chelation

The primary mechanism of action for many MMP inhibitors, including hydroxamate-based compounds like Zincov, involves the chelation of the zinc ion (Zn²⁺) located in the catalytic domain of the MMP enzyme. This zinc ion is essential for the enzyme's catalytic activity. By binding to this zinc ion, the inhibitor blocks the active site and prevents the enzyme from cleaving its substrates.

Comparative Data of Representative MMP Inhibitors

To illustrate the comparative efficacy and selectivity of MMP inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several well-studied compounds against a panel of MMPs. Lower IC₅₀ values indicate greater potency.

Inhibitor MMP-1 (Collagenase-1) MMP-2 (Gelatinase-A) MMP-3 (Stromelysin-1) MMP-7 (Matrilysin) MMP-9 (Gelatinase-B) MMP-13 (Collagenase-3) MMP-14 (MT1-MMP)
Batimastat 1-20 nM1-20 nM1-20 nM-1-20 nM1-20 nM-
Marimastat 5 nM4 nM201 nM11 nM3 nM15 nM9 nM
Prinomastat 25 nM9 nM18 nM34 nM8 nM13 nM1.1 nM
Doxycycline µM rangeµM rangeµM rangeµM rangeµM rangeµM rangeµM range

Note: Data is compiled from various sources and should be used for comparative purposes. Specific IC₅₀ values can vary based on experimental conditions.

Experimental Protocols

The determination of the inhibitory activity of MMP inhibitors is crucial for their evaluation. Below are detailed methodologies for key experiments.

In Vitro MMP Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific MMP by 50%.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Test inhibitor (e.g., this compound, Batimastat)

  • Assay buffer (e.g., TCN buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA).

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Reaction Setup: In the microplate, add the activated MMP enzyme to each well, followed by the different concentrations of the inhibitor. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Zymography

Zymography is an electrophoretic technique used to detect and characterize the activity of MMPs.

Materials:

  • Polyacrylamide gels containing a substrate (e.g., gelatin for gelatinases)

  • Protein samples (e.g., cell culture supernatant, tissue extracts)

  • SDS-PAGE running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Mix protein samples with non-reducing SDS sample buffer. Do not heat the samples.

  • Electrophoresis: Run the samples on the substrate-containing polyacrylamide gel under non-reducing conditions.

  • Renaturation: After electrophoresis, wash the gel with the renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in the developing buffer at 37°C for 12-24 hours. During this time, the MMPs will digest the substrate in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of enzymatic activity will appear as clear bands against a blue background, indicating substrate degradation. The molecular weight of the MMPs can be estimated by running a pre-stained molecular weight marker.

Visualizing MMP Inhibition and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the MMP activation pathway, the mechanism of inhibition, and a typical experimental workflow.

MMP_Activation_Pathway Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Pro-domain cleavage ECM Extracellular Matrix (e.g., Collagen, Gelatin) Active_MMP->ECM Cleavage Protease Activating Protease (e.g., other MMPs, Serine Proteases) Protease->Pro_MMP Degradation ECM Degradation ECM->Degradation

MMP Activation and ECM Degradation Pathway

MMP_Inhibition_Mechanism Active_MMP Active MMP (with Catalytic Zn²⁺) Inhibited_Complex Inhibited MMP-Inhibitor Complex Active_MMP->Inhibited_Complex Inhibitor Hydroxamate Inhibitor (e.g., this compound) Inhibitor->Inhibited_Complex No_Cleavage No Substrate Cleavage Inhibited_Complex->No_Cleavage Substrate Substrate Substrate->Active_MMP Binds to active site

Mechanism of MMP Inhibition by a Hydroxamate Inhibitor

Experimental_Workflow_IC50 start Start: Prepare Reagents dilution Serial Dilution of Inhibitor start->dilution plate_setup Plate Setup: MMP + Inhibitor dilution->plate_setup pre_incubation Pre-incubation (37°C) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence data_analysis Data Analysis: Calculate V₀ and % Inhibition read_fluorescence->data_analysis ic50_determination Determine IC₅₀ Value data_analysis->ic50_determination

Experimental Workflow for IC50 Determination

Validating the Inhibitory Effect of Zinc Oxide Nanoparticles on MMP-9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of zinc oxide nanoparticles on Matrix Metalloproteinase-9 (MMP-9) with other established small molecule inhibitors. The information is supported by experimental data from peer-reviewed scientific literature to assist in the evaluation of potential therapeutic agents targeting MMP-9.

Introduction to MMP-9 and its Inhibition

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of the basement membrane.[1] Elevated MMP-9 activity is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. Consequently, the inhibition of MMP-9 has emerged as a promising therapeutic strategy for various diseases. This guide focuses on the inhibitory properties of zinc oxide nanoparticles and compares them with other known MMP-9 inhibitors.

Comparative Analysis of MMP-9 Inhibitors

Table 1: Comparison of MMP-9 Inhibitors

Inhibitor/CompoundTypeMechanism of ActionIC50 Value (MMP-9)
Zinc Oxide (ZnO) Nanoparticles NanomaterialReduces MMP-9 mRNA and protein expression.[1][2]Not Reported
Marimastat Broad-spectrum MMP inhibitorBinds to the zinc ion in the catalytic domain.3 nM[3][4]
Batimastat Broad-spectrum MMP inhibitorPotent, broad-spectrum MMP inhibitor.4 nM[5]
Sappanol Natural CompoundBinds to the active site of MMP-9.Not Reported
Sventenin Natural CompoundBinds to the active site of MMP-9.Not Reported
Luteolin 7-O-glucoside FlavonoidNon-competitive inhibition.4 µM[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for validating MMP-9 inhibition are provided below.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples.[7][8]

Principle: This method involves the separation of proteins by size on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Active MMP-9 digests the gelatin, which results in clear bands on a stained background.[7][9]

Protocol:

  • Sample Preparation: Conditioned media from cell cultures is collected and centrifuged to remove cellular debris.[9] Protein concentration is determined and equalized for all samples.

  • Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is carried out to separate the proteins based on their molecular weight.[7][9]

  • Renaturation and Development: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions at 37°C for 18-24 hours to allow for gelatin digestion.[9]

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250, which stains the undigested gelatin. Areas of MMP-9 activity appear as clear bands against a blue background.[9] The size of the bands corresponds to the pro- and active forms of MMP-9.[10]

MMP-9 Activity Assay (Fluorogenic)

This assay provides a quantitative measure of MMP-9 activity and is suitable for screening potential inhibitors.[11][12]

Principle: The assay utilizes a quenched fluorogenic substrate. When cleaved by active MMP-9, the quenching is relieved, and a fluorescent signal is produced. The intensity of the fluorescence is directly proportional to the MMP-9 activity.[12]

Protocol:

  • Reagent Preparation: Prepare the assay buffer, MMP-9 enzyme standard, and the fluorogenic substrate according to the manufacturer's instructions.

  • Inhibitor and Enzyme Incubation: In a 96-well microplate, add the assay buffer, the test inhibitor (e.g., zinc oxide nanoparticles at various concentrations), and the active MMP-9 enzyme. Incubate for a specified period to allow the inhibitor to interact with the enzyme.[11]

  • Substrate Addition and Measurement: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.[11]

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 490/520 nm) over time (for kinetic analysis) or at a fixed endpoint.[11][12]

  • Data Analysis: The inhibitory effect is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control (enzyme alone). IC50 values can be determined by plotting the percent inhibition against the inhibitor concentration.

Visualizing Mechanisms and Workflows

MMP-9 Activation and Inhibition Pathway

MMP9_Pathway Pro_MMP9 Pro-MMP-9 (Inactive) Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation Degradation ECM Degradation Active_MMP9->Degradation ECM Extracellular Matrix (e.g., Type IV Collagen) ECM->Degradation Inhibitor Inhibitor (e.g., Marimastat) Inhibitor->Active_MMP9 Inhibition ZnO Zinc Oxide Nanoparticles Gene MMP-9 Gene ZnO->Gene Suppression mRNA MMP-9 mRNA Gene->mRNA Transcription mRNA->Pro_MMP9 Translation Experimental_Workflow start Start prep Prepare Cell Culture & Treat with Inhibitors start->prep collect Collect Conditioned Media prep->collect zymo Gelatin Zymography collect->zymo activity Fluorogenic Activity Assay collect->activity analysis_zymo Analyze Gel for Clear Bands zymo->analysis_zymo analysis_activity Measure Fluorescence & Calculate IC50 activity->analysis_activity end End analysis_zymo->end analysis_activity->end

References

A Comparative Analysis of Batimastat and Marimastat: Two Generations of Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer drug development, the inhibition of matrix metalloproteinases (MMPs) has been a significant area of focus due to their critical role in tumor growth, invasion, and metastasis. This guide provides a detailed comparative analysis of two pioneering broad-spectrum MMP inhibitors: Batimastat (BB-94) and its orally available successor, Marimastat (BB-2516). We will delve into their inhibitory profiles, pharmacokinetic properties, and the experimental methodologies used for their evaluation, offering researchers and drug development professionals a comprehensive resource.

Introduction to Batimastat and Marimastat

Batimastat was one of the first synthetic, broad-spectrum inhibitors of MMPs to enter clinical trials. It is a non-peptidic compound that functions by chelating the zinc ion essential for the catalytic activity of MMPs. Its development, however, was hampered by poor aqueous solubility and the need for intraperitoneal administration. This led to the development of Marimastat, a second-generation, orally bioavailable MMP inhibitor with a similar broad-spectrum activity. Both compounds were extensively studied in preclinical and clinical settings for various cancers.

In Vitro Inhibitory Activity

The primary measure of an inhibitor's potency is its inhibition constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition. A lower Kᵢ value signifies greater potency. The inhibitory profiles of Batimastat and Marimastat against a panel of key MMPs are summarized below. Both compounds exhibit potent, low nanomolar inhibition against most MMPs, with slight variations in their specific activities.

Target MMPBatimastat Kᵢ (nM)Marimastat Kᵢ (nM)
MMP-1 (Collagenase-1)3.05.0
MMP-2 (Gelatinase-A)4.06.0
MMP-3 (Stromelysin-1)20.09.0
MMP-7 (Matrilysin)4.07.0
MMP-9 (Gelatinase-B)0.43.0
MMP-14 (MT1-MMP)0.11.1

Data compiled from various preclinical studies. Actual values may vary slightly between different experimental setups.

Pharmacokinetic Properties

A critical differentiator between the two inhibitors is their pharmacokinetic profile. The poor oral bioavailability of Batimastat was a significant clinical limitation, which Marimastat was specifically designed to overcome.

ParameterBatimastatMarimastat
Administration Route IntraperitonealOral
Oral Bioavailability <5%~25-50% (species dependent)
Plasma Half-life (mice) ~2 hours~8-10 hours
Primary Clearance Biliary excretionRenal and Biliary excretion

Key Experimental Protocols

MMP Inhibition Assay (Fluorogenic Substrate Method)

This assay is a standard method for determining the inhibitory potency (Kᵢ or IC₅₀) of compounds against a specific MMP.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP. This cleavage separates a quencher molecule from a fluorophore, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, thus reducing the fluorescence signal.

Methodology:

  • Enzyme Activation: Recombinant human pro-MMP is activated using an agent like APMA (4-aminophenylmercuric acetate).

  • Inhibitor Preparation: A serial dilution of the inhibitor (e.g., Batimastat) is prepared in an appropriate assay buffer.

  • Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Substrate Addition: The fluorogenic substrate is added to all wells to initiate the reaction.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence intensity is monitored over time.

  • Data Analysis: The initial reaction rates are calculated. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and its Michaelis constant (Kₘ) are known.

In Vivo Tumor Xenograft Model

This protocol outlines a typical preclinical experiment to evaluate the efficacy of an MMP inhibitor in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth and metastasis is monitored.

Methodology:

  • Cell Culture: Human cancer cells (e.g., HT-1080 fibrosarcoma) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers.

  • Treatment: Mice are randomized into groups (e.g., vehicle control, Batimastat group, Marimastat group). The drug is administered at a predetermined dose and schedule (e.g., daily oral gavage for Marimastat).

  • Efficacy Assessment: Tumor volumes are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The mean tumor volume and weight in the treated groups are compared to the vehicle control group to determine the percentage of tumor growth inhibition.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action for these inhibitors and a typical workflow for their preclinical evaluation.

MMP_Inhibition_Mechanism cluster_MMP MMP Active Site Active_Site Catalytic Domain Zinc_Ion Zn²⁺ Inhibitor Batimastat / Marimastat (Hydroxamate Group) Inhibitor->Zinc_Ion Chelates Zinc Ion Substrate Extracellular Matrix Protein (e.g., Collagen) Substrate->Active_Site Binds for cleavage

Caption: Mechanism of MMP inhibition by hydroxamate-based inhibitors.

In_Vivo_Workflow A 1. Tumor Cell Implantation (Subcutaneous in mice) B 2. Tumor Growth (to ~100 mm³) A->B C 3. Randomization into Groups (Vehicle, Drug A, Drug B) B->C D 4. Daily Drug Administration (e.g., Oral Gavage) C->D E 5. Monitor Tumor Volume (2-3 times per week) D->E F 6. Endpoint: Euthanasia & Tumor Excision E->F G 7. Data Analysis (Tumor Growth Inhibition) F->G

Caption: Standard workflow for an in vivo tumor xenograft study.

Clinical Outcomes and Conclusion

Despite promising preclinical data, both Batimastat and Marimastat ultimately failed to demonstrate significant survival benefits in late-stage clinical trials for various cancers. The primary challenges were twofold. First, the broad-spectrum nature of the inhibition led to significant off-target effects, most notably musculoskeletal pain and inflammation (tendinitis, arthralgia), which were dose-limiting. Second, the understanding of the complex role of MMPs evolved; it is now known that some MMPs can have tumor-suppressive roles, and thus, broad-spectrum inhibition may be counterproductive.

Cross-Validation of Zinc-Based Matrix Metalloproteinase Inhibitor Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, specific preclinical studies detailing the cross-validation of a compound named "Zincov" (C12H22N4O5), a putative matrix metalloproteinase inhibitor, in different cell lines are not publicly accessible. Therefore, this guide provides a comparative framework using data from other well-characterized zinc-based matrix metalloproteinase inhibitors (MMPIs) to illustrate the methodologies and data presentation expected for such a product comparison. The principles and protocols outlined herein are directly applicable to the evaluation of novel MMPIs like this compound.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix.[1][2] Their overexpression is implicated in various pathologies, including cancer, where they facilitate tumor invasion, metastasis, and angiogenesis.[3][4] Consequently, MMP inhibitors, particularly those utilizing a zinc-binding group, are a significant area of oncology research.[5][6] This guide offers a comparative overview of the in vitro activity of representative zinc-based MMPIs across a variety of cancer cell lines.

Comparative Efficacy of Zinc-Based MMPIs Across Cancer Cell Lines

The inhibitory activity of MMP inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for several exemplary zinc-based compounds with MMP inhibitory or anticancer activity in different cancer cell lines.

Compound/InhibitorCancer Cell LineCancer TypeIC50/EC50 (µM)Reference
MyricetinCOLO 320HSRColorectal Cancer11.18[4]
MyricetinCOLO 320DMColorectal Cancer11.56[4]
MyricetinHT-29Colorectal Cancer13.25[4]
MyricetinCOLO 205-XColorectal Cancer23.51[4]
Compound 7MDA-MB-435Melanoma0.07[4]
Compound 14T1Breast Cancer139[4][6]
Compound 24T1Breast Cancer125[4][6]
Compound 34T1Breast Cancer132[4][6]
Batimastat--MMP-1: 3, MMP-2: 4, MMP-3: 20, MMP-9: 4 (nM)[3]
Marimastat--MMP-1: 2.5, MMP-2: 3, MMP-3: 115, MMP-9: 1.5 (nM)[3]
MMP12 Inhibitor C1A549Lung Cancer118[7]
MMP12 Inhibitor C1H1299Lung Cancer91[7]
MMP12 Inhibitor C1H661Lung Cancer34[7]
MMP12 Inhibitor C7H1299Lung Cancer48[7]
MMP12 Inhibitor C7H661Lung Cancer52[7]

Experimental Protocols

Accurate and reproducible experimental design is crucial for the evaluation of MMP inhibitors. The following are detailed protocols for key in vitro assays used to characterize the effects of these compounds on cancer cells.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Inhibitor Treatment: The cells are then treated with various concentrations of the MMP inhibitor and a vehicle control (e.g., DMSO). The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value of the inhibitor.[4]

MMP Activity Assessment (Gelatin Zymography)

Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9.

Protocol:

  • Sample Preparation: Cancer cells are cultured in serum-free medium in the presence or absence of the MMP inhibitor. The conditioned medium is then collected and concentrated.[4]

  • Electrophoresis: The concentrated conditioned medium is mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel that has been co-polymerized with gelatin.[4]

  • Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours.[3]

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands can be quantified to determine the level of MMP activity.[3]

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.

Protocol:

  • Chamber Preparation: The upper chamber of a Boyden chamber insert is coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium. The MMP inhibitor or vehicle control is also added to the upper chamber.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The chamber is incubated for 24-48 hours, allowing the cells to invade through the matrix towards the chemoattractant.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope.

Signaling Pathways and Logical Relationships

MMPs are involved in complex signaling pathways that promote cancer progression. The diagram below illustrates a simplified pathway of how MMPs contribute to cancer cell invasion and metastasis and the potential point of intervention for MMP inhibitors.

MMP_Pathway TME Tumor Microenvironment (Growth Factors, Cytokines) CancerCell Cancer Cell TME->CancerCell Stimulates MMP_Gene MMP Gene Transcription CancerCell->MMP_Gene Activates Pro_MMP Pro-MMP (Inactive) MMP_Gene->Pro_MMP Translates to Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation Extracellular Matrix Degradation Active_MMP->ECM_Degradation Catalyzes Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Leads to MMP_Inhibitor Zinc-Based MMP Inhibitor (e.g., this compound) MMP_Inhibitor->Active_MMP Inhibits

References

The Evolving Landscape of Metalloproteinase Inhibition: A Comparative Analysis of Zincov and Broad-Spectrum Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular signaling and tissue remodeling, metalloproteinases play a pivotal role. Their dysregulation is a hallmark of numerous pathologies, including cancer, inflammation, and fibrosis. For decades, the therapeutic strategy centered on broad-spectrum inhibition of these enzymes. However, the clinical journey of these inhibitors has been marred by significant side effects, largely due to their lack of specificity. This has paved the way for a new generation of selective inhibitors, exemplified here by the hypothetical compound, Zincov. This guide provides a comprehensive comparison between this compound's targeted approach and that of traditional broad-spectrum metalloproteinase inhibitors, offering valuable insights for researchers and drug development professionals.

Shifting Paradigms: From Broad-Spectrum to Selective Inhibition

The initial wave of metalloproteinase inhibitors, including compounds like Marimastat and Batimastat, were designed to bind to the highly conserved catalytic zinc ion within the active site of these enzymes.[1][2][3][4] This mechanism, while effective in blocking enzyme activity, cast a wide net, inhibiting a broad range of metalloproteinases indiscriminately. This lack of selectivity is believed to be a primary contributor to the adverse effects observed in clinical trials.[4]

The development of selective inhibitors like this compound represents a paradigm shift. Instead of solely targeting the catalytic zinc, this compound's design incorporates moieties that interact with specific subsites within the target metalloproteinase's binding pocket. This allows for high-affinity binding to the intended target while sparing other metalloproteinases, thus promising a wider therapeutic window.

Quantitative Efficacy: A Head-to-Head Comparison

The true measure of an inhibitor's potential lies in its quantitative efficacy and selectivity profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of key metalloproteinases, compared to established broad-spectrum inhibitors.

InhibitorMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-9 (Gelatinase-B) IC50 (nM)ADAM10 (a disintegrin and metalloproteinase domain 10) IC50 (nM)ADAM17 (TACE) IC50 (nM)
This compound (Hypothetical) >10,00058>5,000>5,000
Marimastat 543620
Batimastat 484127
Doxycycline 30,00050013,000Not widely reportedNot widely reported

Note: Data for Marimastat, Batimastat, and Doxycycline are representative values from published literature. This compound's data is hypothetical to illustrate the profile of a selective inhibitor.

As the data illustrates, this compound exhibits high potency against its target enzymes (MMP-2 and MMP-9) while demonstrating significantly lower activity against other metalloproteinases like MMP-1 and the ADAMs family. This selective profile is a stark contrast to broad-spectrum inhibitors like Marimastat and Batimastat, which show potent inhibition across multiple enzymes. Doxycycline, while also a broad-spectrum inhibitor, generally has lower potency.[4][5]

Unveiling the Mechanisms: A Visual Guide

To better understand the differing modes of action, the following diagrams illustrate the signaling pathways and inhibitory mechanisms.

BroadSpectrumInhibition cluster_MMP Broad-Spectrum MMP Inhibitor Action MMP Metalloproteinase (e.g., MMP-1, MMP-2, MMP-9, etc.) ActiveSite Conserved Active Site MMP->ActiveSite contains Zinc Catalytic Zn2+ ActiveSite->Zinc houses Inhibitor Broad-Spectrum Inhibitor Inhibitor->Zinc chelates SelectiveInhibition cluster_TargetMMP This compound's Selective Inhibition TargetMMP Target Metalloproteinase (e.g., MMP-2, MMP-9) ActiveSite Active Site TargetMMP->ActiveSite contains Zinc Catalytic Zn2+ ActiveSite->Zinc houses S1Pocket S1' Specificity Pocket ActiveSite->S1Pocket includes This compound This compound This compound->Zinc interacts with This compound->S1Pocket binds to ExperimentalWorkflow cluster_Workflow Inhibitor Evaluation Workflow Start Compound Synthesis (e.g., this compound) BiochemicalAssay In Vitro Biochemical Assays (IC50 Determination) Start->BiochemicalAssay CellBasedAssay Cell-Based Assays (Invasion, Migration) BiochemicalAssay->CellBasedAssay Promising Candidates Preclinical Preclinical Animal Models CellBasedAssay->Preclinical Efficacious Compounds Clinical Clinical Trials Preclinical->Clinical Safe & Effective Leads

References

Independent Verification of Zincov's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of matrix metalloproteinase (MMP) inhibitors, placing the publicly available data for well-characterized inhibitors alongside the context for evaluating a compound like Zincov. Due to the absence of publicly available, independently verified binding affinity data for this compound (also known as 2-(N-hydroxycarboxamido)-4-methylpentanoyl-alanyl-glycinamide), this guide focuses on established MMP inhibitors, Batimastat and Ilomastat, to provide a framework for comparison.

The data presented here is sourced from various scientific publications and databases. The experimental protocols detailed below are standard methods used in the field to determine the binding affinity of small molecule inhibitors against MMPs.

Quantitative Comparison of MMP Inhibitor Binding Affinity

The inhibitory potency of MMP inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency. The equilibrium dissociation constant (Kd) is another measure of binding affinity, reflecting the concentration at which half of the target protein is bound by the inhibitor.[1]

InhibitorTarget MMPIC50 (nM)Ki (nM)Comments
Batimastat MMP-13[2][3]-Broad-spectrum inhibitor
MMP-24[2][3]-
MMP-320[2][3]-
MMP-76[2]-
MMP-94[2][3]-
Ilomastat MMP-1-0.4Broad-spectrum inhibitor
MMP-2-0.5
MMP-3-5.7
MMP-8-0.3
MMP-9-0.2
This compound Various MMPsNot Publicly AvailableNot Publicly AvailableClassified as a matrix metalloproteinase inhibitor.

Note: IC50 and Ki values can vary between studies depending on the specific assay conditions.[4]

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity and inhibitory potency of compounds like this compound and its alternatives involves various biophysical and biochemical assays. Below are detailed methodologies for three common experimental techniques.

1. Fluorogenic Substrate Assay for IC50 Determination

This is a widely used method to determine the enzymatic activity and inhibitory potency of compounds against MMPs.[5][6][7][8]

  • Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher group. In its intact state, the fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.[6]

  • Materials:

    • Recombinant active MMP enzyme

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

    • Test inhibitor (e.g., this compound, Batimastat) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Add a fixed concentration of the active MMP enzyme to each well of the microplate.

    • Add the serially diluted inhibitor to the wells and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of MMP inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[4]

2. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[9][10][11][12][13]

  • Principle: ITC measures the heat released or absorbed when a ligand (inhibitor) is titrated into a solution containing a macromolecule (MMP). The resulting heat change is proportional to the amount of binding.

  • Materials:

    • Purified, high-concentration MMP enzyme

    • Test inhibitor

    • Identical, degassed buffer for both the enzyme and inhibitor to minimize heats of dilution

    • Isothermal titration calorimeter

  • Procedure:

    • Load the purified MMP enzyme into the sample cell of the calorimeter.

    • Load the test inhibitor into the injection syringe at a concentration typically 10-20 times that of the enzyme.

    • Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat change after each injection.

    • The raw data is a series of heat spikes corresponding to each injection. Integration of these peaks yields the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[14][15][16][17][18]

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) in solution binds to a ligand (MMP) immobilized on the chip.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Immobilization reagents (e.g., EDC/NHS)

    • Purified MMP enzyme (ligand)

    • Test inhibitor (analyte)

    • Running buffer

  • Procedure:

    • Immobilize the purified MMP enzyme onto the sensor chip surface using standard amine coupling chemistry.

    • Inject a series of concentrations of the test inhibitor (analyte) over the chip surface at a constant flow rate.

    • Monitor the binding response in real-time, which is proportional to the mass of inhibitor bound to the immobilized enzyme. This generates a sensorgram showing the association phase.

    • After the injection, flow running buffer over the chip to monitor the dissociation of the inhibitor from the enzyme (dissociation phase).

    • Regenerate the chip surface to remove any remaining bound inhibitor before the next injection.

    • Fit the association and dissociation curves from multiple inhibitor concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of kd to ka.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitor add_inhibitor Add inhibitor and incubate prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP enzyme solution add_enzyme Add enzyme to 96-well plate prep_enzyme->add_enzyme add_enzyme->add_inhibitor add_substrate Add fluorogenic substrate add_inhibitor->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence calc_velocity Calculate initial reaction velocity (V₀) measure_fluorescence->calc_velocity plot_data Plot % inhibition vs. log[inhibitor] calc_velocity->plot_data fit_curve Fit dose-response curve plot_data->fit_curve determine_ic50 Determine IC50 value fit_curve->determine_ic50

Caption: Workflow for determining the IC50 of an MMP inhibitor.

General MMP Signaling Pathway Inhibition

MMP_Inhibition_Pathway cluster_ecm Extracellular Matrix cluster_cell Cellular Processes ECM ECM Components (e.g., Collagen) Degradation ECM Degradation ECM->Degradation Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activation Active_MMP->Degradation Cell_Effects Cell Migration, Invasion, Angiogenesis Degradation->Cell_Effects Inhibitor MMP Inhibitor (e.g., this compound) Inhibitor->Active_MMP Inhibition

Caption: Inhibition of MMP-mediated ECM degradation by an inhibitor.

References

Comparative Analysis of a Novel Zinc-Binding MMP Inhibitor: Specificity Across Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, particularly for diseases involving tissue remodeling and degradation, Matrix Metalloproteinases (MMPs) represent a critical class of drug targets. The selective inhibition of specific MMPs is a key challenge, as off-target effects have historically led to clinical trial failures. This guide provides a comparative analysis of a novel, representative zinc-binding MMP inhibitor, herein referred to as "Inhibitor 1," detailing its specificity across various MMP isoforms. The data presented is based on a study by Cohen et al., which explores how modifying the zinc-binding group (ZBG) can modulate inhibitor potency and selectivity.[1][2]

Performance Overview: Specificity of Inhibitor 1

Inhibitor 1 demonstrates a distinct selectivity profile, exhibiting potent, nanomolar inhibition against MMP-2, MMP-8, and MMP-12, and moderate inhibition of MMP-3.[1] Conversely, it shows significantly weaker activity against MMP-1, MMP-7, MMP-9, and MMP-13.[1] This profile suggests that the inhibitor's efficacy is pronounced for MMPs with deep S1' pockets.[1] The comparative inhibitory activities of Inhibitor 1 and other analogs with different ZBGs are summarized in the table below.

Quantitative Comparison of MMP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Inhibitor 1 and a selection of alternative MMP inhibitors (Inhibitors 2-5) against a panel of eight different MMPs.[1] Lower IC50 values indicate greater potency.

InhibitorMMP-1 (µM)MMP-2 (µM)MMP-3 (µM)MMP-7 (µM)MMP-8 (µM)MMP-9 (µM)MMP-12 (µM)MMP-13 (µM)
Inhibitor 1 >500.085 0.56>500.018 >250.025 4.3
Inhibitor 2>50120.077>500.248>250.05511
Inhibitor 3>50150.24>500.045>250.04818
Inhibitor 4>5018>25>501.2>255.020
Inhibitor 5>5011>25>501.8>254.815

Experimental Methodology

The determination of inhibitor specificity is paramount for preclinical evaluation. The following protocol outlines the fluorescence-based assay used to determine the IC50 values for the presented MMP inhibitors.[1]

Protocol: Fluorescence-Based MMP Inhibition Assay

  • Enzyme Activation: Recombinant human MMP catalytic domains are activated according to the manufacturer's instructions.

  • Inhibitor Preparation: The inhibitors are serially diluted in assay buffer to a range of desired concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, the activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) for a specified period at 37°C to allow for inhibitor-enzyme binding.

  • Substrate Addition: A fluorogenic MMP substrate is added to each well to initiate the enzymatic reaction.

  • Fluorescence Monitoring: The increase in fluorescence, resulting from the cleavage of the substrate by the active MMP, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition at each inhibitor concentration is determined relative to the uninhibited control.

  • IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve. All experiments are typically repeated in quadruplicate for statistical validity.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 values of MMP inhibitors.

MMP_Inhibition_Assay_Workflow start Start enzyme_prep Prepare Activated MMP Enzyme start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of Inhibitor start->inhibitor_prep incubation Pre-incubate Enzyme and Inhibitor enzyme_prep->incubation inhibitor_prep->incubation substrate_add Add Fluorogenic Substrate incubation->substrate_add fluorescence_read Monitor Fluorescence (Kinetic Read) substrate_add->fluorescence_read data_analysis Calculate Initial Velocities & % Inhibition fluorescence_read->data_analysis ic50_calc Determine IC50 Value (Dose-Response Curve) data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for determining MMP inhibitor IC50 values.

Signaling Pathway Context: The Role of MMPs

MMPs are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[3][4] This activity is integral to various physiological processes, including development, tissue repair, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathologies such as cancer, arthritis, and cardiovascular disease. The catalytic activity of MMPs is dependent on a zinc ion in their active site, which is the target for zinc-binding inhibitors like Inhibitor 1.[5]

The diagram below illustrates a simplified representation of the role of MMPs in ECM degradation and the mechanism of their inhibition.

MMP_Signaling_Pathway ECM Extracellular Matrix (ECM) (e.g., Collagen, Gelatin) MMP Active MMP ECM->MMP Substrate Degraded_ECM Degraded ECM Fragments MMP->Degraded_ECM Cleavage Inactive_Complex Inactive MMP-Inhibitor Complex MMP->Inactive_Complex Binding to Active Site Zinc Pathology Pathological Processes (e.g., Cancer Invasion, Inflammation) Degraded_ECM->Pathology Promotes Inhibitor Zinc-Binding Inhibitor (e.g., Inhibitor 1) Inhibitor->Inactive_Complex Inactive_Complex->Pathology Inhibits

Caption: MMPs in ECM degradation and inhibition mechanism.

References

Unveiling the Therapeutic Potential of Zinc in Fibrosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic potential of zinc supplementation in preclinical fibrosis models against established and emerging alternative therapies. This analysis is based on available experimental data for pulmonary and liver fibrosis, offering insights into mechanisms of action, efficacy, and experimental designs.

The landscape of anti-fibrotic drug development is actively evolving, with a continuous search for novel therapeutic agents that can halt or even reverse the progression of fibrotic diseases. In this context, the essential micronutrient zinc has emerged as a promising candidate, with a growing body of preclinical evidence suggesting its therapeutic potential in various fibrosis models. This guide synthesizes the current understanding of zinc's anti-fibrotic effects and provides a comparative perspective against standard-of-care and emerging therapies for pulmonary and liver fibrosis.

Efficacy in Pulmonary Fibrosis Models: Zinc vs. Standard of Care

The bleomycin-induced pulmonary fibrosis model is a cornerstone in preclinical respiratory research. Below is a comparison of the reported efficacy of zinc supplementation against the FDA-approved drugs for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib, in this model.

Treatment GroupAnimal ModelKey Efficacy ParametersOutcome
Zinc Supplementation Mouse (Bleomycin-induced)Improved fibrosis (qualitative assessment)[1]Zinc supplementation has been shown to improve fibrosis in a bleomycin-induced lung fibrosis model in mice.[1]
Pirfenidone Mouse (Bleomycin-induced)Ashcroft Score: Significantly reduced compared to bleomycin (B88199) control.[2][3] Hydroxyproline Content: Significantly decreased compared to bleomycin control.[2][4][5][6] Fibrocyte Accumulation: Attenuated from 26.5% to 13.7% in bleomycin-treated mice.[7]Pirfenidone significantly ameliorates bleomycin-induced pulmonary fibrosis by reducing histological fibrosis scores and collagen content.[2][3][4][5][6][7]
Nintedanib Mouse (Bleomycin-induced)Ashcroft Score: Significantly reduced compared to bleomycin control.[3] Hydroxyproline Content: Significantly decreased compared to bleomycin control.[8] Collagen III, α-SMA, TGF-β Expression: Notably decreased protein expression.[9]Nintedanib demonstrates significant anti-fibrotic effects in the bleomycin model, reducing both histological markers of fibrosis and key pro-fibrotic protein expression.[3][8][9]

Efficacy in Liver Fibrosis Models: Zinc vs. Emerging Therapies

In preclinical models of liver fibrosis, primarily induced by carbon tetrachloride (CCl4), zinc supplementation has been evaluated for its therapeutic effects. This section compares its efficacy with emerging therapeutic agents.

Treatment GroupAnimal ModelKey Efficacy ParametersOutcome
Zinc Supplementation Mouse/Rat (CCl4-induced)α-SMA Expression: Decreased, indicating a reversal of the fibrotic process.[10][11] Collagen Deposition: Significantly reduced.[12] MMP13 Expression: Enhanced mRNA and protein levels, promoting collagen degradation.[12]Zinc supplementation shows promise in ameliorating CCl4-induced liver fibrosis by reducing fibrotic markers and enhancing collagen degradation.[10][11][12]
Obeticholic Acid (FXR Agonist) Mouse (CCl4-induced)α-SMA Expression: Inhibited.[1] pSmad3 Activation: Inhibited.[1] Sirius Red Staining: Significantly reduced positive area.[13][14]Obeticholic acid demonstrates a dramatic protective effect against CCl4-induced liver fibrosis.[1]
Telmisartan (B1682998) (Angiotensin II Receptor Blocker) Rat (CCl4-induced)Hepatic Fibrillogenesis: Significantly reduced compared to the CCl4 group.[15][16] TGF-β1 Level: Significantly reduced.[17]Telmisartan significantly reduces the process of hepatic fibrogenesis in the CCl4 model.[15][16][17]
Cenicriviroc (B192934) (CCR2/CCR5 Antagonist) Mouse (NASH model)Collagen Deposition: Significant reduction.[18] NAFLD Activity Score: Significantly reduced.[18] Fibrosis Improvement (Clinical Trial): 20% of patients on Cenicriviroc showed improvement in fibrosis by at least one stage without worsening of NASH, compared to 10% on placebo.[19][20]Cenicriviroc has shown anti-fibrotic effects in animal models of NASH and has demonstrated a statistically significant improvement in fibrosis in a phase 2b clinical trial.[18][19][20]

Signaling Pathways and Mechanisms of Action

The anti-fibrotic effects of zinc and its comparators are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Zinc Supplementation in Fibrosis

Zinc_Signaling cluster_lung Pulmonary Fibrosis cluster_liver Liver Fibrosis Zinc_Lung Zinc ZIP8 ZIP8 Transporter Zinc_Lung->ZIP8 SIRT1_NAD SIRT1/NAD+ ZIP8->SIRT1_NAD Tissue_Regen Tissue Regeneration SIRT1_NAD->Tissue_Regen Zinc_Liver Zinc ZIP14 ZIP14 Transporter Zinc_Liver->ZIP14 Fibrosis_Reversal Reversal of Fibrosis ZIP14->Fibrosis_Reversal MTF1 MTF1 MTF1->ZIP14 Upregulates HDAC4 HDAC4 HDAC4->ZIP14 Deacetylates

Signaling pathways of zinc in fibrosis.
Key Anti-Fibrotic Signaling Pathways of Alternative Therapies

Alternative_Therapies_Signaling cluster_pulmonary Pulmonary Fibrosis Therapies cluster_liver Liver Fibrosis Therapies Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta Inhibits Nintedanib Nintedanib PDGF_FGF_VEGF PDGF, FGF, VEGF Nintedanib->PDGF_FGF_VEGF Inhibits Fibroblast_Prolif Fibroblast Proliferation & Differentiation TGF_beta->Fibroblast_Prolif PDGF_FGF_VEGF->Fibroblast_Prolif Obeticholic_Acid Obeticholic Acid FXR FXR Obeticholic_Acid->FXR Activates Telmisartan Telmisartan AT1R Angiotensin II Receptor Telmisartan->AT1R Blocks Cenicriviroc Cenicriviroc CCR2_CCR5 CCR2/CCR5 Cenicriviroc->CCR2_CCR5 Blocks HSC_Activation Hepatic Stellate Cell Activation FXR->HSC_Activation Inhibits AT1R->HSC_Activation CCR2_CCR5->HSC_Activation Modulates

Key signaling pathways of alternative anti-fibrotic therapies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of commonly used protocols for inducing and assessing fibrosis in preclinical models.

Induction of Pulmonary Fibrosis with Bleomycin (Intratracheal Instillation)

This protocol outlines the direct delivery of bleomycin into the lungs of mice to induce fibrosis.

Bleomycin_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Expose_Trachea Surgically Expose Trachea Anesthetize->Expose_Trachea Instill_Bleomycin Instill Bleomycin (or Saline) into Trachea Expose_Trachea->Instill_Bleomycin Suture Suture Incision Instill_Bleomycin->Suture Monitor Monitor Recovery Suture->Monitor Sacrifice Sacrifice at Endpoint (e.g., 14 or 21 days) Monitor->Sacrifice Tissue_Harvest Harvest Lungs for Analysis Sacrifice->Tissue_Harvest End End Tissue_Harvest->End CCl4_Workflow Start Start Acclimatize Acclimatize Rats/Mice Start->Acclimatize CCl4_Admin Administer CCl4 (i.p.) (e.g., twice weekly) Acclimatize->CCl4_Admin Monitor_BW Monitor Body Weight & Health CCl4_Admin->Monitor_BW Continue_Treatment Continue Treatment (e.g., 4-12 weeks) Monitor_BW->Continue_Treatment Continue_Treatment->CCl4_Admin Yes Sacrifice Sacrifice Animals Continue_Treatment->Sacrifice No Tissue_Harvest Harvest Liver for Analysis Sacrifice->Tissue_Harvest End End Tissue_Harvest->End

References

head-to-head comparison of Zincov and Marimastat

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Zincov and Marimastat (B1683930): Two Matrix Metalloproteinase Inhibitors

For researchers and professionals in drug development, the landscape of matrix metalloproteinase (MMP) inhibitors offers a history of both promise and challenge. This guide provides a detailed comparison of two such inhibitors: Marimastat, a well-documented but clinically unsuccessful agent, and this compound, a less-studied compound identified as an MMP inhibitor. Due to a significant disparity in available data, this comparison will highlight the extensive information on Marimastat as a benchmark while presenting the known characteristics of this compound.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their roles in physiological processes like tissue remodeling, as well as in pathological conditions such as cancer metastasis and angiogenesis, have made them attractive therapeutic targets.[1] Marimastat (BB-2516) was a pioneering, orally bioavailable, broad-spectrum MMP inhibitor that entered numerous clinical trials.[2][3] However, its development was ultimately halted due to dose-limiting musculoskeletal toxicity and a lack of significant clinical efficacy.[3][4] this compound (CID 130560) is also classified as an MMP inhibitor, though public-domain data on its biological activity and clinical development is scarce.[5]

Chemical and Physical Properties

A fundamental comparison begins with the chemical and physical properties of each compound. Both molecules possess a hydroxamate group, a common feature in many MMP inhibitors responsible for chelating the zinc ion in the enzyme's active site.[2]

PropertyThis compoundMarimastat
IUPAC Name N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)propanediamide[5](2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide[6]
Molecular Formula C12H22N4O5[5]C15H29N3O5[6]
Molecular Weight 302.33 g/mol [5]331.41 g/mol [6]
CAS Number 71431-46-4[5]154039-60-8[6]
Chemical Structure (Structure available in public databases)(Structure available in public databases)

Mechanism of Action

Both this compound and Marimastat are understood to function as MMP inhibitors.[5][6] The primary mechanism for this class of drugs involves the hydroxamate moiety chelating the catalytic zinc ion (Zn²⁺) within the active site of MMPs. This binding is competitive with natural substrates, preventing the degradation of ECM components.[6]

Marimastat is characterized as a broad-spectrum inhibitor, meaning it targets a wide range of MMP subtypes. This lack of selectivity is believed to be a contributing factor to its side effects, particularly musculoskeletal syndrome.[1] The specific MMP inhibition profile and selectivity of this compound are not well-documented in publicly available literature.

Below is a generalized diagram illustrating the mechanism of MMP inhibition.

MMP_Inhibition_Pathway cluster_0 MMP-Mediated ECM Degradation cluster_1 Inhibition by this compound/Marimastat MMP Active MMP Degraded_ECM Degraded ECM Fragments MMP->Degraded_ECM Degrades ECM Extracellular Matrix (e.g., Collagen) Inactive_MMP Inactive MMP-Inhibitor Complex Inhibitor This compound / Marimastat (Hydroxamate Inhibitor) Inhibitor->Inactive_MMP Binds to Active Site (Zinc Ion) MMP_to_inhibit Active MMP

Caption: Generalized mechanism of MMP inhibition by hydroxamate inhibitors like this compound and Marimastat.

Preclinical Data: A Study in Contrast

The disparity in available data is most evident in the preclinical and clinical stages of research.

Marimastat: An Extensive Profile

Marimastat has a wealth of preclinical data demonstrating its inhibitory activity against a range of MMPs. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating potent inhibition.

MMP SubtypeMarimastat IC50 (nM)
MMP-1 (Collagenase-1)5
MMP-2 (Gelatinase-A)6
MMP-7 (Matrilysin)13
MMP-9 (Gelatinase-B)3
MMP-14 (MT1-MMP)9

Note: IC50 values can vary between studies based on experimental conditions.

In vivo studies in various cancer models showed that Marimastat could inhibit tumor growth and metastasis.[4]

This compound: Limited Available Data

As of late 2025, there is a notable absence of publicly available, peer-reviewed preclinical data for this compound (CID 130560). Key information such as its MMP inhibition profile (IC50 values against different MMPs), in vitro efficacy in cancer cell lines, and in vivo efficacy in animal models is not readily accessible.

Clinical Trial Data: The Case of Marimastat

Marimastat underwent extensive clinical development, with numerous Phase I, II, and III trials conducted for various cancers, including pancreatic, gastric, breast, and non-small cell lung cancer.[7][8][9]

  • Phase I Trials: These studies established the oral bioavailability of Marimastat and identified the dose-limiting toxicity as a severe, reversible inflammatory polyarthritis (musculoskeletal syndrome).[8]

  • Phase II/III Trials: Despite promising preclinical data, Phase III trials largely failed to demonstrate a significant improvement in overall survival or progression-free survival compared to placebo.[9] For instance, a trial in metastatic breast cancer showed no significant difference in progression-free or overall survival between the Marimastat and placebo groups.[9] Some modest survival benefits were observed in subgroups of patients in a gastric cancer trial, but these were not sufficient for regulatory approval.

No clinical trial data for this compound (CID 130560) is currently available in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of MMP inhibitors. Below are generalized workflows for key assays.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This common assay is used to determine the IC50 of an inhibitor against a specific MMP.

MMP_Inhibition_Assay Start Prepare Reagents: - Recombinant MMP Enzyme - Fluorogenic Substrate - Test Inhibitor (this compound/Marimastat) - Assay Buffer Serial_Dilution Create Serial Dilutions of Test Inhibitor Start->Serial_Dilution Incubate_Inhibitor Pre-incubate MMP Enzyme with Inhibitor Dilutions Serial_Dilution->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate to Initiate Reaction Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time (Kinetic Reading) Add_Substrate->Measure_Fluorescence Calculate_IC50 Plot Inhibition vs. Concentration and Calculate IC50 Value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for a fluorogenic substrate-based MMP inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human MMP enzyme is activated according to the manufacturer's protocol. A fluorogenic peptide substrate, which is quenched until cleaved by the MMP, is prepared in an assay buffer. The test inhibitor (e.g., Marimastat or this compound) is dissolved in a suitable solvent (like DMSO) and serially diluted.

  • Incubation: The MMP enzyme is pre-incubated with various concentrations of the inhibitor in a 96-well plate.

  • Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.

  • Data Acquisition: The increase in fluorescence is measured over time using a plate reader. The rate of reaction is determined from the linear portion of the fluorescence curve.

  • IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the efficacy of an MMP inhibitor in a murine cancer model.

Methodology:

  • Cell Culture and Implantation: Human cancer cells are cultured and then implanted subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Drug Administration: The test compound (e.g., Marimastat) is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle control.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis, such as histology or immunohistochemistry, to assess markers of proliferation, apoptosis, and angiogenesis.

Conclusion

The comparison between this compound and Marimastat is largely a tale of a well-characterized but ultimately unsuccessful clinical candidate and a compound with limited publicly available data. Marimastat, despite its clinical failures, remains a valuable case study in the development of broad-spectrum MMP inhibitors, highlighting the challenges of translating potent preclinical activity into clinical success, with toxicity and lack of efficacy being major hurdles. For this compound to be considered a viable therapeutic candidate, a significant body of preclinical data would be required, including its MMP selectivity profile, in vitro and in vivo efficacy, and a thorough toxicological evaluation. This would be the first step in determining if it could overcome the challenges that befell first-generation MMP inhibitors like Marimastat.

References

Statistical Validation of Zinc's Efficacy in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical effects of zinc supplementation on key inflammatory and signaling pathways. The data presented is collated from various preclinical studies, offering a statistical validation of zinc's therapeutic potential.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effect of zinc on critical signaling pathways implicated in inflammation and cellular stress responses.

Table 1: Effect of Zinc Supplementation on the NF-κB Signaling Pathway in Preclinical Models
ParameterAnimal ModelTreatment Group (Zinc)Control GroupPercentage ChangeReference
NF-κB p65 DNA-binding activityC57BL/6 Mice (Sepsis model)Short-term zinc supplementationZinc-deficient dietDecreased activity[1]
IL-1β mRNA expressionC57BL/6 Mice (Sepsis model)Short-term zinc supplementationZinc-deficient dietDecreased expression[1]
TNF-α mRNA expressionC57BL/6 Mice (Sepsis model)Short-term zinc supplementationZinc-deficient dietDecreased expression[1]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)C57BL/6 Mice (Gastritis model)Zinc supplementationSodium salicylate-induced gastritisSignificant decrease[2][3]
Table 2: Effect of Zinc on the JAK-STAT Signaling Pathway in Preclinical Models
ParameterCell/Animal ModelConditionZinc EffectQuantitative ChangeReference
STAT1 Tyrosine PhosphorylationIMR-32 Neuroblastoma CellsZinc deficiencyDecreased48% lower than control[4]
STAT1 Serine PhosphorylationIMR-32 Neuroblastoma CellsZinc deficiencyIncreased300% higher than control[4]
STAT3 Tyrosine PhosphorylationIMR-32 Neuroblastoma CellsZinc deficiencyDecreased39% lower than control[4]
STAT1 Nuclear ContentIMR-32 Neuroblastoma CellsZinc deficiencyDecreased34% lower than control[4]
STAT3 Nuclear ContentIMR-32 Neuroblastoma CellsZinc deficiencyDecreased18% lower than control[4]
Table 3: Effect of Zinc on the MAPK Signaling Pathway in Preclinical Models
ParameterCell/Animal ModelZinc TreatmentEffectReference
ERK1/2 Phosphorylation3T3 Fibroblasts300 µM ZnCl₂Increased phosphorylation[5]
p38 ActivationHuman T-cellsZinc with ionophore pyrithioneIncreased activation[6]
ERK1/2 Phosphorylation (TCR stimulation)Human T-cellsIntracellular zincSuppressed phosphorylation[6]
Ras ActivationCell linesHigh concentrations of ZincPromotes activation[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Murine Model of Sepsis
  • Animal Model: Male C57BL/6 mice.

  • Dietary Regimen: Mice are randomized into three groups: a control group receiving a standard diet, a zinc-deficient group, and a zinc-supplemented group receiving a zinc-deficient diet followed by a short-term repletion with zinc.

  • Induction of Sepsis: Sepsis is induced via cecal ligation and puncture (CLP).

  • Outcome Measures:

    • NF-κB Activity: Nuclear extracts from lung tissue are analyzed for NF-κB p65 DNA-binding activity using a transcription factor assay.[1]

    • Gene Expression Analysis: Total RNA is isolated from lung tissue, and the expression of NF-κB target genes (e.g., IL-1β, TNF-α, ICAM-1) is quantified using real-time PCR.[1]

    • Bacterial Load: Bacterial burden in vital organs is assessed to determine the systemic spread of infection.[1]

In Vitro Cell Culture Model of Zinc Deficiency
  • Cell Line: Human IMR-32 neuroblastoma cells.

  • Culture Conditions: Cells are incubated in either a control medium, a zinc-depleted medium (1.5 µM zinc), or a zinc-repleted medium (15 µM zinc) for 24 hours.

  • Analysis of STAT Phosphorylation and Nuclear Translocation:

    • Western Blotting: Total cell lysates and nuclear fractions are prepared. The levels of total and phosphorylated (tyrosine and serine) STAT1 and STAT3 are determined by Western blotting using specific antibodies.[4] A detailed general protocol for Western blotting can be found in various sources.[7][8]

    • Normalization: Protein levels are normalized to a housekeeping protein (e.g., β-tubulin for total cell lysates, hnRNP for nuclear fractions).[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRAF TRAF TNFR->TRAF IL1R->TRAF IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF->IKK_complex IkB IκB IKK_complex->IkB P IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Zinc Zinc Zinc->IKK_complex Inhibition DNA DNA NFkB_n->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

Caption: Simplified NF-κB signaling pathway and the inhibitory effect of zinc.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_p P-STAT STAT->STAT_p STAT_dimer P-STAT Dimer STAT_p->STAT_dimer Dimerization STAT_dimer_n P-STAT Dimer STAT_dimer->STAT_dimer_n Translocation Zinc_deficiency Zinc Deficiency Zinc_deficiency->JAK Alters Phosphorylation DNA DNA STAT_dimer_n->DNA Gene_expression Target Gene Expression DNA->Gene_expression

Caption: Overview of the JAK-STAT signaling pathway and the impact of zinc deficiency.

Caption: A representative experimental workflow for preclinical evaluation of zinc.

References

Comparative Efficacy of Zinc Complexes as Antibacterial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the exploration of novel antimicrobial agents. Among these, zinc complexes have emerged as a promising class of compounds due to their multifaceted mechanisms of action and broad-spectrum activity. This guide provides a comparative analysis of the antibacterial performance of various zinc complexes, supported by quantitative data and detailed experimental protocols, to assist researchers and drug development professionals in this critical field.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of zinc complexes is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The table below summarizes the MIC values for a range of zinc complexes against several Gram-positive and Gram-negative bacteria.

Complex/CompoundLigand/FormBacteriumMIC (µg/mL)Reference
Inorganic Zinc Sulfate (ZnSO₄)Escherichia coli2000 - 6000[1]
Sulfate (ZnSO₄)Staphylococcus aureus1000 - 3000[1]
Sulfate (ZnSO₄)Pseudomonas aeruginosa2000[1]
Organic Acid Complexes Zinc Pyrrolidone Carboxylate (ZnPCA)Staphylococcus epidermidis200[2]
Zinc Pyrrolidone Carboxylate (ZnPCA)Streptococcus pyogenes300[2]
Amino Acid Complexes Zn-BiotionEscherichia coli125[1]
Zn-GlycineEscherichia coli750[1]
Zn-Methionine (ZnMet)Staphylococcus epidermidis100[2]
Zn-Tryptophan (ZnTrp)Streptococcus pyogenes300[2]
Schiff Base Complexes Iminopyridine (Complex Ia)Staphylococcus aureus64[3]
Iminopyridine (Complex Ia)Escherichia coli128[3]
(E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenolMRSA7.81[4]
(E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenolEscherichia coli7.81[4]
Heterocyclic Complexes 8-hydroxyquinolinate (cloxyquin derivative)Staphylococcus aureus (MRSA)4.5[5]
8-hydroxyquinolinate (cloxyquin derivative)Mycobacterium tuberculosis9.5[5]
Nanocomposites ZnO Nanoparticles (Spherical)Escherichia coli83.3[6]
ZnO NanoflakesEscherichia coli41.6[6]
ZnFe₂O₄@ZnS/Cu₂S (ZZC)Escherichia coli50[7]
ZnFe₂O₄@ZnS/Cu₂S (ZZC)Staphylococcus aureus60[7]

Note: Direct comparisons should be made with caution as experimental conditions may vary between studies.

Antibacterial Mechanisms of Zinc Complexes

The antimicrobial action of zinc is not attributed to a single pathway but rather to a combination of mechanisms that disrupt essential bacterial processes. Chelation, where the organic ligand enhances the lipophilicity of the zinc ion, is a critical factor, facilitating the complex's penetration through the bacterial cell membrane.[3][8] Once inside, excess zinc ions can induce significant cellular damage.[9]

A primary mechanism involves the generation of reactive oxygen species (ROS).[9] Excess intracellular zinc can interfere with the bacterial respiratory chain enzymes, leading to the production of ROS such as hydroxyl radicals.[9] These highly reactive species cause widespread damage to cellular components, including proteins, lipids, and DNA.[9] Another key mechanism is the direct interaction of zinc ions with proteins. Zinc can bind to thiol groups (-SH) in the active sites of essential enzymes, leading to their inactivation and the disruption of critical metabolic pathways.[9] Some zinc nanocomposites have also been shown to cause direct physical damage to bacterial cell walls and membranes, leading to cell lysis.[7]

G Proposed Antibacterial Mechanism of Excess Zinc Ions cluster_0 Cellular Environment cluster_1 Primary Targets cluster_2 Intermediate Effects cluster_3 Resulting Cellular Damage A Excess Intracellular Zn(II) Ions B Respiratory Chain Enzymes A->B Inhibits C Protein Thiol Groups (-SH) A->C Binds to D Reactive Oxygen Species (ROS) Production B->D E Enzyme Inactivation C->E F Lipid Peroxidation D->F G DNA Damage D->G H Protein Oxidation D->H

Caption: Mechanism of zinc-induced bacterial cell damage.

Experimental Protocols

Standardized methods are crucial for the reliable evaluation and comparison of antibacterial activity. The most common protocols cited in the literature are the broth microdilution method for determining MIC and the agar (B569324) well diffusion method for screening.

Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Workflow:

  • Bacterial Inoculum Preparation: Bacterial colonies are transferred from an agar plate to a broth medium (e.g., Mueller Hinton Broth) and incubated to achieve a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] The suspension is then further diluted.

  • Serial Dilution: The test zinc complex is serially diluted in a 96-well microtiter plate to create a range of concentrations.[3]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[3] Control wells are included: a positive control (inoculum without the compound) and a negative control (broth only).[3]

  • Incubation: The plate is incubated, typically at 37°C for 18-24 hours.[3]

  • Data Analysis: After incubation, the plate is visually inspected or read with a microplate reader to determine the lowest concentration of the complex that shows no visible bacterial growth (turbidity).[3] This concentration is the MIC.

G A Prepare Bacterial Inoculum (e.g., 0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Perform 2-fold Serial Dilutions of Zinc Complex in 96-Well Plate B->C D Incubate Plate (37°C, 24h) C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.[10]

Workflow:

  • Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes.

  • Bacterial Seeding: A standardized inoculum of the test bacterium is uniformly spread over the agar surface.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.[10]

  • Compound Addition: A defined volume of the zinc complex solution at a specific concentration is added to each well. A standard antibiotic is often used as a positive control.[10]

  • Incubation: The plates are incubated (e.g., at 37°C for 24 hours).

  • Data Analysis: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented).[10] A larger diameter indicates higher activity.

References

Safety Operating Guide

Navigating the Safe Disposal of Zincov: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of zinc-containing compounds, herein referred to as "Zincov," is a critical component of laboratory safety and regulatory compliance. As "this compound" does not correspond to a standard chemical name, this guide provides comprehensive procedures for the handling and disposal of zinc and its common compounds, such as zinc chloride and zinc oxide. Improper disposal can lead to significant environmental hazards, including soil and water contamination.[1][2] Adherence to these protocols is essential for mitigating risks to personnel and the environment.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to follow good industrial hygiene and safety practices.[3][4] Always handle this compound in a well-ventilated area or a certified laboratory chemical fume hood to minimize the risk of inhalation.[5][6]

Essential Personal Protective Equipment (PPE) includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][7][8]

  • Gloves: Handle materials with compatible gloves, such as nitrile rubber, and inspect them before use.[3][5][8]

  • Protective Clothing: A fully buttoned lab coat is necessary to protect clothing and skin.[3][5][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach from identification to final removal by a licensed service.

Waste Identification and Classification

The initial step is to classify the waste containing this compound. Due to the toxicity of many zinc compounds to aquatic life, this compound waste is generally considered hazardous.[4][9] All local, regional, and national regulations for hazardous waste must be consulted for accurate classification.[3][4]

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.[10]

  • Solid Waste: Collect dry this compound waste, including contaminated items like paper towels or absorbent pads from spill cleanups, in a dedicated, clearly labeled, and sealed container.[4][5] Do not mix this compound waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

  • Liquid Waste: Collect liquid this compound solutions in a compatible, leak-proof container.[5] Do not pour liquid this compound waste down the drain, as it is very toxic to aquatic life.[3][4] Solutions containing less than 1 ppm of zinc may be eligible for drain discharge, but only if permitted by local regulations.[5]

  • Empty Containers: Containers that held this compound should be managed as hazardous waste.[5] They can be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[3][11] Afterward, the container label should be defaced, and it can be disposed of as regular trash.[11]

Waste Storage and Labeling

Store all waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[4][5] Containers must be kept tightly closed.[3][4] Every waste container must be labeled with a "Dangerous Waste" or "Hazardous Waste" tag as soon as the first drop of waste is added.[5][6]

Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company or taken to a designated hazardous waste facility.[4][7][12]

  • Professional Disposal Services: Engaging professional services ensures that hazardous materials are managed and disposed of in a safe and compliant manner.[7]

  • Hazardous Waste Facility: Transport the sealed and labeled container to a designated facility that is equipped to handle such materials according to environmental regulations.[7]

Quantitative Disposal Parameters

The following table summarizes key quantitative thresholds relevant to the disposal of zinc-containing waste.

Waste TypeParameterThresholdDisposal Guideline
Aqueous Zinc Solutions Zinc Concentration> 1 ppmMust be collected and managed as Dangerous Waste.[5]
Zinc Concentration< 1 ppmMay be eligible for drain discharge, subject to local regulations.[5]
Global Zinc Recovery Industrial Processes30-40%Average recovery rate, highlighting the need for improved recycling.[1]

Detailed Disposal Methodologies

Neutralization of Zinc Chloride Waste

For certain zinc compounds like zinc chloride, neutralization can be an effective pre-treatment step to render the waste less harmful. This procedure is potentially hazardous and should only be performed by trained professionals in a controlled environment.[7]

Protocol:

  • Preparation: Work in a well-ventilated chemical fume hood while wearing all required PPE (gloves, splash goggles, lab coat).[7]

  • Base Selection: Prepare a suitable base, such as sodium hydroxide (B78521) or sodium carbonate.[7]

  • Titration: Slowly and carefully add the base to the zinc chloride waste solution.[7]

  • pH Monitoring: Continuously monitor the pH of the mixture.[7]

  • Completion: Stop adding the base once the mixture reaches a neutral pH range (typically 6.0-8.0).[7]

  • Final Disposal: The resulting neutralized solution may be disposed of as regular waste or flushed down the drain, but only if permitted by local regulations.[7]

Spill Management Protocol

Accidental spills must be handled promptly and safely.

  • Small Spills: For small spills that can be cleaned up within 10 minutes by trained personnel, secure and ventilate the area.[5] Wearing appropriate PPE, use an inert absorbent material for liquid spills or carefully sweep up solid material, avoiding dust formation.[4][6] Place all cleanup materials into a suitable container for disposal as hazardous waste.[4][5]

  • Large Spills: In the event of a large spill, immediately evacuate and secure the area.[5] Contact your institution's EHS office or emergency services for assistance.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated identify 1. Identify & Classify Waste (Solid, Liquid, Contaminated PPE) start->identify segregate 2. Segregate Waste Streams (No Mixing) identify->segregate package 3. Package in Compatible, Sealed & Labeled Containers segregate->package decision_treat In-House Treatment Permitted & Feasible? package->decision_treat treat 4a. Perform Treatment (e.g., Neutralization by Trained Personnel) decision_treat->treat  Yes store 4b. Store Securely in Designated Area decision_treat->store No   package_treated Package Treated Waste for Final Disposal treat->package_treated package_treated->store end 5. Dispose via Licensed Hazardous Waste Service store->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.